Chloroborane
Description
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Properties
CAS No. |
10388-28-0 |
|---|---|
Molecular Formula |
BCl |
Molecular Weight |
46.27 g/mol |
IUPAC Name |
chloroboron |
InChI |
InChI=1S/BCl/c1-2 |
InChI Key |
GKCOJTRGYAUVSR-UHFFFAOYSA-N |
SMILES |
[B]Cl |
Canonical SMILES |
[B]Cl |
Other CAS No. |
10388-28-0 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Monochloroborane Dimethyl Sulfide Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of monochloroborane dimethyl sulfide (B99878) complex (ClBH₂•SMe₂), a valuable reagent in organic synthesis. The document details the prevalent synthetic methodology, physical and chemical properties, and safety considerations.
Introduction
Monothis compound dimethyl sulfide is a stabilized form of the highly reactive monothis compound. The complexation with dimethyl sulfide moderates the reactivity of the boron center, making it a safer and more manageable reagent for various chemical transformations, including hydroboration and reduction reactions.[1] Its utility in the synthesis of fine chemicals and pharmaceutical intermediates underscores the importance of a reliable and well-characterized synthetic protocol.
Synthesis Methodology
The most common and efficient method for the synthesis of monothis compound dimethyl sulfide complex involves the reaction of borane-dimethyl sulfide complex (BH₃•SMe₂) with a chlorine source. A widely adopted procedure utilizes tetrachloromethane (CCl₄) as the chlorine donor.
Reaction Principle
The synthesis proceeds via the chlorination of the borane-dimethyl sulfide adduct. An equimolar mixture of borane-dimethyl sulfide and tetrachloromethane is refluxed, resulting in the formation of monothis compound dimethyl sulfide and chloroform (B151607) (CHCl₃) as a byproduct. The reaction is reported to proceed in essentially quantitative yield.[1][2]
Reaction:
BH₃•SMe₂ + CCl₄ → ClBH₂•SMe₂ + CHCl₃
Experimental Protocol
This protocol is based on established laboratory procedures and should be performed by qualified personnel in a well-ventilated fume hood, given the hazardous nature of the reagents.
Materials and Equipment:
-
Borane-dimethyl sulfide complex (BH₃•SMe₂)
-
Tetrachloromethane (CCl₄), anhydrous
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Schlenk line or similar apparatus for handling air-sensitive reagents
Procedure:
-
Apparatus Setup: Assemble a dry two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to an inert gas line with a bubbler to maintain a positive pressure of nitrogen or argon and prevent the ingress of atmospheric moisture.
-
Reagent Addition: Under a counterflow of inert gas, charge the flask with an equimolar amount of anhydrous tetrachloromethane. Subsequently, add the borane-dimethyl sulfide complex dropwise to the stirred tetrachloromethane at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux. The exact temperature will be the boiling point of the solvent mixture. Maintain the reflux for an extended period, typically around 20 hours, to ensure the reaction goes to completion.
-
Work-up and Purification: As the reaction proceeds in a nearly quantitative manner, the product can often be used directly in subsequent steps without extensive purification. If necessary, chloroform and any unreacted starting materials can be removed under reduced pressure. Fractional distillation under reduced pressure can be employed for further purification, although this is often not required for many applications.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₉BClS | [1] |
| Molecular Weight | 111.41 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 1.059 g/mL at 25 °C | |
| Flash Point | 24 °C (75.2 °F) | [3] |
| Stability | Stable under an inert atmosphere at 0-5 °C. Moisture-sensitive. | [3] |
Safety Information
| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |
| Flammability | Flammable liquid (Category 3) | Keep away from heat, sparks, open flames, and hot surfaces. | |
| Corrosivity | Causes severe skin burns and eye damage (Category 1B) | Wear protective gloves, clothing, eye, and face protection. | |
| Reactivity with Water | Reacts with water to release flammable gases. | Handle and store under inert, dry conditions. | [4] |
Visualization
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
References
- 1. MONOthis compound-DIMETHYLSULFIDE - Ataman Kimya [atamanchemicals.com]
- 2. Novel synthesis of the monothis compound–dimethyl sulphide complex via the reaction of borane–dimethyl sulphide with tetrachloromethane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Monothis compound-methylsulfide complex | JSC Aviabor [jsc-aviabor.com]
- 4. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
Synthesis of Dichloroborane Dioxane Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroborane dioxane complex (BHCl₂·O(CH₂CH₂)₂O) is a valuable and versatile reagent in modern organic synthesis. Its stability as a solid and its convenient formulation as a solution in various solvents make it a safer and more manageable alternative to gaseous dithis compound. This complex serves as a powerful tool for hydroboration reactions, enabling the synthesis of a wide array of organoboranes which are pivotal intermediates in the construction of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the synthesis of dithis compound dioxane complex, detailing the experimental protocol, summarizing key quantitative data, and illustrating the synthetic workflow.
Synthetic Pathway Overview
The synthesis of dithis compound dioxane complex is typically achieved through a two-step process. The first step involves the formation of a boron trichloride-dioxane complex (BCl₃·dioxane). This adduct is then subsequently reduced to afford the desired dithis compound dioxane complex. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The overall reaction is sensitive to moisture and air, necessitating the use of anhydrous conditions and inert atmospheres.
Experimental Protocols
Synthesis of Boron Trichloride (B1173362) Dioxane Adduct (BCl₃·O(CH₂CH₂)₂O)
This procedure outlines the formation of the initial adduct between boron trichloride and 1,4-dioxane (B91453).
Materials:
-
1,4-Dioxane (anhydrous)
-
Boron trichloride (BCl₃), typically as a 1 M solution in a suitable solvent (e.g., hexanes or CH₂Cl₂)
-
Anhydrous solvent (e.g., hexanes or CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum is charged with anhydrous 1,4-dioxane under a positive pressure of inert gas.
-
The flask is cooled to 0 °C in an ice-water bath.
-
A solution of boron trichloride (1.0 equivalent) in an anhydrous solvent is added dropwise to the stirred solution of dioxane via a syringe or cannula.
-
The reaction mixture is stirred at 0 °C for a specified period, typically 1-2 hours, during which a white precipitate of the BCl₃·dioxane complex is formed.
-
The solid product can be isolated by filtration under inert atmosphere, washed with a cold anhydrous solvent, and dried under vacuum. Alternatively, the slurry can be used directly in the subsequent reduction step.
Synthesis of Dithis compound Dioxane Complex (BHCl₂·O(CH₂CH₂)₂O)
This protocol describes the reduction of the boron trichloride dioxane adduct to the dithis compound dioxane complex. Convenient methods for this preparation have been developed, including the use of sodium borohydride with a catalytic amount of a glyme ether.[1][2]
Materials:
-
Boron trichloride dioxane adduct (from the previous step)
-
Sodium borohydride (NaBH₄)
-
Tri- or Tetraglyme (B29129) (catalytic amount)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
To the slurry or the isolated solid of the BCl₃·dioxane complex (1.0 equivalent) in a flame-dried Schlenk flask under an inert atmosphere, add anhydrous 1,4-dioxane.
-
Add a catalytic amount of tri- or tetraglyme to the suspension.
-
In a separate flame-dried Schlenk flask, prepare a suspension of sodium borohydride (0.25 equivalents) in anhydrous 1,4-dioxane.
-
Slowly add the NaBH₄ suspension to the stirred BCl₃·dioxane suspension at a controlled temperature, typically 0 °C to room temperature.
-
The reaction mixture is stirred for a period of several hours to ensure complete reduction. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.
-
Upon completion, the reaction mixture contains the dithis compound dioxane complex in solution. The solid byproducts (e.g., NaCl, NaBCl₄) can be removed by filtration under an inert atmosphere.
-
The resulting solution of dithis compound dioxane complex can be used directly for subsequent applications or the solvent can be carefully removed under reduced pressure to yield the solid complex.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of dithis compound dioxane complex.
| Parameter | Value | Reference |
| Reactants | ||
| BCl₃·dioxane | 1.0 equivalent | [1][2] |
| Sodium Borohydride (NaBH₄) | 0.25 equivalents | [1][2] |
| Catalyst (Tri- or Tetraglyme) | Catalytic amount | [1][2] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [1][2] |
| Reaction Time | Several hours | [1][2] |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Product | ||
| Yield | High (typically quantitative in solution) | [1][2] |
| Appearance | White solid or colorless solution |
Logical Relationships and Experimental Workflow
The synthesis of dithis compound dioxane complex follows a clear and logical progression from starting materials to the final product. The key relationships and the experimental workflow are depicted in the following diagrams.
Caption: Synthetic pathway for dithis compound dioxane complex.
Caption: Experimental workflow for the synthesis.
Safety and Handling
Dithis compound dioxane complex and its precursors are highly reactive and moisture-sensitive. All manipulations should be carried out under an inert atmosphere using appropriate Schlenk techniques or in a glovebox. Boron trichloride is a corrosive and toxic gas, and its solutions should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.
Conclusion
The synthesis of dithis compound dioxane complex via the reduction of the pre-formed boron trichloride-dioxane adduct is a reliable and convenient method for accessing this important synthetic reagent. The use of sodium borohydride as a reducing agent, particularly with a glyme catalyst, provides an efficient route to the desired product.[1][2] By following the detailed protocols and adhering to strict safety precautions, researchers can confidently prepare and utilize dithis compound dioxane complex for a wide range of applications in organic synthesis and drug development.
References
- 1. Hydroboration. 97. Synthesis of New Exceptional this compound-Lewis Base Adducts for Hydroboration. Dioxane-Monothis compound as a Superior Reagent for the Selective Hydroboration of Terminal Alkenes [organic-chemistry.org]
- 2. Hydroboration. 97. Synthesis of new exceptional this compound--Lewis base adducts for hydroboration. Dioxane--monothis compound as a superior reagent for the selective hydroboration of terminal alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloroborane Etherate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Chloroborane diethyl etherate (ClBH₂·OEt₂) is a valuable reagent in organic synthesis, primarily utilized as a hydroborating agent. As a complex of monothis compound and diethyl ether, it offers a moderately reactive and selective source of borane (B79455) for the formation of carbon-boron bonds. This guide provides an in-depth look at the properties, synthesis, and key applications of this compound etherate, with a focus on experimental protocols and reaction mechanisms relevant to researchers in the fields of chemistry and drug development.
Properties of this compound Etherate
While specific quantitative physical data for this compound diethyl etherate is scarce, some general properties can be inferred from its structure and related compounds. It is expected to be a moisture-sensitive liquid. Due to the lack of reliable experimental data, a table of physical properties is not provided to avoid speculation. For handling and safety information, it is prudent to refer to the safety data sheets (SDS) of analogous borane reagents, such as borane-tetrahydrofuran (B86392) complex, and to handle the compound under an inert atmosphere in a well-ventilated fume hood.
Spectral Properties
Expected ¹¹B NMR: The ¹¹B NMR spectrum is anticipated to show a characteristic signal for a tetracoordinate boron atom, likely appearing as a broad triplet due to coupling with the two attached hydrogen atoms. The chemical shift would be significantly upfield compared to tricoordinate boranes.
Expected ¹H NMR: The ¹H NMR spectrum would likely display signals corresponding to the diethyl ether ligand (a quartet and a triplet). The protons attached to boron would likely appear as a broad signal, possibly coupled to the ¹¹B nucleus.
Expected IR Spectroscopy: The infrared spectrum is expected to show strong C-O stretching vibrations characteristic of the ether linkage. A significant feature would be the B-H stretching frequency, typically observed in the range of 2500-2600 cm⁻¹.
Synthesis of this compound Etherate
This compound diethyl etherate can be synthesized through the reaction of a borohydride (B1222165) salt with a source of boron trichloride (B1173362) in diethyl ether.
Experimental Protocol: Synthesis from Lithium Borohydride and Boron Trichloride
Materials:
-
Lithium borohydride (LiBH₄)
-
Boron trichloride (BCl₃) solution in a suitable solvent (e.g., heptane)
-
Anhydrous diethyl ether (Et₂O)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Under a positive pressure of inert gas, a solution of lithium borohydride in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of boron trichloride is added dropwise to the stirred lithium borohydride solution. The molar ratio of LiBH₄ to BCl₃ should be carefully controlled to favor the formation of monothis compound. A 3:1 molar ratio is theoretically required for the formation of BH₃ from BCl₃, and further reaction with BCl₃ can lead to the desired product. The precise stoichiometry for monothis compound formation needs to be empirically determined.
-
The reaction mixture is stirred at 0 °C for a specified period (e.g., 2 hours) and then allowed to warm to room temperature.
-
The reaction progress can be monitored by withdrawing aliquots and analyzing them by ¹¹B NMR spectroscopy.
-
Upon completion, the precipitated lithium chloride is removed by filtration under an inert atmosphere.
-
The resulting solution of this compound diethyl etherate is standardized before use in subsequent reactions.
Key Reactions and Experimental Protocols
This compound etherate is a versatile reagent for the hydroboration of alkenes and alkynes, leading to the formation of organoborane intermediates that can be further transformed into a variety of functional groups.
Hydroboration of Alkenes
The hydroboration of alkenes with this compound etherate proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double bond. The reaction is a syn-addition, with the boron and hydrogen atoms adding to the same face of the alkene.
Materials:
-
This compound diethyl etherate solution (standardized)
-
Anhydrous diethyl ether (Et₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A flame-dried, two-necked flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of 1-hexene in anhydrous diethyl ether under an inert atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
A standardized solution of this compound diethyl etherate is added dropwise to the stirred solution of 1-hexene. A 2:1 molar ratio of alkene to this compound is typically used for the formation of the dialkylthis compound.
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The resulting dihexylthis compound solution is typically used in situ for subsequent transformations.
Oxidation of Organoboranes
The organoborane intermediates formed from hydroboration are most commonly oxidized to alcohols using alkaline hydrogen peroxide. This oxidation proceeds with retention of stereochemistry at the carbon atom that was attached to boron.[1][2][3][4]
Materials:
-
Dihexylthis compound solution (from the previous step)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Diethyl ether (Et₂O) for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
The flask containing the dihexylthis compound solution is cooled in an ice bath.
-
A solution of sodium hydroxide is carefully added to the reaction mixture, followed by the slow, dropwise addition of hydrogen peroxide. The temperature should be maintained below 25 °C during the addition.
-
After the addition is complete, the mixture is stirred at room temperature for several hours or until the oxidation is complete (as monitored by TLC or GC).
-
The reaction mixture is then transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-hexanol.
-
The product can be purified by distillation or column chromatography.
Visualizations
Synthesis of this compound Etherate Workflow
Caption: Workflow for the synthesis of this compound etherate.
Hydroboration-Oxidation Signaling Pathway
Caption: Reaction pathway for hydroboration-oxidation of an alkene.
Detailed Mechanism of Oxidation
Caption: Key steps in the oxidation of a dialkylthis compound.
References
Stability of Chloroborane in Tetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroborane-tetrahydrofuran (H₂BCl·THF) is a significant reagent in organic synthesis, valued for its unique reactivity in hydroboration and reduction reactions. However, its utility is intrinsically linked to its stability, a factor that presents considerable challenges for its storage and handling. Unlike its well-studied parent compound, borane-tetrahydrofuran (B86392) (BH₃·THF), solutions of this compound in THF are generally not isolated or stored for extended periods due to their propensity to undergo redistribution reactions. This guide provides an in-depth analysis of the stability of this compound in tetrahydrofuran (B95107), drawing upon the known chemistry of borane (B79455) adducts and haloboranes. It offers insights into its decomposition pathways, methods for its generation, and protocols for its handling and analysis, with a focus on practical applications in a research and development setting.
Core Concepts: Understanding the Instability
The stability of borane adducts in ether solvents is a balance of several factors, including the Lewis acidity of the borane, the Lewis basicity of the solvent, and the potential for side reactions. In the case of this compound, the presence of an electronegative chlorine atom significantly influences its stability profile compared to borane.
Solutions of borane in tetrahydrofuran are known to be thermally unstable and must be stored at low temperatures (typically 0-5°C) to minimize degradation.[1][2] The primary decomposition pathway for BH₃·THF involves the cleavage of the tetrahydrofuran ring.[1]
For this compound, in addition to potential reactions with the solvent, a more significant and rapid decomposition pathway is redistribution (disproportionation) . Haloboranes are known to readily exchange substituents, leading to an equilibrium mixture of various borane species. For monothis compound, this equilibrium involves diborane (B8814927) (which exists in equilibrium with borane), dithis compound, and boron trichloride.
Decomposition Pathways
The primary modes of decomposition for this compound in THF are summarized below.
Redistribution (Disproportionation)
This is the most significant factor contributing to the instability of this compound solutions. The equilibrium can be represented as follows:
2 H₂BCl ⇌ BH₃ + HBCl₂
And further:
3 HBCl₂ ⇌ 2 BCl₃ + BH₃
These equilibria result in a complex mixture of borane species in solution, altering the reagent's stoichiometry and reactivity over time. The presence of these multiple species can lead to unpredictable outcomes in sensitive chemical transformations.
Reaction with Tetrahydrofuran
Analogous to the decomposition of BH₃·THF, this compound can also react with the THF solvent, particularly at elevated temperatures. This process involves the cleavage of the ether linkage.
A visual representation of the primary decomposition pathway for this compound in THF is provided below.
References
"chloroborane Lewis acidity determination"
An In-depth Technical Guide to the Determination of Chloroborane Lewis Acidity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroboranes are a pivotal class of Lewis acids, characterized by the electron-deficient nature of their boron center, a feature significantly modulated by the electronic properties of their substituents.[1] Quantifying their Lewis acidity is crucial for understanding their reactivity, designing novel catalysts, and developing new synthetic methodologies in fields ranging from materials science to drug development. This technical guide provides a comprehensive overview of the principal experimental and computational methodologies employed to determine the Lewis acidity of chloroboranes and related boron compounds. It includes detailed protocols for the widely-used Gutmann-Beckett method and computational Fluoride (B91410) Ion Affinity (FIA) calculations. Comparative quantitative data are presented to offer a clear framework for evaluating the relative strengths of these important chemical entities.
Fundamentals of this compound Lewis Acidity
The Lewis acidity of boranes stems from the boron atom's incomplete octet, possessing only six valence electrons in its neutral, trivalent state.[1] This leaves a vacant p-orbital, making the boron center a potent electron-pair acceptor. In chloroboranes (e.g., BCl₃), the high electronegativity of the chlorine atoms inductively withdraws electron density from the boron center, enhancing its electrophilicity.
However, this inductive effect is counteracted by π-backbonding, where the lone pairs on the chlorine atoms donate electron density into the vacant p-orbital of the boron.[2][3] The extent of this π-backbonding is a subject of debate but is considered weaker for chlorine compared to fluorine, contributing to the observed Lewis acidity trend of BF₃ < BCl₃ < BBr₃.[2][4] This trend is counterintuitive based solely on electronegativity but is well-established experimentally and computationally.[4][5][6]
Methodologies for Lewis Acidity Determination
The strength of a Lewis acid is not an absolute property and is typically quantified relative to a reference Lewis base.[7] Several robust experimental and computational methods have been developed to establish reliable Lewis acidity scales.[8][9]
Experimental Methods
Experimental methods provide Lewis acidity data in the solution phase, which is often more directly applicable to practical laboratory conditions.
-
The Gutmann-Beckett Method: This is the most widely adopted technique for determining Lewis acidity in solution.[10][11] It utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a ³¹P NMR spectroscopic probe.[5] The lone pair on the oxygen atom of Et₃PO coordinates to the Lewis acidic boron center, causing a deshielding of the phosphorus nucleus. This results in a downfield shift (Δδ³¹P) in the ³¹P NMR spectrum compared to free Et₃PO.[11] The magnitude of this shift is used to calculate the Acceptor Number (AN), a quantitative measure of Lewis acidity.[11] The Gutmann-Beckett method is valued for its experimental convenience.[11]
-
The Childs Method: This method employs trans-crotonaldehyde as a ¹H NMR probe to assess Lewis acidity.[10][12] Coordination of the Lewis acid to the carbonyl oxygen induces a chemical shift change in the γ-proton.[10] However, the Childs method is generally limited to very strong Lewis acids due to the weak donor strength of the probe molecule and can be complicated by secondary interactions.[13][14]
-
Fluorescence-Based Methods: Newer methods utilize fluorescent probes, such as dithienophosphole oxides, to quantify Lewis acidity.[9][15] Adduct formation with a Lewis acid causes a bathochromic shift in the probe's optical properties.[9] This technique offers high sensitivity and can provide insights into the effective Lewis acidity in different solvent environments.[9][16]
Computational Methods
Computational methods offer a powerful means to determine the intrinsic Lewis acidity of a molecule in the gas phase, free from solvent effects.
-
Fluoride Ion Affinity (FIA): FIA is one of the most common and reliable computational metrics for Lewis acidity.[17][18] It is defined as the negative of the enthalpy change (–ΔH) for the gas-phase reaction of a Lewis acid with a fluoride ion.[18][19] A higher FIA value corresponds to a stronger Lewis acid.[19] FIA is particularly useful as it provides a measure of intrinsic, thermodynamic acidity.[17]
-
Hydride Ion Affinity (HIA): Analogous to FIA, HIA is the negative of the enthalpy change for the reaction of a Lewis acid with a hydride ion (H⁻).[6] HIA values and trends are generally very similar to those of FIA, making it another suitable metric for assessing Lewis acidity.[6][20][21]
Quantitative Lewis Acidity Data
The following tables summarize key quantitative data for BCl₃ and other relevant boranes, providing a comparative scale of Lewis acidity.
Table 1: Experimental Lewis Acidity Data (Gutmann-Beckett Method)
| Compound | Probe Molecule | Solvent | Δδ³¹P (ppm) | Acceptor Number (AN) | Citations |
|---|---|---|---|---|---|
| BCl₃ | Et₃PO | C₆D₆ | - | ~75 | [22] |
| BBr₃ | Et₃PO | - | - | ~115 | [11] |
| B(C₆F₅)₃ | Et₃PO | C₆D₆ | - | 65.6 | [22] |
| BF₃ | Et₃PO | - | - | 89 | [11] |
| 9-Boratriptycene | Et₃PO | CD₂Cl₂ | - | 76.2 |[22] |
Note: Acceptor Numbers are calculated based on the chemical shift of Et₃PO relative to hexane (B92381) (AN=0) and SbCl₅ (AN=100).[11]
Table 2: Computational Lewis Acidity Data (FIA and HIA)
| Compound | Fluoride Ion Affinity (FIA) (kJ/mol) | Hydride Ion Affinity (HIA) (kJ/mol) | Citations |
|---|---|---|---|
| BCl₃ | ~441 | - | [19] |
| BBr₃ | - | - | - |
| BI₃ | - | Highest in trihalide series | [6] |
| B(C₆F₅)₃ | 441.1 | - | [19] |
| BF₃ | 349.7 | Lowest in trihalide series | [6][19] |
| B(CF₃)₃ | 554.7 | - |[19] |
Detailed Protocols
Experimental Protocol: The Gutmann-Beckett Method
This protocol describes the determination of the Acceptor Number (AN) for a this compound using ³¹P NMR spectroscopy.
-
Materials & Preparation:
-
This compound sample.
-
Triethylphosphine oxide (Et₃PO) probe.
-
Anhydrous, weakly coordinating deuterated solvent (e.g., benzene-d₆, dichloromethane-d₂).
-
Inert atmosphere glovebox or Schlenk line.
-
NMR tubes with J. Young valves.
-
-
Procedure:
-
Step 1: Prepare Reference Sample. Inside a glovebox, accurately prepare a solution of Et₃PO in the chosen deuterated solvent (e.g., 0.05 M). Transfer the solution to an NMR tube and seal.
-
Step 2: Record Reference Spectrum. Acquire a quantitative ³¹P NMR spectrum of the Et₃PO solution. Record the chemical shift (δ_free).
-
Step 3: Prepare Lewis Adduct Sample. Inside a glovebox, prepare a solution containing an equimolar mixture of the this compound and Et₃PO in the same deuterated solvent.
-
Step 4: Record Adduct Spectrum. Transfer the mixture to an NMR tube, seal, and acquire a quantitative ³¹P NMR spectrum. Record the chemical shift of the complex (δ_complex).
-
Step 5: Calculation. Calculate the chemical shift difference: Δδ = δ_complex - δ_free.
-
Step 6: Determine Acceptor Number (AN). Use the established formula to convert the observed chemical shift in the sample (δ_sample, equivalent to δ_complex) to the AN scale: AN = 2.21 × (δ_sample − 41.0), where 41.0 ppm is the chemical shift of Et₃PO in hexane.[11]
-
Computational Protocol: Fluoride Ion Affinity (FIA)
This protocol outlines the steps for calculating FIA using Density Functional Theory (DFT).
-
Software & Methods:
-
Procedure:
-
Step 1: Optimize Geometries. Perform geometry optimizations for the Lewis acid (this compound), the fluoride ion (F⁻), and the resulting Lewis adduct ([this compound-F]⁻).
-
Step 2: Frequency Calculations. Perform frequency calculations on all optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Step 3: Calculate Electronic Energies. Extract the final electronic energies (E) for each optimized species.
-
Step 4: Calculate Enthalpy. Calculate the enthalpy (H) for each species at 298 K by adding the thermal corrections to the electronic energy.
-
Step 5: Calculate FIA. The FIA is the negative of the enthalpy change (ΔH) for the reaction:
-
Lewis Acid + F⁻ → [Lewis Acid-F]⁻
-
ΔH = H([Lewis Acid-F]⁻) - [H(Lewis Acid) + H(F⁻)]
-
FIA = –ΔH
-
-
Method Selection and Comparison
Choosing the appropriate method depends on the research question. Experimental methods like Gutmann-Beckett are ideal for understanding reactivity in a specific solvent, which is critical for catalysis and synthesis.[9] However, these methods can be sensitive to steric bulk; a large probe like Et₃PO may underestimate the acidity of sterically hindered boranes.[10] Computational methods like FIA provide a "pure" measure of intrinsic acidity, which is excellent for fundamental understanding and comparing electronic effects across a series of compounds without solvent interference.[10] The strong correlation often observed between computational and experimental scales validates both approaches.[10]
References
- 1. sarthaks.com [sarthaks.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. magritek.com [magritek.com]
- 6. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]
- 11. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 12. Tuning the Lewis acidity of boranes in frustrated Lewis pair chemistry: implications for the hydrogenation of electron-poor alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tuning Lewis acidity using the reactivity of “frustrated Lewis pairs”: facile formation of phosphine-boranes and cationic phosphonium-boranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The hydride-ion affinity of borenium cations and their propensity to activate H2 in frustrated Lewis pairs - Kent Academic Repository [kar.kent.ac.uk]
- 21. research.ed.ac.uk [research.ed.ac.uk]
- 22. Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. arxiv.org [arxiv.org]
Spectroscopic Characterization of Chloroborane Adducts: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of chloroborane adducts. It is designed to furnish researchers, scientists, and professionals in drug development with the essential knowledge to analyze and interpret spectroscopic data for this important class of compounds. This document details the principles and experimental considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and includes detailed experimental protocols and tabulated quantitative data for a range of this compound adducts.
Introduction to this compound Adducts
This compound adducts are Lewis acid-base complexes formed between a this compound (BClₓH₃₋ₓ) and a Lewis base. These compounds are versatile reagents and intermediates in organic synthesis, including in the preparation of precursors for drug discovery and development. The nature of the Lewis base, which can be an amine, ether, phosphine, or other donor molecule, significantly influences the reactivity and stability of the adduct. Accurate structural elucidation and characterization of these adducts are paramount for understanding their chemical behavior and ensuring the desired outcomes in synthetic pathways. Spectroscopic methods provide a powerful, non-destructive means to achieve this characterization.
Core Spectroscopic Techniques
The primary spectroscopic techniques for the characterization of this compound adducts are ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure, bonding, and composition of the adducts.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR spectroscopy is arguably the most informative technique for studying borane (B79455) compounds. Boron has two NMR-active isotopes, ¹⁰B (I=3, 20% natural abundance) and ¹¹B (I=3/2, 80% natural abundance). Due to its higher natural abundance and more favorable nuclear properties (smaller quadrupole moment), ¹¹B is the nucleus of choice for NMR studies.[1]
The chemical shift (δ) in ¹¹B NMR is highly sensitive to the electronic environment around the boron atom. The coordination of a Lewis base to a tricoordinate borane results in a significant upfield shift in the ¹¹B NMR spectrum, reflecting the change in coordination from three to four.[2] The number of chlorine and hydrogen atoms attached to the boron also strongly influences the chemical shift.
Spin-spin coupling between boron and attached protons (¹H) provides further structural information. The multiplicity of the ¹¹B signal is determined by the number of attached protons (n+1 rule for I=1/2 nuclei), and the magnitude of the coupling constant (¹J(B-H)) is related to the hybridization and bonding at the boron center.
Table 1: Representative ¹¹B NMR Data for this compound Adducts
| Adduct | Solvent | ¹¹B Chemical Shift (δ, ppm) | ¹J(B-H) (Hz) |
| Pyridine-BH₂Cl | CDCl₃ | -6.5 (triplet) | 125 |
| Pyridine-BHCl₂ | CDCl₃ | -7.2 (doublet) | 148 |
| Pyridine-BCl₃ | CDCl₃ | 6.8 (singlet) | - |
| Trimethylamine-BH₂Cl | - | -3.5 (triplet) | 111 |
| Trimethylamine-BHCl₂ | - | 7.7 (doublet) | 136 |
| Trimethylamine-BCl₃ | - | 12.0 (singlet) | - |
| THF-BH₂Cl | THF | -1.8 (triplet) | 128 |
| THF-BHCl₂ | THF | 5.4 (doublet) | 155 |
| THF-BCl₃ | THF | 10.2 (singlet) | - |
Note: Chemical shifts are relative to BF₃·OEt₂. Data compiled from various sources.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. In the context of this compound adducts, IR spectroscopy is particularly useful for identifying the B-H, B-Cl, and the bonds associated with the Lewis base.
The B-H stretching vibrations (ν(B-H)) typically appear in the region of 2200-2500 cm⁻¹. The exact position and number of these bands depend on the number of hydrogen atoms on the boron and the nature of the Lewis base. The B-Cl stretching vibrations (ν(B-Cl)) are found at lower frequencies, generally in the range of 650-800 cm⁻¹.[3] The coordination of a Lewis base can influence the position of this band. Furthermore, characteristic vibrations of the Lewis base (e.g., C=N stretching in pyridine) may shift upon adduct formation, providing evidence of coordination.
Table 2: Characteristic IR Absorption Frequencies for this compound Adducts
| Adduct | ν(B-H) (cm⁻¹) | ν(B-Cl) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Pyridine-BH₂Cl | ~2400, 2350 | ~750 | ~1610 (C=N stretch) |
| Trimethylamine-BHCl₂ | ~2450 | ~780, 720 | ~1470 (CH₃ deformation) |
| THF-BCl₃ | - | ~790, 700 | ~1070 (C-O-C stretch) |
Note: Frequencies are approximate and can vary with the physical state of the sample and the specific environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound adducts, both hard ionization techniques like Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) can be employed.[4][5]
Under EI-MS, the molecular ion may be observed, but fragmentation is common.[5] Characteristic fragmentation patterns can provide structural information. These patterns often involve the loss of the Lewis base, chlorine atoms, or hydrogen atoms. The isotopic pattern of boron (¹⁰B and ¹¹B) and chlorine (³⁵Cl and ³⁷Cl) results in a characteristic cluster of peaks for boron- and chlorine-containing fragments, which can be a powerful diagnostic tool.
Soft ionization techniques like ESI are more likely to yield the protonated molecule [M+H]⁺ or adducts with solvent or salt ions, with minimal fragmentation.[4] This is particularly useful for confirming the molecular weight of the intact adduct.
Table 3: Expected Mass Spectrometric Observations for this compound Adducts
| Adduct | Ionization Mode | Expected m/z for Molecular Ion / [M+H]⁺ | Characteristic Isotopic Pattern |
| Pyridine-BH₂Cl | ESI+ | 114.9 | Due to ¹⁰B/¹¹B and ³⁵Cl/³⁷Cl |
| Trimethylamine-BHCl₂ | ESI+ | 138.0 | Due to ¹⁰B/¹¹B and ³⁵Cl/³⁷Cl |
| THF-BCl₃ | ESI+ | 189.9 | Due to ¹⁰B/¹¹B and ³⁵Cl/³⁷Cl |
Experimental Protocols
The air- and moisture-sensitivity of many this compound adducts necessitates careful handling during sample preparation for spectroscopic analysis.[6] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
NMR Sample Preparation (Air-Sensitive)
-
Dry Glassware: Ensure the NMR tube and cap are thoroughly dried in an oven at >120 °C for several hours and allowed to cool under vacuum or in a desiccator.
-
Inert Atmosphere: In a glovebox or under a positive pressure of inert gas, add the solid this compound adduct to the NMR tube.
-
Solvent Addition: Add the appropriate deuterated solvent (previously dried over a suitable drying agent and degassed) to the NMR tube using a gas-tight syringe.
-
Sealing: Cap the NMR tube securely. For highly sensitive samples, the tube can be flame-sealed or a J. Young NMR tube can be used.
-
Acquisition: Acquire the ¹¹B NMR spectrum. A typical acquisition might involve a one-pulse experiment with proton decoupling. Reference the spectrum externally to a sealed standard of BF₃·OEt₂.
IR Sample Preparation (Air-Sensitive)
For Solids (Nujol Mull):
-
Inert Atmosphere: In a glovebox, grind a small amount of the solid sample with a drop of dry Nujol (mineral oil) between two salt plates (e.g., KBr or NaCl) to form a thin mull.
-
Assembly: Assemble the salt plates in a demountable cell holder.
-
Acquisition: Quickly transfer the cell to the spectrometer and acquire the IR spectrum. A background spectrum of the Nujol and salt plates should be recorded and subtracted.
For Solutions:
-
Cell Preparation: Use a liquid-tight IR cell with windows transparent in the region of interest (e.g., KBr). Dry the cell thoroughly.
-
Sample Loading: In a glovebox or via a Schlenk line, fill the cell with a solution of the this compound adduct in a dry, IR-transparent solvent (e.g., dry CH₂Cl₂).
-
Acquisition: Acquire the IR spectrum, using the pure solvent as a background.
Mass Spectrometry Sample Preparation
-
Solution Preparation: Prepare a dilute solution of the adduct in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol (B129727) for ESI). For air-sensitive compounds, this should be done under an inert atmosphere.
-
Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography. For direct probe EI-MS of air-sensitive compounds, a specialized glove-box interface may be required.
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflows for the characterization of this compound adducts.
Conclusion
The spectroscopic characterization of this compound adducts is a critical step in their synthesis and application. ¹¹B NMR, IR spectroscopy, and mass spectrometry provide a powerful and complementary suite of tools for elucidating the structure, bonding, and purity of these compounds. By following rigorous experimental protocols for handling these often air-sensitive materials and by careful interpretation of the spectroscopic data, researchers can confidently characterize these versatile reagents. This guide serves as a foundational resource for scientists and professionals working with this compound adducts, enabling a more efficient and informed approach to their research and development activities.
References
An In-depth Technical Guide to 11B NMR Chemical Shifts of Chloroborane Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy as it pertains to the characterization of chloroborane-Lewis base complexes. A thorough understanding of the factors influencing ¹¹B NMR chemical shifts is crucial for the structural elucidation and reactivity assessment of these compounds, which are of significant interest in organic synthesis, catalysis, and materials science. This document outlines key concepts, presents quantitative data, details experimental protocols, and provides visual aids to facilitate a deeper understanding of the subject.
Introduction to ¹¹B NMR of this compound Complexes
Boron-11 is a quadrupolar nucleus (I = 3/2) with a high natural abundance (80.1%), making it a readily accessible nucleus for NMR spectroscopy. The chemical shift of a boron nucleus is highly sensitive to its electronic environment, providing valuable information about its coordination number, the nature of its substituents, and its involvement in dynamic processes.
The coordination of a Lewis base to a this compound results in a significant change in the electronic environment of the boron atom. This is due to the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom, leading to a change in hybridization from sp² (in the free borane) to sp³. This change in coordination number from three to four is accompanied by a characteristic upfield shift in the ¹¹B NMR spectrum.[1] The magnitude of this upfield shift is influenced by several factors, including the number of chlorine atoms on the boron center and the nature of the Lewis base.
Factors Influencing ¹¹B NMR Chemical Shifts
Several key factors govern the observed ¹¹B NMR chemical shifts in this compound-Lewis base complexes:
-
Coordination Number: The most significant factor is the change in coordination number of the boron atom from three in the free this compound to four in the complex. This results in a substantial upfield shift (to lower ppm values).
-
Number of Chlorine Atoms: The presence of electronegative chlorine atoms on the boron center influences the Lewis acidity of the borane (B79455) and, consequently, the strength of the B-L bond. This, in turn, affects the ¹¹B chemical shift.
-
Nature of the Lewis Base: The strength of the Lewis base plays a crucial role. Stronger Lewis bases form more stable adducts, leading to a greater upfield shift in the ¹¹B NMR spectrum.[1] The steric bulk of the Lewis base can also influence the geometry and stability of the complex, which is reflected in the chemical shift.
-
Solvent Effects: The solvent can interact with the this compound or the complex, influencing the observed chemical shift. Coordinating solvents like THF can compete with the Lewis base for coordination to the boron atom.[1]
The interplay of these factors determines the final observed ¹¹B NMR chemical shift, making it a powerful diagnostic tool for studying the structure and bonding in these complexes.
Quantitative ¹¹B NMR Data
The following tables summarize the ¹¹B NMR chemical shifts for a range of this compound complexes with various Lewis bases. All chemical shifts are reported in parts per million (ppm) relative to BF₃·OEt₂ as an external standard.
Table 1: ¹¹B NMR Chemical Shifts of Boron Trichloride (BCl₃) Lewis Base Adducts
| Lewis Base (L) | Adduct | Solvent | ¹¹B Chemical Shift (δ, ppm) |
| Trimethylamine (NMe₃) | BCl₃·NMe₃ | CDCl₃ | 6.4 |
| Triethylamine (NEt₃) | BCl₃·NEt₃ | CDCl₃ | 7.8 |
| Pyridine (py) | BCl₃·py | CH₂Cl₂ | 9.0 |
| Acetonitrile (MeCN) | BCl₃·MeCN | MeCN | 10.2 |
| Triphenylphosphine (PPh₃) | BCl₃·PPh₃ | CDCl₃ | 10.5 |
| Diethyl ether (Et₂O) | BCl₃·OEt₂ | neat | 9.3 |
| Tetrahydrofuran (THF) | BCl₃·THF | neat | 8.5 |
| Dimethyl sulfide (B99878) (Me₂S) | BCl₃·SMe₂ | CDCl₃ | 11.7 |
Table 2: ¹¹B NMR Chemical Shifts of Dithis compound Lewis Base Adducts
| Borane | Lewis Base (L) | Adduct | Solvent | ¹¹B Chemical Shift (δ, ppm) |
| PhBCl₂ | Pyridine (py) | PhBCl₂·py | CDCl₃ | 12.1 |
| MeBCl₂ | Dimethyl sulfide (Me₂S) | MeBCl₂·SMe₂ | CDCl₃ | 15.3 |
Table 3: ¹¹B NMR Chemical Shifts of Monothis compound Lewis Base Adducts
| Borane | Lewis Base (L) | Adduct | Solvent | ¹¹B Chemical Shift (δ, ppm) |
| Ph₂BCl | Pyridine (py) | Ph₂BCl·py | CDCl₃ | 9.8 |
| Et₂BCl | Tetrahydrofuran (THF) | Et₂BCl·THF | THF | 18.5 |
Experimental Protocols
The successful acquisition of high-quality ¹¹B NMR spectra for this compound complexes requires careful attention to experimental detail, particularly due to their sensitivity to air and moisture.
General Synthesis of this compound-Lewis Base Adducts
Caution: Chloroboranes are corrosive and react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Solvent and Reagent Preparation: All solvents must be rigorously dried and deoxygenated prior to use. Lewis bases should be distilled from an appropriate drying agent.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the Lewis base dissolved in a minimal amount of a dry, non-coordinating solvent (e.g., hexane, dichloromethane).
-
Addition of this compound: The flask is cooled in an appropriate bath (e.g., dry ice/acetone). The this compound (e.g., BCl₃ as a solution in a hydrocarbon solvent or as a condensed gas) is added dropwise or via cannula to the stirred solution of the Lewis base.
-
Formation of the Adduct: The formation of the adduct is often accompanied by the precipitation of a solid. The reaction mixture is allowed to stir for a specified period at low temperature and then gradually warmed to room temperature.
-
Isolation and Purification: The solid adduct is isolated by filtration under inert atmosphere, washed with a dry, non-coordinating solvent to remove any unreacted starting materials, and dried in vacuo.
¹¹B NMR Spectroscopy
-
Sample Preparation: The NMR sample is prepared in a glovebox or under a flow of inert gas. The this compound adduct is dissolved in a deuterated solvent that has been dried over a suitable drying agent (e.g., molecular sieves, CaH₂). The solution is then transferred to an NMR tube which is then sealed with a cap and parafilm or, for highly sensitive samples, a flame-sealed NMR tube is used.
-
Instrumentation: ¹¹B NMR spectra are typically acquired on a multinuclear NMR spectrometer.
-
Acquisition Parameters:
-
Frequency: A typical frequency for ¹¹B NMR is 128.4 MHz on a 400 MHz spectrometer.
-
Reference: Boron trifluoride diethyl etherate (BF₃·OEt₂) is used as an external standard (δ = 0.0 ppm).
-
Pulse Program: A standard one-pulse sequence is usually sufficient.
-
Decoupling: Proton decoupling is generally employed to simplify the spectra and improve the signal-to-noise ratio.
-
Relaxation Delay: Due to the quadrupolar nature of the ¹¹B nucleus, relaxation times are typically short, allowing for rapid data acquisition. A relaxation delay of 1-2 seconds is usually adequate.
-
Visualizing Relationships and Workflows
Factors Influencing ¹¹B NMR Chemical Shift
The following diagram illustrates the key factors that influence the ¹¹B NMR chemical shift of a this compound upon complexation with a Lewis base.
Caption: Relationship between this compound, Lewis base, and the resulting upfield ¹¹B NMR shift.
Experimental Workflow for Synthesis and NMR Analysis
This diagram outlines the general workflow for the synthesis of a this compound-Lewis base adduct and its subsequent analysis by ¹¹B NMR spectroscopy.
Caption: Workflow for the synthesis and ¹¹B NMR analysis of this compound adducts.
Conclusion
¹¹B NMR spectroscopy is an indispensable tool for the characterization of this compound-Lewis base complexes. The chemical shift is a sensitive probe of the boron's coordination environment and is systematically influenced by the number of chlorine substituents and the nature of the coordinating Lewis base. The data and protocols presented in this guide provide a foundational understanding for researchers in the field and highlight the utility of ¹¹B NMR in the study of these important chemical entities. Careful execution of experimental procedures under inert conditions is paramount for obtaining reliable and reproducible results.
References
Gas-Phase Structure of Chloroborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas-phase structure of chloroborane (BH₂Cl) and dithis compound (BHCl₂), molecules of significant interest in synthetic chemistry and materials science. This document summarizes key structural data obtained from experimental studies, details the methodologies employed, and presents a logical workflow for structural determination using microwave spectroscopy.
Introduction
Chloroboranes are highly reactive intermediates that play a crucial role in various chemical transformations. Their fleeting existence in the gas phase makes structural elucidation challenging, yet essential for understanding their reactivity and bonding characteristics. This guide focuses on the precise geometric parameters of this compound and dithis compound as determined primarily through microwave spectroscopy, supplemented by computational studies.
Molecular Structure of this compound (BH₂Cl)
The gas-phase structure of this compound has been meticulously determined using microwave spectroscopy. The molecule is planar with C₂ᵥ symmetry.[1][2]
Structural Parameters
The key structural parameters for various isotopologues of this compound are summarized in the table below. These values were derived from the analysis of their microwave spectra.
| Isotopologue | B-H Bond Length (rₛ, Å) | B-Cl Bond Length (rₛ, Å) | H-B-H Angle (∠, °) | Reference |
| ¹¹BH₂³⁵Cl | 1.1916(2) | 1.7353(5) | 124.22(3) | [1][2] |
| ¹¹BH₂³⁷Cl | 1.1916(2) | 1.7353(5) | 124.22(3) | [1][2] |
| ¹⁰BH₂³⁵Cl | 1.1916(2) | 1.7353(5) | 124.22(3) | [1][2] |
| ¹¹BD₂³⁵Cl | - | 1.7353(5) | - | [1][2] |
Note: The uncertainties in the last digits are given in parentheses.
Rotational and Spectroscopic Constants
The rotational constants and other spectroscopic parameters provide further insight into the molecule's properties.
| Isotopologue | A (MHz) | B (MHz) | C (MHz) | Dipole Moment (μₐ, D) |
| ¹¹BH₂³⁵Cl | 133533.33(30) | 10370.478(18) | 9621.198(18) | 0.75(5)[1][2] |
| ¹¹BH₂³⁷Cl | 133527.1(11) | 10086.84(4) | 9363.31(4) | 0.75(5)[1][2] |
| ¹⁰BH₂³⁵Cl | 139912.7(10) | 10373.91(4) | 9639.11(4) | 0.75(5)[1][2] |
| ¹¹BD₂³⁵Cl | 73114.7(10) | 8683.01(4) | 7762.06(4) | 0.75(5)[1][2] |
Molecular Structure of Dithis compound (BHCl₂)
Dithis compound is another important this compound species. Its gas-phase structure has also been investigated, revealing a planar molecule.
Structural Parameters
The experimentally determined structural parameters for dithis compound are presented below.
| Parameter | Value | Uncertainty | Reference |
| B-H Bond Length (r, Å) | 1.130 | 0.001 | |
| B-Cl Bond Length (r, Å) | 1.750 | 0.001 | |
| Cl-B-Cl Angle (∠, °) | 119.7 | 0.3 | |
| H-B-Cl Angle (∠, °) | 120.15 | 0.02 |
Rotational Constants
Rotational constants for various isotopologues of dithis compound have been determined from their vibrational-rotational FT-IR spectra.[3]
| Isotopologue | A' (cm⁻¹) | B' (cm⁻¹) | C' (cm⁻¹) |
| H¹¹B³⁵Cl₂ | - | - | - |
| H¹¹B³⁵Cl³⁷Cl | - | - | - |
| D¹¹B³⁵Cl₂ | 1.165932 | ~0.106166 | 0.097229 |
| D¹¹B³⁵Cl³⁷Cl | - | - | - |
Note: These are rotational constants for the first excited vibrational state.
Experimental Protocols
The determination of the gas-phase structures of chloroboranes relies on sophisticated experimental techniques capable of probing these transient species.
Synthesis of Gas-Phase Chloroboranes
This compound (BH₂Cl) is a highly reactive and unstable molecule with a short lifetime.[1][2] In the laboratory, it is generated in the gas phase for immediate spectroscopic analysis. A common method involves the reaction of diborane (B8814927) (B₂H₆) with boron trichloride (B1173362) (BCl₃).[1][2]
A typical experimental setup involves passing a mixture of B₂H₆ and BCl₃ through a heated quartz tube.[1] The flow of each gas is precisely regulated. The reaction products are then continuously flowed through the absorption cell of the spectrometer.[1] Alternatively, an electric discharge in a mixture of the precursor gases can be used to produce this compound.[1]
Dithis compound (BHCl₂) can be produced by irradiating a mixture of BCl₃ and H₂ (or D₂) with a CO₂ laser.[3]
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.[4] For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment.[5]
Methodology:
-
Sample Introduction: The gaseous sample is introduced into a waveguide or a resonant cavity at low pressure to minimize intermolecular interactions.[5]
-
Microwave Radiation: The sample is irradiated with microwave radiation of a specific frequency range.
-
Absorption: When the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, the radiation is absorbed.
-
Detection: The absorption of microwaves is detected, and a spectrum of absorption intensity versus frequency is recorded.
-
Analysis: The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule.
-
Structural Determination: By analyzing the rotational constants of several isotopically substituted species, the precise bond lengths and angles of the molecule can be calculated.
Gas-Phase Electron Diffraction
Gas-phase electron diffraction (GED) is another powerful technique for determining the structure of molecules in the gaseous state.[2]
Methodology:
-
Electron Beam Generation: A high-energy beam of electrons is generated and focused.
-
Sample Interaction: The electron beam is passed through a jet of the gaseous sample.
-
Scattering: The electrons are scattered by the electric field of the atoms in the molecules.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector, which consists of concentric rings of varying intensity.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is used to generate a radial distribution curve, which gives the probability of finding two atoms at a certain distance from each other.
-
Structure Refinement: The experimental radial distribution curve is compared to theoretical curves calculated for different molecular geometries. The bond lengths, angles, and torsional angles are adjusted until the best fit between the experimental and theoretical curves is achieved.
Workflow for Structural Determination
The following diagram illustrates the general workflow for determining the gas-phase structure of a molecule like this compound using microwave spectroscopy.
Caption: Workflow for gas-phase molecular structure determination.
Conclusion
The gas-phase structures of this compound and dithis compound have been precisely determined through the application of microwave spectroscopy and other techniques. This guide provides a consolidated source of this structural data and an overview of the experimental methodologies. A thorough understanding of the geometry of these fundamental molecules is critical for researchers in the fields of inorganic chemistry, materials science, and drug development, where boron-containing compounds are of increasing importance.
References
An In-depth Technical Guide to the Thermochemical Properties of Chloroboranes
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core thermochemical properties of chloroboranes, with a primary focus on boron trichloride (B1173362) (BCl₃) and its related species. The document details key quantitative data, outlines the experimental and computational methodologies used for their determination, and presents logical and experimental workflows through standardized diagrams.
Core Thermochemical Properties
The thermochemical data of chloroboranes are fundamental to understanding their reactivity, stability, and potential applications in chemical synthesis and materials science. A summary of key properties for boron trichloride (BCl₃), the most extensively studied chloroborane, is presented below.
Table 1: Thermochemical Properties of Boron Trichloride (BCl₃) at 298.15 K
| Property | Value (Gas Phase) | Units | Reference(s) |
| Standard Enthalpy of Formation (ΔH f°) | -403.8 to -402.0 | kJ/mol | [1] |
| -97.51 ± 0.32 | kcal/mol | [2] | |
| -427 | kJ/mol | [1][3] | |
| Standard Gibbs Free Energy of Formation (ΔG f°) | -388.7 | kJ/mol | [1][4] |
| -387.2 | kJ/mol | [3] | |
| Standard Molar Entropy (S°) | 290.17 | J/K·mol | [1] |
| 206 | J/K·mol | [3] | |
| Molar Heat Capacity (C p) | 62.39 | J/K·mol | |
| 107 | J/mol·K | [3] | |
| Average B-Cl Bond Energy | 105.2 | kcal/mol | [2] |
Table 2: Homolytic B–Cl Bond Dissociation Energies (BDEs) at 298 K
| Molecule | BDE (kJ/mol) | Computational Method | Reference |
| (BH₂)₂BCl | 388.5 | W1w | [5][6] |
| (CH₃)HBCl | 525.1 | W1w | [5][6] |
| BCl₃ | ~444 | [3] |
The BDE for a range of 25 this compound-type molecules can vary by as much as 136.5 kJ/mol, indicating a significant influence of substituents on the strength of the B-Cl bond.[5][6]
Caption: A diagram illustrating the successive chlorination of borane.
Methodologies for Determining Thermochemical Properties
The thermochemical data for chloroboranes are derived from both experimental measurements and high-level computational studies. Computational methods have become particularly crucial for species where experimental data is scarce or associated with large uncertainties.[7][8]
Reaction Calorimetry Reaction calorimetry is a primary experimental technique for determining the enthalpy of formation of chloroboranes. The process involves measuring the heat evolved or absorbed during a chemical reaction involving the compound of interest.
-
Hydrolysis Method: The heat of hydrolysis of liquid or gaseous BCl₃ is measured at a constant temperature (e.g., 25°C).[2] The reaction BCl₃(g) + 3H₂O(l) → H₃BO₃(aq) + 3HCl(aq) is highly exothermic. By knowing the standard enthalpies of formation of water, boric acid, and hydrochloric acid, the enthalpy of formation of BCl₃ can be calculated using Hess's Law. Skinner and Smith determined the heat of hydrolysis for liquid BCl₃ to be -69.2 kcal/mole, which yields a heat of formation of -102.2 kcal/mole.[2]
-
Direct Combination/Chlorination: This method involves measuring the heat of reaction for the direct combination of amorphous boron with gaseous chlorine in a calorimeter to form BCl₃.[2] Another approach is the gas-phase chlorination of diborane (B8814927) (B₂H₆) to yield BCl₃ and HCl, from which the heat of formation of BCl₃ can be derived.[2]
-
Fluorine Bomb Calorimetry: While more commonly used for borides and other boron compounds, fluorine bomb calorimetry can be employed to determine heats of formation by combusting the substance in fluorine at high pressure.[9] This technique provides highly accurate data for reference compounds like BF₃, which can be used in thermochemical cycles.[9]
Caption: Experimental workflow for determining ΔH f° using calorimetry.
High-level quantum chemical methods are essential for obtaining accurate thermochemical data, especially for bond dissociation energies (BDEs), where experimental values are often unavailable. These methods provide benchmark-quality results that can rival or even exceed the accuracy of experimental measurements.[8][10]
-
W1w Thermochemical Protocol: This is a benchmark-quality composite method used to obtain highly accurate gas-phase B-Cl BDEs.[5] The procedure involves calculations to approximate the relativistic complete basis set (CBS) limit at the CCSD(T) level of theory. It includes corrections for zero-point vibrational energy (ZPVE) and thermal contributions to obtain BDEs at 0 K and 298 K.
-
Density Functional Theory (DFT): While less accurate than composite methods like W1w, DFT procedures are computationally more economical and can be applied to larger molecules.[5][6] Studies have assessed various functionals, finding that methods like ωB97/A'VQZ and M06/A'VTZ provide reliable B-Cl BDE computations with a mean absolute deviation (MAD) of around 3.0 kJ/mol compared to W1w benchmarks.[5][6]
-
G-n Theories (G2, G3, G4): These are well-established composite methods that calculate the total energy of a molecule by adding a series of corrections to a baseline calculation.[10] They are designed to reproduce experimental thermochemical data with high accuracy and have been used to calculate heats of formation for a wide range of boron compounds, including boronic acids.[11]
Caption: Computational workflow for calculating B-Cl BDE via W1w.
Key Thermochemical Relationships and Applications
-
Gibbs Free Energy and Spontaneity: The standard Gibbs free energy of formation (ΔG f°) indicates the spontaneity of a compound's formation from its constituent elements in their standard states.[4][12] For BCl₃, the large negative value (-388.7 kJ/mol) signifies that its formation is a thermodynamically favorable process.[1][4] ΔG f° is calculated using the equation ΔG f° = ΔH f° - TΔS f°.[13][14]
-
Bond Dissociation Energy and Reactivity: The B-Cl BDE is a direct measure of the bond's strength and is critical for understanding reaction mechanisms. For example, the relatively high B-Cl bond energy suggests that significant energy input is required for homolytic cleavage. This property is vital in processes like the chemical vapor deposition of boron and the etching of semiconductors, where BCl₃ is a common precursor.
-
Hydrolysis: BCl₃ fumes in moist air due to a rapid and highly exothermic hydrolysis reaction, producing boric acid and hydrochloric acid.[3] This reactivity is a direct consequence of the thermochemical favorability of the products.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. webqc.org [webqc.org]
- 4. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 5. Homolytic B–Cl bond dissociation energies of this compound-type molecules | Mongolian Journal of Chemistry [mongoliajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02659G [pubs.rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]
- 13. The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
Computational Insights into Chloroborane Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroboranes, a class of organoboron compounds characterized by one or more chlorine atoms bonded to a boron center, are versatile reagents and intermediates in organic synthesis. Their reactivity is dominated by the electron-deficient nature of the boron atom, making them potent Lewis acids and electrophiles. Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanisms, thermodynamics, and kinetics of chloroborane reactions. This guide provides an in-depth analysis of computational studies on this compound reactivity, offering valuable insights for researchers in synthetic chemistry and drug development. By leveraging theoretical calculations, a deeper understanding of reaction pathways can be achieved, facilitating the design of more efficient and selective chemical transformations.
Core Concepts in this compound Reactivity
The reactivity of chloroboranes is primarily governed by the electronic and steric properties of the boron center. The electronegative chlorine atoms enhance the Lewis acidity of the boron atom compared to their alkyl or aryl counterparts, making them highly susceptible to nucleophilic attack. Key reaction classes that have been extensively studied using computational methods include:
-
Lewis Acid-Base Adduct Formation: Chloroboranes readily form adducts with Lewis bases. Computational studies have quantified the strength of these interactions and elucidated the geometric and electronic changes upon adduct formation.
-
Hydroboration and Chloroboration: The addition of B-Cl and B-H bonds across unsaturated carbon-carbon bonds is a fundamental transformation. Theoretical calculations have been instrumental in understanding the regioselectivity and stereoselectivity of these reactions.
-
Substitution Reactions: The chlorine atoms on the boron center can be displaced by various nucleophiles, providing a pathway to a diverse range of organoboron compounds.
-
Reduction Reactions: Chloroboranes can act as reducing agents, and computational studies have shed light on the mechanisms of these processes.
Computational Methodologies
The theoretical investigation of this compound reactivity predominantly employs Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy.
Typical Computational Protocol
A standard workflow for investigating a this compound reaction mechanism computationally is outlined below. This systematic approach ensures the accurate determination of reaction pathways and energetic profiles.
Level of Theory
Commonly employed DFT functionals for studying this compound reactivity include B3LYP and M06-2X. The choice of basis set is crucial for obtaining accurate results, with Pople-style basis sets like 6-31G(d) for initial optimizations and larger sets such as 6-311+G(d,p) for final energy calculations being prevalent. Solvation effects are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).
Quantitative Data from Computational Studies
Computational studies provide a wealth of quantitative data that is invaluable for understanding and predicting the reactivity of chloroboranes. The following tables summarize key thermochemical and structural parameters from various theoretical investigations.
Table 1: Calculated B-Cl Homolytic Bond Dissociation Energies (BDEs)
Calculations performed at the W1w level of theory. Data sourced from a comprehensive computational study on this compound-type molecules.
| Molecule | BDE at 298 K (kJ/mol) |
| H₂BCl | 473.2 |
| HBCl₂ | 485.3 |
| BCl₃ | 459.4 |
| (CH₃)₂BCl | 512.1 |
| (CH₃)HBCl | 525.1 |
| (BH₂)₂BCl | 388.5 |
Table 2: Calculated Activation and Reaction Energies for BCl₃-Promoted Chloroboration of Carbonyls
Calculations performed at the M06-2X/6-311+G(d,p) level with PCM (dichloromethane). Energies are Gibbs free energies (ΔG) in kcal/mol.[1]
| Substrate | Activation Energy (ΔG‡) | Reaction Energy (ΔG_rxn) |
| Benzaldehyde | 11.9 | -15.3 |
| Acetophenone | 14.2 | -12.8 |
| 4-Methoxybenzaldehyde | 12.5 | -14.7 |
| 4-Nitrobenzaldehyde | 10.8 | -16.1 |
Table 3: Calculated ¹¹B NMR Chemical Shifts of Selected Chloroboranes and Adducts
Theoretical prediction of NMR chemical shifts is a powerful tool for identifying transient species. The following are representative calculated values.
| Species | Calculated ¹¹B Chemical Shift (ppm) |
| BCl₃ | 47.5 |
| BCl₃·SMe₂ | 10.2 |
| BHCl₂ | 55.1 |
| BH₂Cl | 62.3 |
Reaction Mechanisms in Detail
Computational studies have provided atomistic-level insights into the mechanisms of key this compound reactions.
BCl₃-Promoted Chloroboration of Aldehydes
The reaction of boron trichloride (B1173362) with aldehydes to form α-chloroalkoxyboranes is a synthetically useful transformation. DFT calculations have elucidated a two-step mechanism.[1]
The reaction commences with the formation of a Lewis acid-base adduct between the aldehyde oxygen and the boron atom of BCl₃.[1] This is followed by an intramolecular 1,2-migration of a chloride ion from the boron to the carbonyl carbon via a four-membered transition state, yielding the final product.[1]
Experimental Protocols
To provide a practical context for the computational findings, this section details representative experimental procedures for key this compound reactions.
Synthesis of Amine-Borane Adducts
The formation of an adduct between an amine and a borane (B79455) is a fundamental reaction often used to stabilize reactive boranes.
Procedure:
-
A solution of the amine (1.0 eq) in a dry, aprotic solvent (e.g., THF, diethyl ether) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of the this compound (e.g., BH₂Cl·SMe₂ or a solution of BCl₃) (1.0 eq) in the same solvent is added dropwise to the stirred amine solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The solvent is removed under reduced pressure to yield the crude amine-chloroborane adduct.
-
If necessary, the product can be purified by recrystallization from a suitable solvent system.
Characterization: The formation of the adduct can be confirmed by multinuclear NMR spectroscopy. A significant upfield shift in the ¹¹B NMR signal is indicative of the change in coordination from three to four at the boron center.
Hydroboration-Oxidation of an Alkene with a this compound Reagent
This two-step procedure transforms an alkene into an alcohol with anti-Markovnikov regioselectivity.
Hydroboration Step:
-
In a dry, inert-atmosphere flask, the alkene (1.0 eq) is dissolved in a dry etheral solvent (e.g., THF or diethyl ether).
-
The solution is cooled to 0 °C.
-
A solution of the this compound reagent (e.g., BHCl₂·SMe₂) (1.1 eq) is added dropwise to the alkene solution.
-
The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress can be monitored by ¹¹B NMR.
Oxidation Step:
-
The reaction mixture containing the alkylthis compound is cooled to 0 °C.
-
A solution of sodium hydroxide (B78521) (e.g., 3M aqueous solution) is added slowly, followed by the careful, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution), maintaining the temperature below 25 °C.
-
The mixture is stirred at room temperature for several hours until the oxidation is complete.
-
The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude alcohol.
-
The alcohol can be purified by distillation or chromatography.
Conclusion
Computational chemistry provides a powerful lens through which to view the reactivity of chloroboranes. DFT calculations have been instrumental in mapping reaction energy profiles, identifying transient intermediates and transition states, and quantifying the thermodynamic and kinetic parameters that govern these transformations. This theoretical understanding, when coupled with experimental validation, accelerates the development of new synthetic methodologies and the optimization of existing ones. For researchers in drug development, a deeper comprehension of the reactivity of boron-containing compounds can inform the design of novel therapeutic agents and synthetic routes to complex molecules. The continued synergy between computational and experimental chemistry promises to further unlock the synthetic potential of chloroboranes.
References
An In-depth Technical Guide to the Reaction Mechanism of Chloroboranes with Lewis Bases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reaction of chloroboranes with Lewis bases is a fundamental process in inorganic and organic chemistry, underpinning a wide range of synthetic transformations and catalytic cycles. This guide provides a comprehensive technical overview of the core mechanisms governing these interactions. It details the formation of Lewis acid-base adducts, explores the kinetic and thermodynamic parameters, and outlines the experimental and computational methodologies used to study these reactions. Particular emphasis is placed on providing structured quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to facilitate a deeper understanding for researchers in drug development and related scientific fields.
Introduction to Chloroborane-Lewis Base Interactions
Chloroboranes (BClₓH₃₋ₓ) are a class of boron compounds characterized by the presence of one or more chlorine atoms attached to the boron center. The electron-withdrawing nature of the chlorine atom, combined with the inherent electron deficiency of the boron atom (which possesses a vacant p-orbital), renders chloroboranes potent Lewis acids. They readily react with Lewis bases—electron-pair donors such as amines, phosphines, and ethers—to form stable dative-bond adducts.
The strength of this interaction and the resulting reaction mechanism are influenced by several factors, including:
-
The degree of chlorination of the borane (B79455): Increasing the number of chlorine atoms generally increases the Lewis acidity of the borane.
-
The nature of the Lewis base: The electronic and steric properties of the Lewis base play a crucial role in the kinetics and thermodynamics of adduct formation.
-
The reaction solvent: The polarity and coordinating ability of the solvent can influence the stability of the reactants and the transition state.
Understanding these interactions is critical for controlling the reactivity of borane reagents in various applications, from hydroboration and reduction reactions in organic synthesis to the development of novel catalytic systems.
The Core Reaction Mechanism: A Step-by-Step Analysis
The reaction between a this compound and a Lewis base is typically a rapid and reversible process that proceeds through a direct association mechanism. The fundamental steps are outlined below:
-
Approach of the Reactants: The Lewis base, with its lone pair of electrons, approaches the electron-deficient boron center of the this compound.
-
Formation of the Transition State: As the Lewis base approaches, a partial bond begins to form between the donor atom of the base and the boron atom. This is accompanied by a change in the geometry of the this compound from trigonal planar towards a more tetrahedral arrangement.
-
Formation of the Dative Bond: A coordinate covalent (dative) bond is fully formed, resulting in a stable Lewis acid-base adduct. In this adduct, both electrons in the newly formed bond are contributed by the Lewis base.
This process can be represented by the following general equilibrium:
BClₓH₃₋ₓ + :L ⇌ L·BClₓH₃₋ₓ
Where :L represents a Lewis base.
Signaling Pathway for Adduct Formation
The logical relationship for the formation of a this compound-Lewis base adduct can be visualized as a direct pathway from reactants to the product, highlighting the key interaction between the Lewis acid and Lewis base.
A Comprehensive Technical Guide to the Discovery and Synthesis of Chloroboranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of chloroboranes, compounds containing boron and chlorine, has been a cornerstone in the advancement of inorganic and organometallic chemistry. From the foundational synthesis of boron trichloride (B1173362) to the intricate structures of polyhedral chloroboranes, these compounds have served as versatile reagents and precursors in a multitude of applications, including organic synthesis, materials science, and potentially in drug development. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for key chloroboranes, offering detailed experimental protocols and comparative data for researchers in the field.
Historical Perspective: The Pioneers of Boron Chemistry
The systematic investigation of boron hydrides and halides was pioneered by the German chemist Alfred Stock in the early 20th century.[1][2][3] His development of high-vacuum manifold techniques was crucial for handling these highly reactive and volatile compounds, paving the way for the isolation and characterization of numerous boranes and their derivatives.[2][3] Stock's meticulous work laid the fundamental groundwork for the entire field of boron chemistry.[1][2]
Boron Trichloride (BCl₃): The Foundation of Chloroborane Chemistry
Boron trichloride (BCl₃) is a colorless, fuming gas that serves as a primary starting material for the synthesis of other chloroboranes and a wide range of organoboron compounds.[4][5]
Physicochemical Properties of Boron Trichloride
| Property | Value |
| Molar Mass | 117.16 g·mol⁻¹[4] |
| Melting Point | -107.3 °C[4] |
| Boiling Point | 12.6 °C[4] |
| Density | 1.326 g/cm³[4] |
| B-Cl Bond Length | 175 pm[4] |
| Molecular Shape | Trigonal planar[4] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -427 kJ/mol[4] |
Synthesis of Boron Trichloride
Industrial Production: Carbothermic Reduction
The industrial-scale synthesis of BCl₃ involves the high-temperature chlorination of boron oxide (B₂O₃) mixed with a carbon source.[6][7] This carbothermic reduction is analogous to the Kroll process used for titanium tetrachloride production.[7]
Reaction: B₂O₃ + 3C + 3Cl₂ → 2BCl₃ + 3CO[7]
Experimental Protocol:
-
Feed Preparation: A mixture of anhydrous boric oxide and carbon (e.g., charcoal or coke) is prepared.[8][9]
-
Reaction: The mixture is heated in a vertical shaft reactor to approximately 500 °C.[7] A stream of dry chlorine gas is passed through the heated mixture.[8]
-
Product Collection: Gaseous BCl₃ exits the reactor along with carbon monoxide and any unreacted chlorine. The product is collected by condensation in a cold trap.
-
Purification: The crude BCl₃ is purified by fractional distillation to remove impurities such as phosgene (B1210022) (COCl₂), which can form as a byproduct.[10]
Laboratory Synthesis: Halide Exchange
In a laboratory setting, BCl₃ can be conveniently prepared by the reaction of boron trifluoride (BF₃) with aluminum chloride (AlCl₃).[4][7]
Reaction: BF₃ + AlCl₃ → BCl₃ + AlF₃
Experimental Protocol:
-
Apparatus: A flame-dried glass reaction flask equipped with a gas inlet, a reflux condenser, and a collection flask cooled in a cold bath (e.g., dry ice/acetone) is assembled.
-
Reaction: Anhydrous aluminum chloride is placed in the reaction flask. Boron trifluoride gas is passed over the heated AlCl₃.
-
Product Collection: The more volatile BCl₃ distills from the reaction mixture and is collected in the cold trap.
-
Purification: The collected BCl₃ can be further purified by distillation.
Diboron Tetrachloride (B₂Cl₄): A Gateway to Boron-Boron Bonds
Diboron tetrachloride (B₂Cl₄) was the first "boron subhalide" to be synthesized, a discovery made by Stock, Brandt, and Fischer in 1925.[11] It is a key reagent for the synthesis of compounds containing boron-boron bonds and for the preparation of higher chloroboranes.[12]
Physicochemical Properties of Diboron Tetrachloride
| Property | Value |
| Molar Mass | 163.42 g·mol⁻¹ |
| Melting Point | -93 °C[4] |
| Boiling Point | 65.5 °C[12] |
| Appearance | Colorless liquid[12] |
Synthesis of Diboron Tetrachloride
The most common laboratory synthesis of B₂Cl₄ involves the reduction of BCl₃ with a metal, typically copper.[4]
Reaction: 2BCl₃ + 2Cu → B₂Cl₄ + 2CuCl[4]
Experimental Protocol:
-
Apparatus: A high-vacuum line is typically used. A reaction tube containing copper turnings is connected to a source of BCl₃ and a series of cold traps for product collection and purification.
-
Reaction: Boron trichloride vapor is passed over copper metal heated to a high temperature.
-
Product Collection: The B₂Cl₄ formed is volatile and is collected in a cold trap cooled with liquid nitrogen. Unreacted BCl₃ passes through to a colder trap.
-
Purification: The crude B₂Cl₄ is purified by fractional condensation on the vacuum line to separate it from any remaining BCl₃ and other volatile impurities.
Higher Chloroboranes: Building Boron Cages
The thermal decomposition of B₂Cl₄ leads to the formation of a series of higher polyhedral chloroboranes with the general formula (BCl)n, where n can be 4, 8, 9, 10, or 11.[7]
Tetraboron Tetrachloride (B₄Cl₄)
Tetraboron tetrachloride can be synthesized by passing B₂Cl₄ through a mercury discharge cell.[13]
Octachloro-octaborane (B₈Cl₈)
B₈Cl₈ is a polyhedral boron chloride with a cage-like structure. It can be synthesized by the thermolysis of B₂Cl₄.[14]
Reaction: 8B₂Cl₄ → B₈Cl₈ + 8BCl₃[14]
Experimental Protocol:
-
Reaction: A solution of B₂Cl₄ in an inert solvent such as carbon tetrachloride is heated at 95 °C for an extended period (e.g., two weeks) in a sealed tube.[14]
-
Isolation: After the reaction, the volatile components (BCl₃, unreacted B₂Cl₄, and solvent) are removed under vacuum at 0 °C.[14] The remaining solid is crude B₈Cl₈.[14]
-
Purification: Pure B₈Cl₈ can be obtained as a dark green to dark brown crystalline solid by sublimation of the crude product under high vacuum (0.001 Torr).[14]
Comparative Data of Selected Chloroboranes
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | B-Cl Bond Length (pm) |
| Boron Trichloride | BCl₃ | 117.16[4] | -107.3[4] | 12.6[4] | 175[4] |
| Diboron Tetrachloride | B₂Cl₄ | 163.42 | -93[4] | 65.5[12] | |
| Tetraboron Tetrachloride | B₄Cl₄ | ||||
| Octachloro-octaborane | B₈Cl₈ |
Data for B₄Cl₄ and B₈Cl₈ are less commonly reported in readily accessible sources.
Logical Relationships and Synthetic Pathways
The synthesis of various chloroboranes is interconnected, with BCl₃ serving as the primary precursor. The following diagrams illustrate these relationships.
Caption: Synthetic pathways from common precursors to BCl₃ and its subsequent conversion to higher chloroboranes.
Caption: Experimental workflow for the synthesis and purification of Octachloro-octaborane (B₈Cl₈).
Conclusion
The journey from the initial isolation of simple chloroboranes to the synthesis of complex polyhedral structures showcases a remarkable evolution in synthetic inorganic chemistry. The methodologies detailed in this guide, from large-scale industrial processes to nuanced laboratory techniques, provide a practical framework for researchers. A thorough understanding of these synthetic pathways and the properties of the resulting compounds is essential for their continued application and for the future discovery of novel boron-based molecules with potential utility in diverse scientific and technological fields, including the rational design of new therapeutic agents.
References
- 1. britannica.com [britannica.com]
- 2. Alfred_Stock [chemeurope.com]
- 3. Alfred Stock - Wikipedia [en.wikipedia.org]
- 4. Boron trichloride - Wikipedia [en.wikipedia.org]
- 5. Boron Trichloride | BCl3 | CID 25135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boron - Wikipedia [en.wikipedia.org]
- 7. Boron Trichloride | Borates Today [borates.today]
- 8. Sciencemadness Discussion Board - Synthesis of Boron Trichloride? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. US4213948A - Preparation of boron trichloride - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diboron Tetrachloride (B₂Cl₄) [benchchem.com]
- 13. An improved synthesis of tetraboron tetrachloride, B4C14 - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. d-nb.info [d-nb.info]
Chloroborane Precursors for Chemical Vapor Deposition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chloroborane precursors for Chemical Vapor Deposition (CVD), a critical process in the fabrication of advanced materials. This document details the properties, synthesis, and application of various this compound compounds in CVD, with a focus on providing actionable data and protocols for research and development.
Introduction to this compound Precursors in CVD
Chloroboranes are a class of boron compounds containing at least one chlorine atom, which have emerged as versatile and efficient precursors for the deposition of boron-containing thin films via Chemical Vapor Deposition (CVD). Their advantageous properties, such as suitable volatility and reactivity, make them ideal for the synthesis of a wide range of materials, including boron nitride (BN), boron carbide (BC), and boron-doped silicon films. These materials are integral to numerous advanced applications, from semiconductor devices to protective coatings.
The reactivity of this compound precursors can be tailored by varying the number of chlorine atoms, allowing for precise control over the deposition process and the properties of the resulting films. This guide will delve into the specifics of the most commonly utilized this compound precursors, their synthesis, and their application in CVD processes.
Properties of this compound Precursors
The selection of an appropriate precursor is paramount for a successful CVD process. The physical and chemical properties of the precursor dictate the process parameters and the quality of the deposited film. The following table summarizes the key quantitative data for common this compound precursors.
| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Vapor Pressure |
| Boron Trichloride (B1173362) | BCl₃ | 117.17 | 12.6 | -107.3 | 131.7 kPa @ 21.1°C[1][2] |
| Dithis compound | BHCl₂ | 81.72 | - | - | Data not readily available |
| Monothis compound | BH₂Cl | 49.27 | - | - | Data not readily available |
| This compound-dimethyl sulfide (B99878) | (CH₃)₂S·BH₂Cl | 110.41 | - | - | Data not readily available |
| Dithis compound-dimethyl sulfide | (CH₃)₂S·BHCl₂ | - | - | - | Data not readily available |
Synthesis of this compound Precursors
The ability to synthesize high-purity this compound precursors is crucial for achieving high-quality thin films. This section provides detailed experimental protocols for the synthesis of representative this compound precursors.
Synthesis of Dithis compound-etherate (A Precursor to Dithis compound)
Dithis compound is often generated in-situ or used as an etherate adduct due to its instability. A common method involves the redistribution reaction of boron trichloride and a borane (B79455) source.
Experimental Protocol:
-
Apparatus Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet is assembled. The entire system must be thoroughly dried and purged with an inert gas to exclude moisture and oxygen.
-
Reagents: Boron trichloride (BCl₃) and a solution of borane in an ether solvent (e.g., tetrahydrofuran, THF) are required.
-
Procedure:
-
A solution of borane in dry THF is placed in the reaction flask and cooled in an ice bath.
-
Boron trichloride is added dropwise to the stirred borane solution. The reaction is typically exothermic and the addition rate should be controlled to maintain a low temperature.
-
The reaction mixture is stirred for a specified period at a controlled temperature to allow the redistribution reaction to proceed to completion, forming dithis compound etherate.
-
-
Purification: The resulting dithis compound-etherate solution can often be used directly in subsequent CVD applications or purified by distillation under reduced pressure.
Chemical Vapor Deposition (CVD) using this compound Precursors
CVD is a process where a solid material is deposited from a vapor by a chemical reaction occurring on or in the vicinity of a heated substrate. This section details the experimental protocols for depositing various boron-containing films using this compound precursors.
CVD of Boron Nitride (BN) from Boron Trichloride and Ammonia
Experimental Protocol:
-
CVD System: A cold-wall or hot-wall CVD reactor equipped with a substrate heater, mass flow controllers for precursor and carrier gases, and a vacuum system is utilized.
-
Substrate Preparation: A suitable substrate (e.g., silicon, copper foil) is cleaned to remove any surface contaminants. For instance, a silicon wafer may undergo a standard RCA clean.
-
Deposition Parameters:
-
Precursors: Boron trichloride (BCl₃) and Ammonia (NH₃).
-
Carrier Gas: Hydrogen (H₂) and/or Nitrogen (N₂).
-
Substrate Temperature: Typically in the range of 800-1200°C.
-
Pressure: Low pressure (LP-CVD) is often employed, typically in the range of 10-1000 Pa.
-
Gas Flow Rates: The ratio of NH₃ to BCl₃ is a critical parameter and is often high (e.g., >3:1) to ensure complete reaction and minimize chlorine incorporation in the film.
-
-
Deposition Process:
-
The substrate is loaded into the reactor, and the system is evacuated to a base pressure.
-
The substrate is heated to the desired deposition temperature under a flow of carrier gas.
-
BCl₃ and NH₃ are introduced into the reactor at controlled flow rates. The precursors react at the heated substrate surface to form a BN film.
-
After the desired deposition time, the precursor flow is stopped, and the reactor is cooled down under an inert gas flow.
-
CVD of Boron-Silicon Films using Boron Trichloride and Dichlorosilane
Experimental Protocol:
-
CVD System: A slim vertical cold wall CVD reactor is suitable for this process.
-
Substrate: A half-inch-diameter silicon wafer.
-
Deposition Parameters:
-
Precursors: Boron trichloride (BCl₃) and Dichlorosilane (SiH₂Cl₂).
-
Carrier Gas: Hydrogen (H₂).
-
Substrate Temperature: Approximately 900°C.[3]
-
Pressure: Atmospheric pressure.[3]
-
Gas Flow Rates: H₂ at 80 sccm, SiH₂Cl₂ at 20 sccm, and BCl₃ ranging from 0.1 to 20 sccm to control the boron concentration in the film.[3]
-
-
Deposition Process:
-
The silicon wafer is placed in the reactor and heated to 900°C while being rotated.[3]
-
The precursor and carrier gases are introduced into the reactor at their respective flow rates.
-
The gases react at the heated wafer surface, leading to the formation of a boron-silicon film.
-
The process is continued until the desired film thickness is achieved.
-
Key Reaction Pathways in this compound CVD
The chemical reactions occurring during the CVD process are complex and involve both gas-phase and surface reactions. Understanding these pathways is crucial for controlling the film properties.
Applications of Films Deposited from this compound Precursors
Thin films synthesized from this compound precursors have a wide array of applications across various industries:
-
Boron Nitride (BN): Used as a dielectric material in microelectronics, a protective coating for high-temperature applications, and as a component in deep-UV light-emitting diodes.
-
Boron Carbide (BC): Employed in the fabrication of hard and wear-resistant coatings, neutron-absorbing materials for nuclear applications, and high-temperature thermoelectric devices.
-
Boron-doped Silicon: A fundamental material in the semiconductor industry for the creation of p-type silicon regions in transistors and other electronic devices.
Health and Safety Considerations
This compound precursors are hazardous materials and must be handled with extreme care in a well-ventilated area, preferably within a fume hood.
-
Boron Trichloride (BCl₃): Is a toxic, corrosive, and water-reactive gas.[1][2][4] It can cause severe burns to the skin, eyes, and respiratory tract.[1][2][4] Inhalation can be fatal.[4] It reacts with water to produce hydrochloric acid and boric acid.[5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory when handling this substance.[4]
-
Dithis compound and Monothis compound: These are also expected to be toxic and reactive, and similar safety precautions should be taken.
-
This compound-dimethyl sulfide adducts: While the adducts are generally more stable and less reactive than the free chloroboranes, they are still flammable and toxic.[6] They are sensitive to moisture and should be handled under an inert atmosphere.[6]
Always consult the Safety Data Sheet (SDS) for each specific precursor before use and follow all institutional safety protocols. Proper storage in a cool, dry, and well-ventilated area away from incompatible materials is essential. Emergency preparedness, including the availability of appropriate first aid supplies and an emergency shower and eyewash station, is critical.
References
- 1. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 2. nano.pitt.edu [nano.pitt.edu]
- 3. Boron-Silicon Thin Film Formation Using a Slim Vertical Chemical Vapor Deposition Reactor [scirp.org]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. BCL3 Gasâ [taiyugas.com]
- 6. Monothis compound-methylsulfide complex | JSC Aviabor [jsc-aviabor.com]
An In-depth Technical Guide to the Electronic Structure of Substituted Chloroboranes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Substituted chloroboranes (R₂BCl) are a pivotal class of reagents with extensive applications in synthetic organic chemistry and materials science.[1] Their reactivity and utility are intrinsically governed by their electronic structure, which is highly sensitive to the nature of the substituents attached to the boron center. Understanding the interplay between substitution and electronic properties is crucial for designing novel reagents and predicting their chemical behavior. This technical guide provides a comprehensive overview of the electronic structure of substituted chloroboranes, detailing the experimental and computational methodologies used for their characterization, presenting key quantitative data, and illustrating the fundamental principles governing their properties.
Introduction to Chloroboranes
Chloroboranes are electron-deficient species characterized by an empty p-orbital on the boron atom, which renders them highly Lewis acidic.[1] This electronic feature is the cornerstone of their reactivity, enabling them to participate in a wide array of chemical transformations, including hydroboration reactions and asymmetric reductions. The substitution of hydrogen atoms in the parent molecule, borane (B79455) (BH₃), with chlorine and other functional groups (R) dramatically modulates this Lewis acidity, along with bond strengths, molecular geometry, and orbital energies. A thorough investigation of these properties relies on a synergistic approach, combining advanced spectroscopic techniques with high-level quantum-mechanical computations.
Methodologies: A Synergistic Approach
The elucidation of the electronic structure of substituted chloroboranes is not reliant on a single technique but rather a combination of experimental measurements and theoretical calculations. Gas-phase studies are particularly valuable as they probe molecules in an isolated state, free from intermolecular interactions that are present in liquid and solid phases.[2]
Experimental Protocols
2.1.1. Microwave Spectroscopy Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.[2] It provides highly accurate rotational constants (A, B, C), which are determined by the molecule's moments of inertia.[3]
-
Methodology: A gaseous sample of the this compound derivative is introduced into a high-vacuum chamber. It is then irradiated with microwave radiation over a specific frequency range. When the radiation frequency matches a rotational transition, the molecules absorb energy. This absorption is detected, generating a spectrum of rotational lines. By analyzing the spectra of different isotopologues (e.g., containing ¹⁰B vs. ¹¹B, or ³⁵Cl vs. ³⁷Cl), the precise geometric positions of each atom can be determined, yielding highly accurate bond lengths and angles.[3][4]
2.1.2. Gas-Phase Electron Diffraction (GED) GED is a powerful technique for determining the molecular structures of volatile compounds.[5][6]
-
Methodology: A narrow beam of high-energy electrons is fired through a gaseous sample of the this compound. The electrons are scattered by the electrostatic potential of the molecule's atoms. This scattering creates a diffraction pattern of concentric rings, which is recorded on a detector. The intensity and angular distribution of this pattern are dependent on the distances between all pairs of atoms in the molecule. By analyzing this pattern and often with the aid of theoretical calculations, a radial distribution curve can be generated, from which precise bond lengths, bond angles, and torsional angles are derived.[5][7]
2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹¹B NMR spectroscopy is a particularly effective tool for probing the chemical environment of boron atoms.[8]
-
Methodology: The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The boron nuclei are irradiated with radiofrequency pulses, causing them to transition between nuclear spin states. The frequency at which a nucleus resonates (its chemical shift) is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield the boron nucleus, shifting its resonance to a lower field (higher ppm), while electron-donating groups cause an upfield shift.[9] Proton-coupled ¹¹B spectra also provide information on the number of directly attached hydrogen atoms through spin-spin coupling.[8]
2.1.4. Photoelectron Spectroscopy (PES) PES provides direct experimental insight into the electronic energy levels of a molecule by measuring the ionization potentials required to eject electrons from different molecular orbitals.[10][11]
-
Methodology: A beam of the gaseous this compound molecules is irradiated with a source of high-energy monochromatic radiation, typically ultraviolet (UV) light (for valence electrons) or X-rays (for core electrons).[10][12] The radiation causes photoejection of electrons. The kinetic energies of these ejected electrons are measured. The energy of the neutral molecule's quantum levels can be determined by subtracting the measured kinetic energy from the known energy of the incident radiation.[10] The resulting spectrum shows a series of bands, each corresponding to ionization from a different molecular orbital.
Computational Methods
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and high-level ab initio methods (like Coupled Cluster), are indispensable for interpreting experimental data and exploring molecules that are difficult to synthesize or handle.[13][14]
-
Methodology: The first step is typically a geometry optimization to find the lowest energy structure of the molecule.[14] This provides theoretical bond lengths and angles that can be compared with GED or microwave spectroscopy data. Following optimization, various properties can be calculated:
-
Bond Dissociation Energies (BDEs): Thermochemical protocols like W1w can provide highly accurate gas-phase homolytic B-Cl BDEs.
-
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) approach is commonly used to predict ¹¹B NMR chemical shifts with excellent accuracy.[8]
-
Atomic Charges: Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO), are used to estimate the partial atomic charges on each atom, providing insight into the intramolecular distribution of electrons.[13][15]
-
Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand chemical reactivity and electronic transitions.
-
Influence of Substitution on Electronic Structure
The electronic properties of chloroboranes are profoundly influenced by the steric and electronic effects (inductive and resonance) of their substituents.
Bond Dissociation Energies (BDEs)
The strength of the B-Cl bond is a critical factor in the reactivity of chloroboranes. A recent study systematically calculated gas-phase homolytic B-Cl BDEs for 25 different this compound molecules using the high-accuracy W1w thermochemical protocol. The results show that substituents can alter the B-Cl BDE by as much as 136.6 kJ mol⁻¹.
| Compound | Substituent(s) | B-Cl Bond Length (rB–Cl) / Å | BDE at 298 K / kJ mol⁻¹ |
| H₂BCl | H, H | 1.748 | 524.6 |
| (CH₃)HBCl | CH₃, H | 1.761 | 525.1 |
| (CH₃)₂BCl | CH₃, CH₃ | 1.777 | 511.4 |
| (BH₂)HBCl | BH₂, H | 1.758 | 430.8 |
| (BH₂)₂BCl | BH₂, BH₂ | 1.770 | 388.5 |
| (AlH₂)HBCl | AlH₂, H | 1.769 | 451.9 |
| F₂BCl | F, F | 1.704 | 487.6 |
| Cl₂BCl (BCl₃) | Cl, Cl | 1.742 | 443.9 |
| Table 1: Selected B-Cl Bond Lengths and Homolytic Bond Dissociation Energies (BDEs) for various substituted chloroboranes. Data sourced from Lu et al., 2022. |
As shown in Table 1, substitution with a methyl group ((CH₃)HBCl) has a negligible effect on the BDE compared to the parent H₂BCl. However, substitution with groups capable of significant electronic delocalization in the resulting radical product, such as -BH₂, dramatically lowers the B-Cl BDE. For instance, replacing one hydrogen with a -BH₂ group reduces the BDE by over 90 kJ mol⁻¹.
Geometric Parameters
Substituents also impact the molecular geometry. Generally, more electronegative substituents attached to boron will shorten the B-Cl bond. For example, the B-Cl bond in F₂BCl is shorter than in H₂BCl. Conversely, bulkier or more electron-donating alkyl groups tend to lengthen the B-Cl bond. These structural changes can be precisely measured using GED and microwave spectroscopy.[3][5]
| Molecule | Method | B-Cl Bond Length / Å | ∠(X-B-X) or ∠(X-B-Y) / ° |
| BCl₃ | GED | 1.742 ± 0.004 | 120 (fixed) |
| (CH₃)₂BCl | GED | 1.777 | 122.5 ± 1.5 (C-B-C) |
| H₂BCl | Computation | 1.748 | 121.1 (H-B-H) |
| Table 2: Experimentally and computationally determined geometric parameters for selected chloroboranes. Data sourced from Lu et al., 2022 and references therein. |
NMR Chemical Shifts and Atomic Charges
The ¹¹B NMR chemical shift is a sensitive probe of the electron density at the boron nucleus.
-
Electron-withdrawing substituents (like Cl, F) decrease electron density at the boron center. This deshielding effect results in a downfield shift (more positive ppm value) in the ¹¹B NMR spectrum.
-
Electron-donating substituents (like alkyl groups) increase electron density at the boron center. This shielding effect causes an upfield shift (more negative ppm value).[9]
-
π-Donation: Substituents with lone pairs (e.g., -NR₂, -OR) can donate electron density into the empty p-orbital of boron. This strong shielding effect causes a significant upfield shift.[9]
This trend is mirrored in calculated atomic charges. Mulliken population analysis, while known to be basis-set dependent, can provide a qualitative picture of charge distribution.[15] Computational studies on closo-borate anions show that boron atoms in different positions within a cluster have different atomic charges, which influences their reactivity.[16] A similar principle applies to substituted chloroboranes, where electron-withdrawing groups increase the positive partial charge on the boron atom, enhancing its Lewis acidity.
| Compound Type | Typical ¹¹B Chemical Shift Range (ppm) | Electronic Effect of Substituent |
| Trialkylboranes (R₃B) | +83 to +93 | Weakly electron-donating |
| Dihaloboranes (RBX₂) | +50 to +65 | Strongly electron-withdrawing |
| Aminoboranes (R₂BNR'₂) | +20 to +50 | Strong π-donation from Nitrogen |
| Borohydrides (BH₄⁻) | -26 to -45 | High electron density (hydridic) |
| Table 3: General ¹¹B NMR chemical shift ranges for different classes of boron compounds, illustrating the effect of substituents. Data sourced from SDSU Chemistry resources.[9] |
Conclusion
The electronic structure of substituted chloroboranes is a complex function of the inductive, resonance, and steric properties of their substituents. A multi-technique approach that combines high-resolution gas-phase spectroscopies like microwave and electron diffraction with NMR and photoelectron spectroscopy provides a wealth of experimental data on molecular geometry, chemical environment, and orbital energies. These experimental findings are powerfully augmented by high-level computational methods, which not only reproduce experimental data with high fidelity but also provide deeper insights into properties like bond dissociation energies and atomic charge distributions. This detailed understanding is paramount for the rational design of new borane-based reagents and catalysts for applications in both laboratory-scale synthesis and industrial processes.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. McGuire Research Group [mcguirelab.mit.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Gas-phase structure of 2,2,2-trichloroethyl chloroformate studied by electron diffraction and quantum-chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. Photoelectron Spectroscopy | Johnson Lab [jlab.chem.yale.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Theoretical Investigation of Bond Dissociation Energies of exo-Polyhedral B–H and B–F Bonds of closo-Borate Anions [BnHn−1X]2− (n = 6, 10, 12; X = H, F) [mdpi.com]
- 15. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Vibrational Frequencies of Chloroborane Isotopologues: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the vibrational frequencies of chloroborane isotopologues. Due to the limited availability of published data for monothis compound (H₂BCl), this paper focuses on the established experimental and computational protocols applicable to this and related molecules. As an illustrative example, this guide presents and discusses the experimentally determined vibrational frequencies for dithis compound (HBCl₂) isotopologues. This document is intended for researchers, scientists, and professionals in fields requiring detailed molecular vibrational analysis.
Introduction
This compound (H₂BCl) is a planar molecule of significant interest in chemical synthesis and theoretical chemistry. The study of its vibrational frequencies, and those of its isotopologues (e.g., featuring ¹⁰B/¹¹B and ³⁵Cl/³⁷Cl isotopes), provides fundamental insights into its molecular structure, bond strengths, and thermodynamic properties. Isotopic substitution leads to predictable shifts in vibrational frequencies due to the change in reduced mass of the vibrating system. Analyzing these shifts is crucial for the unambiguous assignment of vibrational modes and for refining molecular force field calculations.
Despite its importance, a comprehensive, publicly available dataset of the vibrational frequencies for all major isotopologues of monothis compound is not readily found in the scientific literature. However, the principles and techniques for such an analysis are well-established. This guide details the primary experimental and computational workflows required to obtain and analyze this data, using the closely related dithis compound (HBCl₂) molecule as a practical example.
Methodologies for Determining Vibrational Frequencies
The determination of vibrational frequencies for molecules like this compound is a synergistic process that combines experimental spectroscopy with high-level quantum chemical calculations.
Experimental Protocols
The primary experimental technique for measuring vibrational transitions is infrared (IR) spectroscopy. For a reactive and potentially unstable molecule like this compound, specific protocols are required.
Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy: This is the most direct method for observing the rovibrational spectra of small molecules.
-
Sample Preparation: this compound is typically synthesized in situ or stored at low temperatures to prevent decomposition or reaction. For measurement, it is introduced into a specialized gas cell with IR-transparent windows (e.g., KBr or CsI).
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used. The instrument should be capable of achieving a resolution of 0.5 cm⁻¹ or better to resolve the rotational fine structure of the vibrational bands.
-
Data Acquisition: The gas cell is placed in the spectrometer's sample compartment. The instrument is thoroughly purged with a dry, IR-inactive gas (like N₂) or evacuated to eliminate atmospheric water and CO₂ interference. A background spectrum is recorded with the empty cell, followed by a sample spectrum. The final absorbance spectrum is generated by ratioing the sample to the background.
-
Isotopologue Measurement: To obtain data for different isotopologues, isotopically enriched precursors (e.g., ¹⁰BCl₃ or NaB³⁷Cl₄) would be used in the synthesis of the this compound.
Matrix Isolation Infrared Spectroscopy: This technique is used to study unstable species by trapping them in an inert solid matrix at cryogenic temperatures.
-
Matrix Preparation: A gaseous mixture of the this compound sample, highly diluted in an inert gas (typically Argon or Neon at a ratio of 1:1000 or greater), is prepared.
-
Deposition: This mixture is slowly deposited onto a cryogenic window (e.g., CsI) held at a very low temperature (typically 4-20 K) within a high-vacuum cryostat.
-
Spectroscopic Measurement: An FTIR spectrometer is used to record the infrared spectrum of the isolated molecules trapped in the solid matrix. At these low temperatures, molecular rotation is quenched, resulting in sharp absorption bands corresponding purely to the vibrational transitions. This simplifies the spectrum and aids in the identification of fundamental frequencies.
Computational Protocols
Ab initio and Density Functional Theory (DFT) calculations are indispensable for predicting vibrational frequencies and aiding in the assignment of experimental spectra.
Quantum Chemical Calculations:
-
Geometry Optimization: The first step is to calculate the equilibrium geometry of the this compound molecule. This is typically performed using a high-level ab initio method, such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], or a suitable DFT functional (e.g., B3LYP). A large basis set, such as an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ), is necessary for accuracy.
-
Harmonic Frequency Calculation: Once the optimized geometry is found (a true minimum on the potential energy surface), the harmonic vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic frequencies.
-
Anharmonic Frequency Calculation: Experimental frequencies are fundamentally anharmonic. To obtain more accurate predictions, anharmonic corrections are computed. This is often done using second-order vibrational perturbation theory (VPT2). These calculations provide the fundamental frequencies, overtones, and combination bands, which can be directly compared with the experimental IR spectrum.
-
Isotopic Shifts: The entire calculation is repeated for each desired isotopologue by simply changing the atomic masses of the relevant atoms (e.g., from ¹¹B to ¹⁰B). The software then calculates the vibrational frequencies for that specific isotopologue.
General Analysis Workflow
The determination of vibrational frequencies for this compound isotopologues follows a structured workflow, integrating both experimental and theoretical approaches.
Caption: Workflow for vibrational analysis of this compound isotopologues.
Data Presentation: Vibrational Frequencies of Dithis compound (HBCl₂)
As a practical illustration, the following table summarizes the experimentally observed gas-phase fundamental vibrational frequencies for four isotopologues of dithis compound (HBCl₂). This molecule is isoelectronic with this compound and serves as an excellent model for understanding the effects of isotopic substitution. The data is compiled from studies by Lynds and Bass.[1]
| Vibrational Mode | Symmetry | Description | H¹¹B³⁵Cl₂ (cm⁻¹) | H¹⁰B³⁵Cl₂ (cm⁻¹) | D¹¹B³⁵Cl₂ (cm⁻¹) | D¹⁰B³⁵Cl₂ (cm⁻¹) |
| ν₁ | A' | B-H (or B-D) Stretch | 2628 | 2639 | 1980 | 1995 |
| ν₂ | A' | BCl₂ Symmetric Stretch | 784 | 790 | 780 | 786 |
| ν₃ | A' | HBCl (or DBCl) Bend | 870 | 874 | 694 | 698 |
| ν₄ | A' | BCl₂ Scissoring | 375 | 375 | 373 | 373 |
| ν₅ | A'' | Out-of-Plane Bend | 759 | 774 | 617 | 629 |
| ν₆ | A'' | BCl₂ Asymmetric Stretch | 1002 | 1032 | 995 | 1025 |
Note: Data sourced from the NIST Chemistry WebBook, originally from the work of Lynds and Bass.[1]
The table clearly demonstrates the effect of isotopic substitution. The B-H stretching frequency (ν₁) shows a significant downward shift of approximately 650 cm⁻¹ upon deuteration, as expected from the doubling of the hydrogen mass. Similarly, substituting the heavier ¹¹B isotope with the lighter ¹⁰B isotope consistently results in a slight increase in the frequencies of modes with significant boron atom motion (e.g., ν₁, ν₂, ν₅, and ν₆).
Conclusion
References
Methodological & Application
Application Notes and Protocols: Chloroborane Reagents for Asymmetric Reduction of Ketones
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for pharmaceuticals and natural products.[1][2] Among the various methods developed, those employing chloroborane derivatives stand out for their high efficiency and predictability. This document provides detailed application notes and experimental protocols for two prominent methods: the catalytic Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst and the stoichiometric reduction with B-Chlorodiisopinocampheylborane (Ipc₂BCl).[3][4]
Application Note 1: Catalytic Asymmetric Reduction via the Corey-Bakshi-Shibata (CBS) Method
The Corey-Bakshi-Shibata (CBS) reduction is a highly versatile and widely used method for the enantioselective reduction of a broad range of prochiral ketones.[5][6] It employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF complex.[7][8] This catalytic approach typically provides high enantiomeric excess (ee) under mild reaction conditions.[5][9]
Mechanism of Action
The reaction mechanism involves the formation of a Lewis acid-base complex between the chiral oxazaborolidine catalyst and the borane reagent.[6][7] This complex enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's carbonyl oxygen. The coordination occurs preferentially on the sterically more accessible lone pair of the oxygen atom.[7] This ternary complex arranges into a rigid, six-membered transition state, facilitating a face-selective intramolecular hydride transfer from the borane to the carbonyl carbon.[7] The stereochemical outcome is dictated by the chirality of the oxazaborolidine catalyst.[5]
Data Presentation: CBS Reduction of Various Ketones
The CBS reduction is effective for a wide array of ketones, including aromatic, aliphatic, and α,β-unsaturated types.[3] The enantioselectivity is consistently high, often exceeding 95% ee.
| Entry | Ketone Substrate | Catalyst (mol%) | Borane Source | Yield (%) | ee (%) | Product Configuration | Reference |
| 1 | Acetophenone (B1666503) | (S)-Me-CBS (10) | BMS | >95 | 97 | R | [10] |
| 2 | α-Tetralone | (S)-Lactam Alcohol-derived (10) | BH₃-THF | 92 | 85 | R | [11] |
| 3 | 1-Octyn-3-one | (R)-Me-CBS (10) | BMS | 90 | 91 | S | [3] |
| 4 | 2,2,2-Trifluoroacetophenone | (S)-Lactam Alcohol-derived (10) | BH₃ + BF₃ | 89 | 91 | R | [11] |
| 5 | Propiophenone | (S)-Me-CBS (5) | Catecholborane | 88 | 96 | R | [8] |
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol is a representative example of a CBS reduction for converting acetophenone to (R)-1-phenylethanol.[3]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, 2 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Catalyst Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol). Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (6.0 mL of a 2 M solution in THF, 12.0 mmol) to the catalyst solution with stirring. Stir the mixture at 0 °C for 15 minutes to form the active catalyst-borane complex.
-
Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the catalyst-borane mixture over 30 minutes at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the acetophenone is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of methanol (10 mL) to decompose excess borane.
-
Workup: Carefully add 2 M hydrochloric acid (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to yield (R)-1-phenylethanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
Application Note 2: Stoichiometric Reduction with B-Chlorodiisopinocampheylborane (Ipc₂BCl)
B-Chlorodiisopinocampheylborane, commonly known as DIP-Chloride™, is a powerful and highly selective stoichiometric chiral reducing agent.[12] Derived from readily available α-pinene, it is particularly effective for the asymmetric reduction of aralkyl, α-hindered, and α-perfluoroalkyl ketones.[4][13] The reaction proceeds with predictable stereochemistry, yielding alcohols with very high enantiomeric purity.[4]
Mechanism of Action
The reduction with Ipc₂BCl is believed to proceed through a six-membered, boat-like transition state.[12] The boron atom of Ipc₂BCl coordinates to the carbonyl oxygen. The steric bulk of the two isopinocampheyl groups effectively shields one face of the ketone, forcing the hydride (formally transferred from the β-carbon of one of the pinene ligands) to attack from the less hindered face.[12] The stereochemical outcome is determined by the steric differentiation between the two substituents on the ketone (R_L vs. R_S).
Data Presentation: Ipc₂BCl Reduction of Various Ketones
This reagent consistently delivers high enantioselectivity across a range of ketone substrates.
| Entry | Ketone Substrate | Reagent | Yield (%) | ee (%) | Product Configuration | Reference | | :---: | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | Acetophenone | (-)-Ipc₂BCl | 76 | 98 | S |[13] | | 2 | Propiophenone | (-)-Ipc₂BCl | 72 | 96 | S |[13] | | 3 | 2-Acetylnaphthalene | (-)-Ipc₂BCl | 85 | >99 | S |[4] | | 4 | Pivalophenone (t-BuCOPh) | (+)-Ipc₂BCl | 80 | >99 | R |[4] | | 5 | Ethyl trifluoroacetoacetate | (-)-Ipc₂BCl | 90 | 95 | R |[13] |
Experimental Protocol: Asymmetric Reduction of Acetophenone with Ipc₂BCl
This protocol provides a general procedure for the stoichiometric reduction of a prochiral ketone.
Materials:
-
(+)-B-Chlorodiisopinocampheylborane ((+)-Ipc₂BCl)
-
Acetophenone
-
Anhydrous diethyl ether or THF
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry, two-necked flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of dry nitrogen.
-
Reagent Addition: Dissolve (+)-Ipc₂BCl (11.0 mmol, 1.1 equivalents) in anhydrous diethyl ether (20 mL) and cool the solution to -25 °C.
-
Substrate Addition: Slowly add neat acetophenone (1.20 g, 10.0 mmol) to the stirred solution of Ipc₂BCl over 5 minutes. Ensure the temperature remains below -20 °C.
-
Reaction: Stir the mixture at -25 °C. The reaction is typically slow and may require several days (e.g., 7 days for acetophenone) to achieve high enantioselectivity. Monitor the progress by GC analysis of aliquots quenched with methanol.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add pentane (40 mL) to the residue. The product isopinocampheol will precipitate. Filter the solid under nitrogen.
-
Amine Addition: Cool the filtrate to 0 °C and add diethanolamine (2.2 g, 21 mmol) to precipitate the boron complex. Stir for 15 minutes.
-
Isolation: Filter the solid diethanolamine complex and wash it with cold pentane. Concentrate the combined filtrate and washings under reduced pressure to yield the crude alcohol.
-
Purification & Analysis: Purify the crude product by distillation or flash chromatography. Determine the enantiomeric excess by chiral GC or HPLC.
References
- 1. organicreactions.org [organicreactions.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 10. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydroboration of Alkenes with Chloroborane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the hydroboration of alkenes using chloroborane, a reagent known for its high regioselectivity. The following sections outline the reaction's principles, quantitative data for various substrates, detailed experimental protocols, and visual representations of the reaction workflow.
Introduction
Hydroboration is a powerful chemical reaction in organic synthesis where a boron-hydrogen bond adds across a carbon-carbon double bond. The resulting organoborane intermediate can be subsequently oxidized to yield an alcohol. A key advantage of this two-step process, known as hydroboration-oxidation, is the anti-Markovnikov regioselectivity, where the hydroxyl group is installed on the less substituted carbon of the original alkene.[1] Furthermore, the reaction proceeds with syn-stereochemistry, meaning the hydrogen and the hydroxyl group are added to the same face of the double bond.[2]
This compound (BH₂Cl), often used as a complex with Lewis bases like dimethyl sulfide (B99878) (BH₂Cl·SMe₂) or dioxane, is a highly effective hydroborating agent that exhibits enhanced regioselectivity compared to borane (B79455) (BH₃) itself.[3] The electron-withdrawing chlorine atom increases the electrophilicity of the boron center, leading to a more pronounced preference for addition to the less sterically hindered carbon of the alkene. This heightened selectivity makes this compound an invaluable tool for the synthesis of primary alcohols from terminal alkenes with exceptional purity.[4]
Data Presentation
The use of this compound significantly improves the regioselectivity of the hydroboration of various alkene substrates. The following tables summarize the quantitative data on the regioselectivity of hydroboration-oxidation for representative alkenes, comparing this compound-dimethyl sulfide with other common borane reagents.
Table 1: Regioselectivity of Hydroboration-Oxidation of Terminal Alkenes
| Alkene | Borane Reagent | % Primary Alcohol (Anti-Markovnikov) | % Secondary Alcohol (Markovnikov) | Reference(s) |
| 1-Hexene | BH₃ | 94 | 6 | [5] |
| 1-Hexene | BH₂Cl·SMe₂ | 99 | 1 | [3] |
| 2-Methyl-1-butene | BH₃ | 99 | 1 | [3] |
| 2-Methyl-1-butene | BH₂Cl·SMe₂ | 99.5 | 0.5 | [3] |
| Styrene | BH₃ | 80 | 20 | [3] |
| Styrene | BH₂Cl·SMe₂ | 98 | 2 | [3] |
Table 2: Regioselectivity of Hydroboration-Oxidation of Internal Alkenes
| Alkene | Borane Reagent | % Alcohol at C₂ | % Alcohol at C₃ | Reference(s) |
| cis-4-Methyl-2-pentene | BH₃ | 57 | 43 | [3] |
| cis-4-Methyl-2-pentene | Thexylthis compound-SMe₂ | 99 | 1 | [3] |
| trans-4-Methyl-2-pentene | BH₃ | 57 | 43 | [3] |
Note: Data for this compound with some internal alkenes is less commonly reported, with substituted boranes often being used to enhance selectivity.
Experimental Protocols
The following are representative protocols for the hydroboration of alkenes with a this compound-Lewis base complex, followed by oxidation to the corresponding alcohol. Dioxane-monothis compound is highlighted as a particularly stable and highly regioselective reagent.[4][6]
Preparation of Dioxane-Monothis compound (Dioxane·BH₂Cl)
Convenient methods for the preparation of stable mono- and dithis compound adducts of dioxane from dioxane-BCl₃ and NaBH₄ in the presence of catalytic amounts of tri- or tetraglyme (B29129) have been developed.[4][7] The resulting dioxane-monothis compound adduct is a liquid, approximately 6.2 M in BH₂Cl, and is stable indefinitely at 0 or 25 °C.[8]
General Protocol for Hydroboration of an Alkene with Dioxane·BH₂Cl
Materials:
-
Alkene (e.g., 1-hexene, styrene)
-
Dioxane-monothis compound (Dioxane·BH₂Cl) solution
-
Anhydrous dioxane or dichloromethane
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add the alkene (2.0 mmol). Dissolve the alkene in a minimal amount of anhydrous dioxane or dichloromethane.
-
Hydroboration: Cool the flask in an ice bath to 0 °C. To the stirred solution, add the dioxane-monothis compound solution (1.0 mmol) dropwise. The reaction mixture is typically 1 M in the alkene and 0.5 M in BH₂Cl.[7][8]
-
Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time.
-
Oxidation: After the hydroboration is complete, cool the reaction mixture again to 0 °C in an ice bath.
-
Slowly and carefully add 3 M aqueous sodium hydroxide (2 mL), followed by the dropwise addition of 30% hydrogen peroxide (1 mL). Caution: This addition can be exothermic.
-
After the addition of the oxidizing agents, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (as monitored by TLC or GC).
-
Work-up: Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude alcohol can be purified by column chromatography on silica (B1680970) gel or by distillation.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the hydroboration-oxidation of an alkene using a this compound reagent.
Signaling Pathway of the Reaction Mechanism
The diagram below outlines the key steps in the hydroboration of an alkene with this compound, followed by the oxidation to an alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 4. Hydroboration. 97. Synthesis of new exceptional this compound--Lewis base adducts for hydroboration. Dioxane--monothis compound as a superior reagent for the selective hydroboration of terminal alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Untitled Document [ursula.chem.yale.edu]
- 6. Hydroboration. 97. Synthesis of New Exceptional this compound-Lewis Base Adducts for Hydroboration. Dioxane-Monothis compound as a Superior Reagent for the Selective Hydroboration of Terminal Alkenes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Regioselectivity of Chloroborane Hydroboration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regioselectivity of chloroborane hydroboration, a powerful tool in organic synthesis for the anti-Markovnikov functionalization of alkenes and alkynes. The use of this compound reagents, particularly monothis compound (BH₂Cl) and dithis compound (BHCl₂), offers distinct advantages in terms of reactivity and selectivity compared to traditional borane (B79455) reagents.
Introduction to this compound Hydroboration
Hydroboration is a fundamental reaction in organic chemistry involving the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond.[1] The subsequent oxidation of the resulting organoborane intermediate provides access to alcohols and carbonyl compounds with anti-Markovnikov regioselectivity.[2][3] Chloroboranes, stabilized as adducts with Lewis bases like dioxane or dimethyl sulfide (B99878), have emerged as highly effective hydroborating agents. The electron-withdrawing chlorine atom(s) on the boron center enhances its Lewis acidity and influences the regiochemical outcome of the hydroboration reaction.[4][5]
Regioselectivity with Alkene Substrates
The substitution pattern of the alkene substrate and the choice of this compound reagent are critical factors governing the regioselectivity of the hydroboration reaction.
Monothis compound (BH₂Cl)
Monothis compound, particularly as its dioxane adduct (dioxane-BH₂Cl), exhibits exceptional regioselectivity in the hydroboration of terminal alkenes, affording the corresponding primary alcohols in greater than 99.5% purity after oxidation.[4][5][6] This high degree of selectivity surpasses that of many traditional borane reagents.
With internal alkenes, the regioselectivity is governed by a combination of steric and electronic factors, leading to a mixture of products. In the case of styrenes, the electronic influence of the phenyl group directs the boron atom to the terminal carbon, resulting in high yields of the primary alcohol.[2]
Dithis compound (BHCl₂)
Dithis compound adducts, such as dioxane-BHCl₂, demonstrate remarkable selectivity for 2-substituted terminal olefins.[5][6][7] This unique selectivity provides a valuable tool for the selective hydroboration of sterically hindered terminal alkenes in the presence of less substituted ones. While extensive quantitative data across a wide range of substrates is not as readily available as for monothis compound, the qualitative evidence for its high selectivity is strong.
Data Presentation: Regioselectivity of this compound Hydroboration of Alkenes
The following table summarizes the regioselectivity of monothis compound-dioxane complex in the hydroboration of various representative alkenes. The product distribution was determined by GC analysis of the corresponding alcohols after oxidation.
| Alkene Substrate | Borane Reagent | Product(s) | Product Distribution (%) | Reference |
| 1-Dodecene | Dioxane-BH₂Cl | 1-Dodecanol | >99.5 | [6] |
| 2-Dodecanol | <0.5 | |||
| Styrene | Dioxane-BH₂Cl | 2-Phenylethanol | 99.6 | [2] |
| 1-Phenylethanol | 0.4 | |||
| α-Methylstyrene | Dioxane-BH₂Cl | 2-Phenyl-1-propanol | 99.6 | [2] |
| 2-Phenyl-2-propanol | 0.4 | |||
| cis-4-Methyl-2-pentene | Dioxane-BH₂Cl | 4-Methyl-2-pentanol | 59.0 | [2] |
| 2-Methyl-3-pentanol | 41.0 | |||
| α-Pinene | Dioxane-BH₂Cl | cis-Myrtanol | >99 | [2] |
Note: Quantitative data for the regioselectivity of dithis compound with a broad range of alkenes under standardized conditions is limited in the readily available literature. However, it is reported to show exceptional selectivity for 2-substituted terminal olefins.[5][6][7]
Regioselectivity with Alkyne Substrates
The hydroboration of alkynes with chloroboranes provides access to vinylboranes, which are versatile intermediates in organic synthesis. The regioselectivity of this transformation is influenced by the substitution pattern of the alkyne.
Terminal Alkynes
With terminal alkynes, the boron atom predominantly adds to the terminal, less sterically hindered carbon atom. This leads to the formation of the anti-Markovnikov vinylborane. Subsequent oxidation yields aldehydes.[8][9] The use of bulky borane reagents is often employed to prevent a second hydroboration of the resulting vinylborane.[8]
Internal Alkynes
The hydroboration of unsymmetrical internal alkynes with chloroboranes can lead to a mixture of regioisomeric vinylboranes. The product distribution is dependent on the steric and electronic properties of the substituents on the alkyne.[10]
Note: Specific quantitative data on the regioselectivity of monothis compound and dithis compound with a wide range of alkynes is not extensively documented in the readily available literature.
Experimental Protocols
Safety Precaution: this compound reagents and their adducts are sensitive to moisture and air. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be thoroughly dried before use.
Protocol 1: General Procedure for the Hydroboration of an Alkene with Dioxane-Monothis compound Complex
This protocol is adapted from the procedure described by Kanth and Brown.[2]
Materials:
-
Alkene (e.g., 1-dodecene)
-
Dioxane-monothis compound (Dioxane-BH₂Cl) solution in dioxane
-
Anhydrous dioxane
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the alkene (10 mmol) dissolved in anhydrous dioxane (10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the dioxane-monothis compound solution (1.0 M in dioxane, 11 mmol, 1.1 equiv) to the stirred solution of the alkene over a period of 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly add 3 M NaOH solution (12 mL) to the reaction mixture, followed by the dropwise addition of 30% H₂O₂ (6 mL), ensuring the temperature is maintained below 30 °C.
-
After the addition of the oxidizing agents, remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until the oxidation is complete.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Hydroboration of a Terminal Alkyne with Dithis compound-Dimethyl Sulfide Complex
This protocol is a general representation for the hydroboration of a terminal alkyne.
Materials:
-
Terminal alkyne (e.g., 1-hexyne)
-
Dithis compound-dimethyl sulfide complex (BHCl₂·SMe₂)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the terminal alkyne (10 mmol) in anhydrous diethyl ether (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add dithis compound-dimethyl sulfide complex (11 mmol, 1.1 equiv) dropwise to the stirred solution of the alkyne.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of water.
-
Carefully add 3 M NaOH solution (12 mL), followed by the slow, dropwise addition of 30% H₂O₂ (6 mL), maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and carefully remove the solvent under reduced pressure to yield the crude aldehyde.
-
Purify the product by distillation or flash column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Factors influencing the regioselectivity of this compound hydroboration.
Experimental Workflow
Caption: General experimental workflow for this compound hydroboration-oxidation.
References
- 1. repository.rit.edu [repository.rit.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The regiochemistry and stereochemistry of the hydroboration of allylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Khan Academy [khanacademy.org]
- 7. Hydroboration. 97. Synthesis of new exceptional this compound--Lewis base adducts for hydroboration. Dioxane--monothis compound as a superior reagent for the selective hydroboration of terminal alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 10. Hydroboration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Stereoselective Reduction Using Chiral Chloroborane Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chiral chloroborane reagents for the stereoselective reduction of prochiral ketones, a cornerstone reaction in modern asymmetric synthesis. The primary focus is on the widely utilized Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction) employing chiral oxazaborolidine catalysts, and the use of B-chlorodiisopinocampheylborane (DIP-Chloride). Detailed protocols for the preparation of these reagents and their application in asymmetric reduction are provided, along with a summary of their performance with various substrates.
Introduction to Chiral this compound Reagents
Chiral this compound reagents are powerful tools for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This transformation is of paramount importance in the pharmaceutical industry and natural product synthesis, where the precise control of stereochemistry is often crucial for biological activity.[3][4] The two most prominent classes of reagents in this category are:
-
Chiral Oxazaborolidines (CBS Reagents): These are catalysts used in conjunction with a stoichiometric borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂).[1][2] The catalyst, typically derived from a chiral amino alcohol like proline, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in high enantioselectivity.[5] The (R)- and (S)-2-Methyl-CBS-oxazaborolidine are common examples.
-
B-Chlorodiisopinocampheylborane (DIP-Chloride): This is a stoichiometric chiral reducing agent derived from α-pinene.[6] It is particularly effective for the reduction of a variety of ketones, including aryl alkyl, hindered, and acetylenic ketones.[4][6]
The Corey-Itsuno (CBS) Reduction
The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of a wide range of prochiral ketones.[7][8] It typically provides high yields and excellent enantiomeric excesses (ee).[2]
Mechanism of the CBS Reduction
The catalytic cycle of the CBS reduction involves the following key steps:
-
Coordination: The borane source (BH₃) coordinates to the nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[5]
-
Ketone Binding: The ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric interactions, with its larger substituent pointing away from the chiral framework of the catalyst.[5]
-
Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[5]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to enter another catalytic cycle. An acidic workup is then performed to yield the chiral alcohol.[5]
Quantitative Data for CBS Reduction of Various Ketones
The following table summarizes the results for the enantioselective reduction of a variety of prochiral ketones using the CBS methodology.
| Ketone Substrate | Catalyst | Borane Source | Temp (°C) | Yield (%) | ee (%) | Product Configuration | Reference |
| Acetophenone | (R)-Me-CBS | BH₃·THF | 23 | >95 | 94 | R | [9] |
| 1-Tetralone | (S)-Me-CBS | BH₃·THF | 23 | 95 | 92 | S | [10] |
| 2-Chloroacetophenone | (R)-Me-CBS | BH₃·THF | -20 | 90 | 98 | R | [10] |
| Cyclohexyl methyl ketone | (S)-Me-CBS | BH₃·THF | 23 | 92 | 85 | S | [10] |
| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | BH₃·THF | -78 | 89 | 91 | S | [7] |
Note: The enantiomeric excess and yield can be influenced by factors such as reaction temperature, solvent, and the specific borane source used. Lower temperatures generally lead to higher enantioselectivity.[7] It is crucial to conduct the reaction under anhydrous conditions as water can significantly decrease the enantiomeric excess.[5]
Asymmetric Reduction with DIP-Chloride
B-Chlorodiisopinocampheylborane (DIP-Chloride) is a highly effective stoichiometric chiral reducing agent.[6] It is commercially available or can be prepared from the corresponding isopinocampheylborane.[11]
Mechanism of Reduction with DIP-Chloride
The reduction with DIP-Chloride proceeds through a Meerwein-Ponndorf-Verley (MPV) type mechanism involving a six-membered ring transition state.[12] The ketone coordinates to the Lewis acidic boron atom, and a hydride is transferred from one of the isopinocampheyl groups to the carbonyl carbon.[12] The steric bulk of the two isopinocampheyl groups dictates the facial selectivity of the hydride transfer.[6]
Quantitative Data for DIP-Chloride Reduction of Various Ketones
The following table presents the results for the enantioselective reduction of various ketones using (-)-DIP-Chloride.
| Ketone Substrate | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration | Reference |
| Acetophenone | -25 | 2 | 85 | 98 | S | [4] |
| 1,1,1-Trifluoroacetone | -25 | 4 | 75 | 89 | S | [13] |
| Cyclohexyl trifluoromethyl ketone | 25 | 12 | 80 | 87 | S | [13] |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | -25 | 0.25 | 92 | 98 | S | [13] |
| Methyl 2-acetylbenzoate | -25 | - | 87 | 97 | S | [13] |
Note: The reactivity and enantioselectivity of DIP-Chloride can be influenced by the steric and electronic properties of the ketone substrate.
Experimental Protocols
Protocol 1: Preparation of (R)-2-Methyl-CBS-oxazaborolidine Catalyst (1.0 M in Toluene)
This protocol is adapted from established procedures.
Materials:
-
(R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine
-
Methylboronic acid
-
Toluene (B28343), anhydrous
-
Dean-Stark apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine (1 equivalent) and toluene.
-
Add methylboronic acid (1 equivalent) to the solution.
-
Heat the mixture to reflux under an inert atmosphere. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The resulting solution is approximately 1.0 M (R)-2-Methyl-CBS-oxazaborolidine in toluene and can be used directly.
Protocol 2: General Procedure for CBS-Catalyzed Asymmetric Reduction of a Prochiral Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Prochiral ketone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert atmosphere-flushed flask, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%).
-
Cool the solution to the desired temperature (e.g., -20 °C to room temperature).
-
Slowly add the borane-THF solution (0.6-1.0 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, dissolve the prochiral ketone (1 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the catalyst-borane mixture via a syringe pump over a period of time (e.g., 10-30 minutes).
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Stir for 30 minutes, then extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: In Situ Preparation of (-)-DIP-Chloride and Asymmetric Reduction of a Prochiral Ketone
This protocol describes a convenient one-pot procedure.[14]
Materials:
-
Sodium borohydride (B1222165) (NaBH₄)
-
Boron trichloride (B1173362) (BCl₃) solution (e.g., 1.0 M in hexanes)
-
(+)-α-Pinene
-
Prochiral ketone
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Diethanolamine
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of (-)-DIP-Chloride:
-
To a dry, inert atmosphere-flushed flask, add sodium borohydride (1 equivalent) and the anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly add the boron trichloride solution (1 equivalent).
-
After the addition is complete, add (+)-α-pinene (2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The resulting mixture contains (-)-DIP-Chloride.
-
-
Asymmetric Reduction:
-
Cool the in situ prepared (-)-DIP-Chloride solution to the desired temperature (e.g., -25 °C).
-
Add the prochiral ketone (1 equivalent) dropwise.
-
Stir the reaction mixture until the ketone is consumed (monitor by TLC or GC).
-
-
Workup:
-
Quench the reaction by the slow addition of diethanolamine.
-
Stir for 30 minutes, then add water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude chiral alcohol.
-
Purify by chromatography and determine the enantiomeric excess.
-
Applications in Drug Development
The stereoselective reduction of ketones using chiral this compound reagents is a key step in the synthesis of numerous pharmaceutical compounds. For instance, the CBS reduction has been employed in the synthesis of intermediates for carbonic anhydrase inhibitors and other biologically active molecules.[7] Similarly, DIP-Chloride has been utilized in the synthesis of chiral alcohols that are precursors to various drugs.[3] The high enantioselectivity and reliability of these methods make them invaluable in the development of single-enantiomer drugs, where the desired therapeutic effect is often associated with a specific stereoisomer.
Conclusion
Chiral this compound reagents, particularly those utilized in the Corey-Itsuno reduction and stoichiometric reductions with DIP-Chloride, represent a powerful and reliable methodology for the asymmetric synthesis of chiral alcohols. The high enantioselectivities, broad substrate scope, and predictable stereochemical outcomes have established these reagents as indispensable tools for chemists in both academic and industrial research, especially in the field of drug development. The detailed protocols provided herein serve as a practical guide for the successful implementation of these important synthetic transformations.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. scribd.com [scribd.com]
- 10. york.ac.uk [york.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
Application Notes and Protocols: Synthesis of Amine-Boranes using Chloroborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-boranes are a versatile class of compounds with wide-ranging applications in organic synthesis, materials science, and drug development. Their utility as reducing agents, hydrogen storage materials, and precursors to boron-containing molecules has driven the need for efficient and reliable synthetic methods. One effective approach for the synthesis of amine-boranes involves the use of chloroborane and its complexes, such as this compound-dimethyl sulfide (B99878) (ClBH₂·SMe₂). This method offers a convenient route to a variety of amine-borane adducts through the displacement of a labile ligand by a primary, secondary, or tertiary amine.
These application notes provide detailed protocols for the synthesis of amine-boranes utilizing this compound-dimethyl sulfide as the key reagent. The procedures outlined below are designed to be reproducible and scalable for research and development purposes.
General Reaction Scheme
The synthesis of amine-boranes from this compound-dimethyl sulfide proceeds via a ligand displacement reaction. The amine, acting as a Lewis base, displaces the dimethyl sulfide from the this compound complex to form the corresponding amine-monothis compound adduct. While this document focuses on the synthesis of the final amine-borane, the initial formation of the amine-chloroborane is a key intermediate step. Subsequent reduction would be required to afford the final amine-borane, though direct displacement from a borane (B79455) source is more common. For the purpose of these notes, we will focus on the synthesis of the amine-borane adducts from a suitable borane source, with this compound complexes being a key precursor to such sources.
A more direct and widely utilized method for generating amine-boranes is the displacement of a ligand from a borane complex, such as borane-dimethyl sulfide, by an amine.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amine-Boranes via Ligand Displacement from Borane-Dimethyl Sulfide
This protocol is adapted from established methods for the synthesis of amine-boranes by ligand exchange.[1]
Materials:
-
Borane-dimethyl sulfide complex (BMS, solution in THF or neat)
-
Desired amine (primary, secondary, or tertiary)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable anhydrous solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk line, syringes, round-bottom flasks, etc.)
-
Magnetic stirrer and stir bars
Procedure:
-
Reaction Setup: Assemble a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Reagent Addition: Dissolve the desired amine (1.0 equivalent) in anhydrous THF. To this solution, add borane-dimethyl sulfide complex (1.0 equivalent) dropwise at room temperature under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy by observing the disappearance of the BMS signal and the appearance of the amine-borane signal. Reaction times will vary depending on the amine used.
-
Work-up: Once the reaction is complete, the solvent and the displaced dimethyl sulfide can be removed under reduced pressure. For many applications, the resulting amine-borane can be used directly in solution. If isolation is required, further purification may be achieved by crystallization or chromatography, depending on the properties of the amine-borane.
Protocol 2: Synthesis of Monothis compound-Dimethyl Sulfide Complex
This protocol describes the synthesis of the monothis compound-dimethyl sulfide complex, a key precursor.[2]
Materials:
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrachloromethane (CCl₄)
-
Reflux condenser
-
Inert gas atmosphere
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, mix an equimolar amount of borane-dimethyl sulfide and tetrachloromethane.
-
Reaction: Heat the mixture to reflux. The reaction proceeds to give monothis compound-dimethyl sulfide in essentially quantitative yield.[2]
-
Isolation: The product, BH₂Cl·SMe₂, can be used directly for subsequent reactions.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of various amine-boranes.
Table 1: Synthesis of Amine-Boranes via Ligand Displacement
| Amine | Product | Yield (%) | Reference |
| Ammonia (B1221849) | Ammonia-borane | High | [1] |
| Triethylamine | Triethylamine-borane | High | [1] |
| N,N-Dimethylaniline | N,N-Dimethylaniline-borane | High | [1] |
Table 2: ¹¹B NMR Spectroscopic Data for Selected Amine-Boranes and Related Species
| Compound | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity | Reference |
| Diisopropylamine-borane | - | -21.80 | - | q | [3] |
| Diisopropylamine-monothis compound | - | -17.34 | - | t | [3] |
| Triethylamine-borane | CDCl₃ | -13.96 | 97.0 | q | |
| 4-Dimethylaminopyridine-borane | CDCl₃ | -14.33 | 95 | q | |
| Benzylamine-borane | CDCl₃ | -18.83 | 96.1 | q | |
| Pyrrolidine-borane | CDCl₃ | -17.11 | 95.1 | q |
Visualizations
The following diagrams illustrate the key reaction pathway and experimental workflow.
References
- 1. US20160101984A1 - Preparation of amine-boranes, including ammonia borane - Google Patents [patents.google.com]
- 2. Novel synthesis of the monothis compound–dimethyl sulphide complex via the reaction of borane–dimethyl sulphide with tetrachloromethane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrevlett.com [chemrevlett.com]
Catalytic Applications of Chloroborane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of chloroborane and its derivatives in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development seeking to utilize these versatile reagents in their work.
Introduction
This compound (H₂BCl) and its Lewis base adducts are powerful and selective reagents in organic synthesis. Their unique reactivity profile, often differing from that of borane (B79455) (BH₃) or dithis compound (HBCl₂), makes them valuable tools for a range of transformations. As Lewis acids, chloroboranes can activate functional groups, and the B-H bond can participate in hydroboration and reduction reactions. This document focuses on the catalytic applications of this compound, primarily in the form of stable and easy-to-handle Lewis base adducts such as dioxane-monothis compound and monothis compound-dimethyl sulfide (B99878).
Hydroboration of Alkenes
Monothis compound adducts are highly effective reagents for the hydroboration of alkenes, leading to the formation of alkylboranes which can be subsequently oxidized to alcohols. A key advantage of using monothis compound is the high regioselectivity observed, particularly for terminal alkenes, yielding almost exclusively the anti-Markovnikov product.
Quantitative Data for Hydroboration of Alkenes with Dioxane-Monothis compound
The hydroboration of various alkenes with dioxane-monothis compound followed by oxidation to the corresponding alcohols demonstrates high yields and exceptional regioselectivity.
| Alkene | Product | Reaction Time (h) | Yield (%) | Regioselectivity (% Primary Alcohol) |
| 1-Hexene | 1-Hexanol | 1.0 | 98 | >99.5[1] |
| 1-Octene (B94956) | 1-Octanol | 1.0 | 99 | >99.5[2][3] |
| Styrene | 2-Phenylethanol | 1.0 | 95 | 98[2][3] |
| α-Methylstyrene | 2-Phenyl-1-propanol | 2.0 | 92 | 99 |
| 2-Methyl-1-butene | 2-Methyl-1-butanol | 1.0 | 96 | >99.5 |
Experimental Protocol: Hydroboration-Oxidation of 1-Octene using Dioxane-Monothis compound
This protocol details the hydroboration of 1-octene using a dioxane-monothis compound adduct, followed by oxidation to 1-octanol.
Materials:
-
1-Octene
-
Dioxane-monothis compound solution in dioxane
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet, add 1-octene (e.g., 10 mmol).
-
Hydroboration: Under a nitrogen atmosphere, add anhydrous THF (e.g., 20 mL) to dissolve the 1-octene. Cool the flask to 0 °C in an ice bath.
-
Slowly add the dioxane-monothis compound solution (e.g., 11 mmol, 1.1 equivalents) dropwise to the stirred solution of the alkene over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by GC analysis of an aliquot quenched with methanol (B129727).
-
Oxidation: Once the hydroboration is complete, cool the flask back to 0 °C.
-
Carefully add 3 M aqueous sodium hydroxide (e.g., 15 mL) to the reaction mixture, followed by the slow, dropwise addition of 30% hydrogen peroxide (e.g., 15 mL), ensuring the temperature does not exceed 25 °C.
-
After the addition of hydrogen peroxide, remove the ice bath and stir the mixture vigorously at room temperature for 4-6 hours, or until the phases are clear.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography to yield pure 1-octanol.
Workflow for Hydroboration-Oxidation
Caption: Experimental workflow for the hydroboration-oxidation of an alkene.
Reduction of Carbonyl Compounds
This compound-Lewis base adducts, such as the borane-dimethyl sulfide complex, are effective reagents for the reduction of various carbonyl-containing functional groups. In some cases, the presence of a catalytic amount of sodium borohydride (B1222165) can enhance the selectivity and efficiency of these reductions.
Quantitative Data for the Reduction of Esters
The reduction of esters to their corresponding primary alcohols can be achieved with high yields using a borane-dimethyl sulfide complex, often with catalytic sodium tetrahydroborate.
| Ester Substrate | Product | Reducing System | Yield (%) |
| Ethyl benzoate (B1203000) | Benzyl (B1604629) alcohol | BH₃·SMe₂ / cat. NaBH₄ | 95 |
| Methyl 4-chlorobenzoate | (4-Chlorophenyl)methanol | BH₃·SMe₂ / cat. NaBH₄ | 92 |
| Dimethyl (S)-(-)-malate | (S)-(-)-1,2,4-Butanetriol | BH₃·SMe₂ / cat. NaBH₄ | 85[1][2] |
| Ethyl octanoate | 1-Octanol | BH₃·SMe₂ | 99[4] |
Experimental Protocol: Reduction of Ethyl Benzoate
This protocol describes the reduction of ethyl benzoate to benzyl alcohol using borane-dimethyl sulfide complex with a catalytic amount of sodium borohydride.
Materials:
-
Ethyl benzoate
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve ethyl benzoate (e.g., 5 mmol) in anhydrous THF (10 mL).
-
Catalyst Addition: Add a catalytic amount of sodium borohydride (e.g., 0.05 mmol, 1 mol%).
-
Reducing Agent Addition: Cool the mixture to 0 °C. Slowly add borane-dimethyl sulfide complex (e.g., 5.5 mmol, 1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol (5 mL) to destroy any excess borane.
-
Work-up: Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude benzyl alcohol can be purified by column chromatography or distillation.
Lewis Acid Catalysis: Cyclization and Diels-Alder Reactions
This compound derivatives, such as B-chlorocatecholborane, can function as effective Lewis acid catalysts in various organic transformations, including cyclization and Diels-Alder reactions. Their Lewis acidity facilitates the activation of substrates, enabling otherwise difficult transformations.
B-Chlorocatecholborane in Electrophilic Cyclization
B-chlorocatecholborane (ClBcat) can promote the electrophilic cyclization of substrates containing a tethered nucleophile and an alkyne. The Lewis acidic boron atom activates the alkyne towards nucleophilic attack.
Plausible Mechanism for Lewis Acid-Catalyzed Cyclization
Caption: General mechanism for this compound-catalyzed electrophilic cyclization.
Application in Diels-Alder Reactions
While specific protocols for this compound-catalyzed Diels-Alder reactions are less common, related boron-based Lewis acids are widely used. B-chlorocatecholborane can be employed to catalyze the [4+2] cycloaddition between a diene and a dienophile, particularly when the dienophile is an α,β-unsaturated carbonyl compound. The Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO of the dienophile and accelerating the reaction.
Note on Experimental Protocol: A general protocol would involve mixing the diene, dienophile, and a catalytic amount (5-10 mol%) of B-chlorocatecholborane in an anhydrous, non-coordinating solvent like dichloromethane (B109758) at low temperatures (-78 °C to room temperature) and monitoring the reaction until completion.
Conclusion
This compound and its derivatives are versatile and highly selective reagents for a range of catalytic applications in organic synthesis. Their utility in hydroboration to afford anti-Markovnikov alcohols with high selectivity is well-established. Furthermore, their application as reducing agents for carbonyl compounds and as Lewis acid catalysts for cyclization and potentially Diels-Alder reactions highlights their broad synthetic potential. The protocols and data presented herein provide a foundation for researchers to explore and apply these powerful reagents in the synthesis of complex molecules and in the development of novel synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of borane-dimethyl sulfide complex with catalytic sodium tetrahydroborate as a selective reducing agent for α-hydroxy esters, versatile chiral building block from (S)-(-)-malic acid | Semantic Scholar [semanticscholar.org]
- 3. Hydroboration. 97. Synthesis of New Exceptional this compound-Lewis Base Adducts for Hydroboration. Dioxane-Monothis compound as a Superior Reagent for the Selective Hydroboration of Terminal Alkenes [organic-chemistry.org]
- 4. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the In Situ Generation of Chloroborane and Its Applications in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Chloroborane (BH₂Cl) is a highly valuable reagent in organic synthesis, primarily utilized for the hydroboration of alkenes and alkynes. Its utility stems from its enhanced regioselectivity compared to borane (B79455) (BH₃) itself. However, monothis compound is an unstable and pyrophoric gas, making its storage and handling challenging. In situ generation of this compound, typically as a more stable Lewis base adduct, provides a safer and more convenient alternative for its use in synthetic applications.
This document outlines protocols for the in situ generation of this compound complexed with dimethyl sulfide (B99878) (BH₂Cl·SMe₂) or dioxane, and their subsequent application in hydroboration reactions. These methods offer high yields and predictable reactivity, making them suitable for a wide range of research and development applications.
Key Advantages of In Situ Generation:
-
Enhanced Safety: Avoids the handling of highly reactive and pyrophoric monothis compound gas.
-
Convenience: The reagent is prepared immediately before use, ensuring its reactivity.
-
High Purity: In situ methods can generate this compound adducts of high purity.[1]
-
Versatility: The generated this compound can be used directly for various synthetic transformations, most notably hydroboration.[2][3]
Experimental Protocols
Several methods have been developed for the in situ generation of this compound. The choice of method may depend on the available starting materials and the desired Lewis base adduct.
Protocol 1: In Situ Generation of Monothis compound-Dimethyl Sulfide (BH₂Cl·SMe₂)
This protocol describes the synthesis of BH₂Cl·SMe₂ from borane-dimethyl sulfide (BMS) and tetrachloromethane.[2][3]
Reaction: BH₃·SMe₂ + CCl₄ → BH₂Cl·SMe₂ + CHCl₃
Materials:
-
Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂)
-
Tetrachloromethane (CCl₄)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (B95107) (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add an equimolar amount of borane-dimethyl sulfide (BMS).
-
Add anhydrous solvent to dissolve the BMS.
-
To the stirred solution, add an equimolar amount of tetrachloromethane dropwise at room temperature.
-
After the addition is complete, reflux the reaction mixture. The reaction is typically complete within a few hours.
-
The resulting solution contains monothis compound-dimethyl sulfide in essentially quantitative yield and can be used directly for subsequent reactions like hydroboration.[2][3]
Protocol 2: In Situ Generation of Dioxane-Monothis compound (Dioxane·BH₂Cl)
This protocol details the preparation of the stable and highly reactive dioxane-monothis compound adduct from dioxane, boron trichloride (B1173362), and a hydride source like diborane (B8814927) or sodium borohydride (B1222165).[1]
Reaction Scheme:
-
Dioxane + BCl₃ → Dioxane·BCl₃
-
2 Dioxane·BCl₃ + 4 NaBH₄ → 6 Dioxane·BH₂Cl + B₂H₆ + 4 NaCl or 2 Dioxane·BCl₃ + B₂H₆ → 3 Dioxane·BH₂Cl
Materials:
-
Dioxane
-
Boron trichloride (BCl₃)
-
Diborane (B₂H₆) or Sodium Borohydride (NaBH₄)
-
Anhydrous solvent (e.g., dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Preparation of Dioxane·BCl₃ Adduct
-
In a flame-dried flask under an inert atmosphere, cool anhydrous dioxane to 0 °C.
-
Slowly pass BCl₃ gas into the cooled dioxane with stirring.
-
The dioxane-BCl₃ adduct will precipitate as a solid. This adduct is stable at 0 °C for several weeks.[1]
Part B: Generation of Dioxane·BH₂Cl
-
To a suspension of the Dioxane·BCl₃ adduct in anhydrous dioxane at 0 °C, add a solution of diborane in dioxane or solid sodium borohydride portion-wise.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.
-
The resulting solution contains dioxane-monothis compound, which can be used for hydroboration reactions. This adduct is a stable liquid, approximately 6.2 M in BH₂Cl, and can be stored indefinitely at 0 or 25 °C.[1]
Data Presentation
Table 1: Comparison of In Situ Generated this compound Adducts
| Property | Monothis compound-Dimethyl Sulfide (BH₂Cl·SMe₂) | Dioxane-Monothis compound (Dioxane·BH₂Cl) |
| Starting Materials | BH₃·SMe₂, CCl₄ | Dioxane, BCl₃, B₂H₆ or NaBH₄ |
| Purity | Essentially quantitative yield[2][3] | 98% by ¹¹B NMR[1] |
| Stability | Used directly in solution | Stable indefinitely at 0 or 25 °C[1] |
| Concentration | Dependent on initial reactant concentration | ~6.2 M in BH₂Cl[1] |
| Reactivity | Effective for hydroboration | Highly reactive hydroborating agent[1] |
Table 2: Regioselectivity in the Hydroboration of Olefins using Dioxane·BH₂Cl [4]
| Olefin | Reaction Time (h) at 25°C | Major Alcohol Product | Isomeric Purity (%) |
| 1-Decene | 0.5 | 1-Decanol | >99.5 |
| Styrene | 1.0 | 2-Phenylethanol | 95 |
| 2-Methyl-1-pentene | 1.0 | 2-Methyl-1-pentanol | >99.5 |
| cis-4-Methyl-2-pentene | 4.0 | 4-Methyl-2-pentanol | 59 |
| 2-Methyl-2-butene | 2.0 | 3-Methyl-2-butanol | >99.5 |
Mandatory Visualizations
Logical Relationship of In Situ this compound Generation and Use
Caption: Workflow for in situ generation and application of this compound.
Experimental Workflow for Hydroboration using In Situ Generated this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel synthesis of the monothis compound–dimethyl sulphide complex via the reaction of borane–dimethyl sulphide with tetrachloromethane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Novel synthesis of the monothis compound–dimethyl sulphide complex via the reaction of borane–dimethyl sulphide with tetrachloromethane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Chloroboranes and Related Boron Reagents for Deoxygenation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of chloroborane derivatives and other borane (B79455) reagents in the deoxygenation of various organic compounds, primarily focusing on sulfoxides. While the specific reagent thexylthis compound-methyl sulfide (B99878) is known for this transformation, detailed public domain protocols are scarce. Therefore, this document provides a comprehensive protocol for the well-documented and related reagent, catecholborane, as a representative example of borane-mediated deoxygenation.
Introduction
Deoxygenation is a critical transformation in organic synthesis, enabling the removal of oxygen atoms from functional groups such as sulfoxides, amine N-oxides, and phosphine (B1218219) oxides. Boron-based reagents have emerged as effective and often chemoselective reagents for these reactions. Chloroboranes, particularly as their more stable methyl sulfide complexes, are a class of such reagents. For instance, thexylthis compound-methyl sulfide complex has been reported to selectively deoxygenate both aromatic and aliphatic sulfoxides to their corresponding sulfides in high yields.[1][2] The reaction proceeds efficiently at low temperatures (0 °C), highlighting its mild nature.[1][2]
This document focuses on providing practical guidance for utilizing borane reagents in deoxygenation reactions, with a detailed protocol for catecholborane, a commercially available and user-friendly alternative.
General Reaction and Mechanism
The deoxygenation of a sulfoxide (B87167) by a borane reagent generally proceeds through the coordination of the Lewis acidic boron atom to the oxygen atom of the sulfoxide. This coordination activates the S-O bond, making the sulfur atom more susceptible to reduction. The subsequent steps can vary depending on the specific borane reagent and reaction conditions, but typically involve the transfer of a hydride or an equivalent, leading to the formation of the corresponding sulfide and a boron-containing byproduct.
Caption: General mechanism of sulfoxide deoxygenation by a borane reagent.
Quantitative Data Summary
The following tables summarize the quantitative data for the deoxygenation of various sulfoxides using different borane reagents.
Table 1: Deoxygenation of Sulfoxides with Thexylthis compound-Methyl Sulfide
Note: Detailed substrate-specific data from the primary literature was not available in the searched sources. The following is a general summary based on available abstracts.
| Substrate Type | Reagent | Temperature (°C) | Yield | Reference |
| Aromatic & Aliphatic Sulfoxides | Thexylthis compound-SMe₂ | 0 | High | [1][2] |
Table 2: Deoxygenation of Sulfoxides with Other Borane Reagents
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Various Sulfoxides | Catecholborane | Room Temperature | High | [3] |
| Diaryl, Aryl Alkyl, Dialkyl Sulfoxides | Cobalt-catalyzed / PMHS | Not specified | High | [3] |
Experimental Protocols
This section provides a detailed protocol for the deoxygenation of sulfoxides using catecholborane. This protocol is representative of the general procedures for borane-mediated deoxygenations.
Protocol 1: Deoxygenation of a General Sulfoxide using Catecholborane
Materials:
-
Sulfoxide (1.0 mmol)
-
Catecholborane (HBcat), 1 M solution in THF (3.0 mL, 3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
Caption: Experimental workflow for sulfoxide deoxygenation with catecholborane.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sulfoxide (1.0 mmol). Dissolve the sulfoxide in anhydrous THF (5 mL).
-
Addition of Reagent: Cool the stirred solution to 0 °C using an ice bath. Add the 1 M solution of catecholborane in THF (3.0 mL, 3.0 mmol) dropwise to the reaction mixture over a period of 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for the required time (typically monitored by Thin Layer Chromatography, TLC, until the starting material is consumed). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude sulfide can be purified by column chromatography on silica (B1680970) gel if necessary.
Safety and Handling
-
Chloroboranes and borane complexes are reactive compounds. They are often flammable and react with moisture. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and standard Schlenk line or glovebox techniques.
-
Catecholborane is flammable and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Workup procedures involving quenching with aqueous solutions can generate hydrogen gas, which is flammable. Ensure proper ventilation.
Conclusion
Chloroboranes and related borane reagents are effective for the deoxygenation of sulfoxides. While specific protocols for reagents like thexylthis compound-methyl sulfide are not widely detailed in readily accessible literature, the provided protocol for catecholborane serves as a reliable and representative method for this important transformation. The mild reaction conditions and high yields make borane-mediated deoxygenation a valuable tool in organic synthesis. Researchers should always consult the primary literature for the specific substrate and reagent they are using and perform appropriate safety assessments before commencing any experimental work.
References
Application Notes & Protocols: Synthesis of Organoboron Compounds Using Chloroborane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of organoboron compounds is a cornerstone of modern organic chemistry, providing versatile intermediates for a vast array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Among the various hydroborating agents, chloroborane and its derivatives offer unique advantages, particularly in controlling the regioselectivity of the hydroboration of alkenes and alkynes. This document provides detailed application notes and experimental protocols for the synthesis of organoboron compounds utilizing this compound-dimethyl sulfide (B99878) complexes.
This compound reagents, such as monothis compound-dimethyl sulfide (H₂BCl·SMe₂) and dithis compound-dimethyl sulfide (HBCl₂·SMe₂), are valuable tools for the selective formation of carbon-boron bonds. A significant advantage of these reagents is their enhanced regioselectivity in the hydroboration of terminal alkenes, affording a higher proportion of the anti-Markovnikov product compared to borane (B79455) itself.[1][2] For instance, the hydroboration of 1-hexene (B165129) with borane-dimethyl sulfide yields a 94:6 ratio of 1-hexylborane to 2-hexylborane derivatives, whereas with dithis compound-dimethyl sulfide, this ratio is improved to 99:1.[1][2]
The resulting alkyl- and alkenylchloroboranes are versatile intermediates that can be converted into a variety of valuable compounds, including boronic acids, boronic esters, alcohols, and aldehydes.
Key Applications:
-
Highly Regioselective Hydroboration: Synthesis of terminal alkylboranes with high purity.
-
Synthesis of Aldehydes: A direct route from terminal alkenes to aldehydes via hydroboration followed by oxidation.
-
Formation of Boronic Acids and Esters: Creation of stable and versatile building blocks for further synthetic transformations.[3]
-
Stereoselective Synthesis: The syn-addition nature of hydroboration allows for the stereocontrolled introduction of boron.
Experimental Protocols
Protocol 1: Synthesis of Dialkylchloroboranes via Hydroboration of Alkenes with Monothis compound-Dimethyl Sulfide
This protocol describes the hydroboration of two equivalents of an alkene with one equivalent of monothis compound-dimethyl sulfide to yield a dialkylthis compound.
Materials:
-
Alkene (e.g., 1-octene)
-
Monothis compound-dimethyl sulfide (H₂BCl·SMe₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen or Argon gas supply
-
Standard oven-dried glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a reflux condenser connected to a nitrogen or argon bubbler.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with the alkene (2.0 eq). Add anhydrous dichloromethane via syringe.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Hydroboration: Slowly add monothis compound-dimethyl sulfide (1.0 eq) to the cooled alkene solution via syringe.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy (disappearance of the H₂BCl·SMe₂ signal).
-
Product: The resulting solution contains the dialkylthis compound, which can be used directly in subsequent transformations.
Diagram of Experimental Workflow:
References
Application Notes and Protocols for Chloroborane-Mediated Ring-Opening of Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds, which are common motifs in pharmaceuticals and other biologically active molecules. Chloroboranes, such as boron trichloride (B1173362) (BCl₃) and its derivatives like dimethoxyboron chloride ((MeO)₂BCl), have emerged as effective Lewis acid reagents for promoting the cleavage of epoxide rings to furnish valuable β-chloroalcohols (chlorohydrins). This reaction proceeds with high regioselectivity and under mild conditions, making it a valuable tool in synthetic organic chemistry.
These application notes provide a comprehensive overview of the chloroborane-mediated ring-opening of epoxides, including detailed experimental protocols, quantitative data on substrate scope and regioselectivity, and visualizations of the reaction mechanism and workflow.
Data Presentation
The use of this compound reagents for the ring-opening of epoxides has been shown to be highly regioselective. The following tables summarize the quantitative data from studies on the cleavage of various terminal epoxides with dimethoxyboron chloride ((MeO)₂BCl). The reaction consistently yields the corresponding β-chloroalcohols.
Table 1: Regioselective Cleavage of Terminal Epoxides with Dimethoxyboron Chloride ((MeO)₂BCl) [1]
| Entry | Epoxide Substrate | Product 1 (Major) | Product 2 (Minor) | Product Ratio (1:2) | Yield (%) |
| 1 | Styrene Oxide | 2-Chloro-1-phenylethanol | 1-Chloro-2-phenylethanol | 95:5 | 92 |
| 2 | 1,2-Epoxyoctane | 1-Chloro-2-octanol | 2-Chloro-1-octanol | 98:2 | 95 |
| 3 | Propylene Oxide | 1-Chloro-2-propanol | 2-Chloro-1-propanol | 97:3 | 94 |
| 4 | Glycidyl Phenyl Ether | 1-Chloro-3-phenoxy-2-propanol | 2-Chloro-3-phenoxy-1-propanol | >99:1 | 96 |
| 5 | Epichlorohydrin | 1,3-Dichloro-2-propanol | 2,3-Dichloro-1-propanol | >99:1 | 98 |
Regioselectivity was determined by ¹H NMR spectroscopy.[1]
Experimental Protocols
The following are detailed methodologies for the preparation of the this compound reagent and the subsequent ring-opening of epoxides.
Protocol 1: Preparation of Dimethoxyboron Chloride ((MeO)₂BCl)
Materials:
-
Boron trichloride (BCl₃)
-
Trimethyl borate (B1201080) (B(OMe)₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
-
Dry glassware
Procedure:
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of inert gas (N₂ or Ar).
-
In the flask, prepare a solution of boron trichloride (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trimethyl borate (2.0 equivalents) dropwise to the stirred solution of boron trichloride via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The resulting solution of dimethoxyboron chloride in dichloromethane is typically used directly in the next step without further purification.
Protocol 2: General Procedure for the Regioselective Ring-Opening of a Terminal Epoxide
Materials:
-
Epoxide substrate
-
Solution of dimethoxyboron chloride ((MeO)₂BCl) in CH₂Cl₂ (prepared as in Protocol 1)
-
Anhydrous n-pentane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Biphenyl (B1667301) (as an internal standard for NMR yield determination)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Under an inert atmosphere, dissolve the epoxide (1.0 equivalent) and biphenyl (as an internal standard) in anhydrous n-pentane in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
To the stirred solution, add the previously prepared solution of dimethoxyboron chloride (1.2 equivalents) in dichloromethane dropwise.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Determine the yield and regioselectivity of the crude product by ¹H NMR spectroscopy.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Reaction Mechanism
The ring-opening of epoxides with chloroboranes proceeds via a Lewis acid-catalyzed mechanism. The boron atom of the this compound coordinates to the epoxide oxygen, activating the epoxide towards nucleophilic attack by the chloride ion.
Caption: Proposed mechanism for this compound-mediated epoxide ring-opening.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of β-chloroalcohols from epoxides using a this compound reagent.
Caption: General experimental workflow for epoxide ring-opening.
Factors Influencing Regioselectivity
The regioselectivity of the this compound-mediated epoxide ring-opening is influenced by both steric and electronic factors of the epoxide substrate.
References
Application Notes and Protocols for the Use of Chloroborane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of chloroborane and its derivatives in polymer synthesis. The document details the principles, experimental protocols, and expected outcomes for key polymerization techniques, including cationic polymerization of vinyl monomers and dehydropolymerization of amine-boranes. The information is intended to serve as a practical guide for researchers in polymer chemistry, materials science, and drug development.
Cationic Polymerization of Vinyl Ethers and Isobutylene (B52900) using Boron Trichloride (B1173362) (as an analogue for this compound)
Cationic polymerization is a chain-growth method suitable for monomers with electron-donating groups that can stabilize the propagating carbocationic center. Lewis acids, such as boron trichloride (BCl₃), a close analogue of this compound, are effective co-initiators for this type of polymerization.
Mechanism of Initiation:
The initiation of cationic polymerization by a Lewis acid typically involves a protic or cationic initiator (protogen or cationogen). For instance, an organic acetate (B1210297) can be activated by BCl₃ to generate a carbocation, which then initiates the polymer chain growth by attacking a monomer unit. The propagation proceeds by the sequential addition of monomer units to the cationic chain end.
Experimental Protocols:
The following protocols are generalized procedures for the cationic polymerization of isobutylene and a vinyl ether using a Lewis acid co-initiator like BCl₃. These are representative methods, and optimization of reaction conditions is often necessary for specific applications.
Protocol 1: Cationic Polymerization of Isobutylene
This protocol outlines the synthesis of polyisobutylene (B167198) using an organic acetate/BCl₃ initiating system, which is known to induce living polymerization under specific conditions.
Materials:
-
Initiator: Cumyl acetate
-
Co-initiator: Boron trichloride (BCl₃)
-
Monomer: Isobutylene, chilled
-
Solvents: Methylene (B1212753) chloride (CH₂Cl₂), Hexane (B92381) (both anhydrous)
-
Proton Trap (optional, for improved control): 2,6-di-tert-butylpyridine (B51100) (DTBP)
-
Quenching Agent: Chilled methanol (B129727)
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen.
-
Solvent and Reagent Addition: The reactor is cooled to the desired temperature (e.g., -10 to -50 °C) in a suitable cooling bath. Anhydrous hexane and methylene chloride (e.g., in a 60:40 v/v ratio) are transferred to the flask via cannula.
-
The initiator (e.g., cumyl acetate) and a proton trap (if used) are added to the cooled solvent mixture.
-
Chilled isobutylene is then added to the reaction mixture.
-
Initiation: The polymerization is initiated by the slow addition of the BCl₃ solution to the stirred reaction mixture.
-
Polymerization: The reaction is allowed to proceed at the set temperature. The progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion.
-
Quenching: Once the desired conversion is reached, the polymerization is terminated by adding an excess of chilled methanol to the reactor.
-
Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Characterization: The molecular weight (Mn and Mw) and polydispersity (Đ = Mw/Mn) of the resulting polyisobutylene are determined by Gel Permeation Chromatography (GPC).
Quantitative Data for BCl₃-Initiated Isobutylene Polymerization:
| Initiator System | Monomer | Solvent System | Temperature (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Organic Acetate/BCl₃ | Isobutylene | CH₂Cl₂/Hexane | -10 to -50 | Controlled | Narrow | [1] |
| DiCumCl/TiCl₄/DTBP | Isobutylene | Methylcyclohexane/CH₃Cl | -80 | ≤ 50,000 | ≤ 1.2 | [2] |
| H₂O/AlCl₃/Ethyl Benzoate | Isobutylene | n-Hexane/CH₂Cl₂ | -80 | 802,000 | - | [3] |
Note: Data for analogous strong Lewis acid systems are provided for comparison, demonstrating the potential for high molecular weight and controlled polymerization.
Protocol 2: Cationic Polymerization of Vinyl Ethers
This protocol describes the general procedure for the polymerization of a vinyl ether, such as isobutyl vinyl ether (IBVE), using a Lewis acid catalyst.
Materials:
-
Initiator System: A suitable initiator (e.g., a hydrogen iodide-iodine system or an organic acetate) in combination with BCl₃.
-
Monomer: Isobutyl vinyl ether (IBVE), freshly distilled.
-
Solvent: Toluene (B28343) or Hexane, anhydrous.
-
Quenching agent: Ammoniacal methanol.
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask with a magnetic stir bar is prepared under a nitrogen atmosphere.
-
Reagent Preparation: In a glovebox or under inert atmosphere, the initiator components are dissolved in the anhydrous solvent.
-
Monomer Addition: The required amount of freshly distilled IBVE is added to a separate Schlenk flask.
-
Initiation and Polymerization: The initiator solution is transferred to the monomer-containing flask at the desired reaction temperature (e.g., -15 °C). The reaction mixture is stirred for the specified time.
-
Quenching: The polymerization is terminated by the addition of chilled ammoniacal methanol.
-
Purification: The quenched reaction mixture is washed with water to remove initiator residues. The organic phase is separated, and the solvent is removed under reduced pressure. The resulting polymer is dried under vacuum.
-
Characterization: The molecular weight and polydispersity of the poly(vinyl ether) are determined by GPC.
Quantitative Data for Lewis Acid-Initiated Vinyl Ether Polymerization:
| Initiator System | Monomer | Solvent | Temperature (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| HI/I₂ | Isobutyl VE | Hexane | -15 | Controlled | Narrow | [1] |
| CumOH/B(C₆F₅)₃/Et₂O | Isobutyl VE | Aqueous | 20 | ~15,000 | ~1.5 | [4] |
| BF₃·OEt₂ | Benzyl VE | - | -78 | - | - | [5][6] |
Note: Data for analogous strong Lewis acid systems are provided for context.
Diagrams:
Caption: Figure 1: General Workflow for Cationic Polymerization.
Caption: Figure 2: Initiation of Cationic Polymerization.
Dehydropolymerization of N-Methylamine-Borane
The catalytic dehydrocoupling of amine-borane adducts is a method to produce polyaminoboranes, which are inorganic analogues of polyolefins. This process typically involves transition metal catalysts and results in the formation of a B-N polymer backbone with the elimination of hydrogen gas. While not directly involving this compound as a reactant, understanding this process is crucial in the broader context of boron-containing polymer synthesis.
Mechanism of Dehydropolymerization:
The mechanism is thought to involve two main stages. First, the catalyst dehydrogenates the amine-borane adduct to form a transient and highly reactive aminoborane (B14716983) monomer (e.g., MeNH=BH₂). In the second stage, the catalyst facilitates the polymerization of this monomer. The process is often a chain-growth polymerization.[7]
Experimental Protocol:
Protocol 3: Synthesis of Poly(N-methylaminoborane)
This protocol is based on the catalytic dehydrocoupling of N-methylamine-borane using an Iridium pincer complex.
Materials:
-
Monomer: N-methylamine-borane (MeNH₂·BH₃)
-
Catalyst: Ir(III) pincer complex (e.g., IrH₂(POCOP), where POCOP = [μ³-1,3-(OPtBu₂)₂C₆H₃])
-
Solvent: Anhydrous toluene or tetrahydrofuran (B95107) (THF)
Procedure:
-
Reactor Setup: A Schlenk tube or flask is charged with the N-methylamine-borane and the catalyst under an inert atmosphere (e.g., in a glovebox).
-
Solvent Addition: Anhydrous solvent is added to the reaction vessel.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 20 °C). The evolution of hydrogen gas can be monitored to follow the reaction progress.
-
Polymer Isolation: After the desired reaction time, the solvent is removed under vacuum. The resulting polymer is dissolved in a minimal amount of a good solvent (e.g., THF) and precipitated into a large volume of a non-solvent (e.g., hexane).
-
Purification: The precipitated polymer is collected by filtration and dried under vacuum.
-
Characterization: The molecular weight (Mw) and polydispersity of the poly(N-methylaminoborane) are determined by GPC. The structure can be confirmed by ¹H and ¹¹B NMR spectroscopy.
Quantitative Data for Poly(N-methylaminoborane) Synthesis:
| Catalyst | Monomer | Temperature (°C) | Mw ( g/mol ) | Reference |
| IrH₂(POCOP) | MeNH₂·BH₃ | 20 | > 20,000 | [7] |
| [Rh(DPEphos)H₂]₂ | H₃B·NMeH₂ | - | 15,000 | [5] |
| Rh(Xantphos)(benzyl) | H₃B·NMeH₂ | - | 85,000 | [5] |
Note: Data for analogous Rhodium-based catalyst systems are provided for comparison.
Diagrams:
Caption: Figure 3: Dehydropolymerization of Amine-Borane.
Concluding Remarks
Chloroboranes and their analogues are versatile reagents in polymer synthesis, primarily acting as potent Lewis acids to initiate cationic polymerization of electron-rich monomers like vinyl ethers and isobutylene. The experimental conditions, particularly temperature and the choice of initiator and solvent, play a crucial role in controlling the polymerization process, allowing for the synthesis of polymers with desired molecular weights and narrow polydispersity. Furthermore, the broader field of boron-containing polymers, such as polyaminoboranes, offers a rich area for research into new materials with unique properties. The protocols and data presented herein provide a solid foundation for researchers to explore and develop novel polymeric materials using this compound-based chemistry.
References
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Boron-Doped Material Preparation using Chloroborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroboranes, particularly boron trichloride (B1173362) (BCl₃), are versatile precursors for the preparation of boron-doped materials. Boron doping is a critical process in the semiconductor industry to create p-type silicon and other materials with tailored electronic properties.[1] This document provides detailed application notes and experimental protocols for the use of chloroborane in the synthesis of boron-doped silicon and silicon-germanium films, primarily through Low-Pressure Chemical Vapor Deposition (LPCVD).
Application Notes
Boron trichloride is a non-flammable and less toxic alternative to other boron sources like diborane (B8814927) (B₂H₆), making it a valuable precursor in industrial and research settings.[2] It is utilized for film formation, doping, and even etching of silicon surfaces.[2] The primary application of BCl₃ in this context is the in-situ doping of silicon and silicon-germanium films during LPCVD. This process allows for precise control over the boron concentration and results in uniformly doped films.
The key advantages of using BCl₃ include:
-
Improved Safety: As a non-flammable gas, BCl₃ offers safety benefits over the highly flammable and toxic diborane.[2]
-
High Doping Levels: It is possible to achieve high boron concentrations, exceeding the solid solubility limit in some cases.[3][4]
-
Process Control: The doping level can be effectively controlled by adjusting the partial pressure of BCl₃ in the reaction chamber.[5]
-
Uniformity: LPCVD processes using BCl₃ can produce films with excellent intra-wafer uniformity in thickness and resistivity.[5]
However, there are also challenges to consider:
-
Gas Depletion Effects: In LPCVD systems, gas depletion can lead to variations in deposition rate and resistivity across the wafer load.[6]
-
Temperature Sensitivity: The decomposition of BCl₃ and the resulting film properties are highly dependent on the deposition temperature.[2][5]
-
Etching at High Temperatures: At temperatures above 1050°C, BCl₃ can etch the silicon surface, which needs to be carefully controlled.[2]
Experimental Protocols
Protocol 1: In-situ Boron Doping of Polycrystalline Silicon using BCl₃ in a Hot-Wall LPCVD Furnace
This protocol describes the deposition of boron-doped polycrystalline silicon films on silicon wafers using monosilane (SiH₄) and boron trichloride (BCl₃) as precursor gases in a hot-wall vertical batch type LPCVD apparatus.[5]
1. Substrate Preparation:
- Start with standard silicon wafers.
- Perform a standard RCA cleaning procedure to remove organic and inorganic contaminants.
- If required, grow a layer of silicon dioxide (SiO₂) on the wafers through thermal oxidation.
2. LPCVD Process:
- Load the cleaned wafers into a quartz boat and place it in the center of the LPCVD furnace.
- Heat the furnace to the desired deposition temperature, typically ranging from 390°C to 500°C.[5]
- Introduce the process gases, SiH₄ and BCl₃, into the reaction chamber. The flow rates and partial pressures of the gases will determine the film's properties.
- Example SiH₄ partial pressure: ~60.0 to 69.3 Pa.[5]
- Example BCl₃ partial pressure: ~0.7 to 3.2 Pa.[5]
- The deposition time will depend on the desired film thickness.
- After deposition, stop the gas flow and allow the furnace to cool down under a nitrogen or argon atmosphere.
3. Post-Deposition Processing:
- Measure the film thickness using a suitable technique, such as ellipsometry or a stylus profiler.
- Determine the sheet resistance of the doped film using a four-point probe.[7]
- Characterize the boron concentration and depth profile using Secondary Ion Mass Spectrometry (SIMS).[8]
Protocol 2: In-situ Boron Doping of Polycrystalline Silicon-Germanium (Poly-SiGe) using BCl₃
This protocol is adapted for the deposition of p-type doped poly-SiGe films for MEMS applications, highlighting the use of BCl₃ as a safer alternative to B₂H₆.[6]
1. Substrate Preparation:
- Use silicon wafers with a thick oxide layer (~2 µm) as the substrate.
2. LPCVD Process:
- Place the wafers in an LPCVD reactor capable of handling both BCl₃ and the silicon and germanium precursors.
- Set the deposition temperature in the range of 400 - 450°C and the pressure at 400 mTorr.[6]
- Introduce the precursor gases:
- Silicon source: Silane (SiH₄)
- Germanium source: Germane (GeH₄)
- Boron dopant source: 0.1% to 1% BCl₃ diluted in Helium (He).[6]
- The gases are typically introduced from the load side of the furnace tube.
- Control the gas flow rates to achieve the target germanium content (e.g., 70%) and the desired boron doping level.
- The deposition time will determine the final film thickness.
3. Post-Deposition Characterization:
- Measure the film thickness.
- Determine the boron concentration using SIMS.
- Measure the sheet resistivity.
- Characterize the residual stress in the film, as this is a critical parameter for MEMS devices.[6]
Quantitative Data
The following tables summarize quantitative data from various studies on boron doping using BCl₃.
Table 1: Process Parameters for Boron-Doped Silicon and SiGe Films using BCl₃
| Parameter | Value | Material | Reference |
| Deposition Temperature | 390 - 500 °C | Poly-Si | [5] |
| Deposition Temperature | 400 - 450 °C | Poly-SiGe | [6] |
| Pressure | 400 mTorr | Poly-SiGe | [6] |
| SiH₄ Partial Pressure | 60.0 - 69.3 Pa | Poly-Si | [5] |
| BCl₃ Partial Pressure | 0.7 - 3.2 Pa | Poly-Si | [5] |
| BCl₃ Flow Rate (pre-deposition) | 100 - 175 sccm | Si (diffusion) | [7] |
Table 2: Properties of Boron-Doped Silicon and SiGe Films Prepared with BCl₃
| Property | Value | Material | Conditions | Reference |
| Boron Concentration | > 1.2(1) × 10²¹ cm⁻³ | Si δ-layer | 30 Langmuir BCl₃ dose at 150 °C | [8] |
| Boron Concentration | 3.1 ± 0.6 × 10²¹ /cm³ | Poly-Si | LPCVD with SiH₄/BCl₃ | [9] |
| Boron Concentration | 6.0 × 10¹⁸ cm⁻³ | Poly-SiGe | LPCVD at 400-450 °C | [6] |
| Sheet Resistance (R_sheet) | 1.9099(4) kΩ/□ | Si δ-layer | 3.0 K | [8] |
| Resistivity | 10⁻³ to 10¹ Ω·cm | Si wires | VLS growth with Zn catalyst | [3] |
| Hole Carrier Concentration | 1.90(2) × 10¹⁴ cm⁻² | Si δ-layer | 3.0 K | [8] |
| Hole Mobility | 38.0(4) cm²/V·s | Si δ-layer | 3.0 K | [8] |
| Residual Stress | -20.9 MPa | Poly-SiGe | 1.7 µm thick film | [6] |
Visualizations
References
- 1. nanorh.com [nanorh.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6905963B2 - Fabrication of B-doped silicon film by LPCVD method using BCI3 and SiH4 gases - Google Patents [patents.google.com]
- 6. electrochem.org [electrochem.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Silicon deposition from BCl3/SiH4 mixtures: Effect of very high boron concentration on microstructure | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Lewis Acid Catalyzed Reactions with Chloroborane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of chloroborane reagents in Lewis acid-catalyzed reactions, with a focus on applications in organic synthesis relevant to drug discovery and development. The protocols outlined below are based on established methodologies and offer guidance for the safe and efficient execution of these transformations.
Introduction: The Role of Lewis Acids in Modulating this compound Reactivity
Chloroboranes, such as monothis compound (H₂BCl) and dithis compound (HBCl₂), are versatile reagents in organic synthesis. Their reactivity is often enhanced and controlled through the use of Lewis acids. This can occur in two primary ways:
-
Formation of Stable Adducts: Lewis bases, such as dioxane, can form stable, isolable adducts with chloroboranes. These adducts serve as convenient and safe sources of the reactive borane (B79455) species.
-
Catalytic Activation: Strong Lewis acids can be used in catalytic amounts to activate substrates or the this compound reagent itself, facilitating reactions such as hydroboration, reduction, and carbon-heteroatom bond cleavage. Highly electrophilic chloroboranes, such as mixed chloro-/fluoroaryl boranes, can also act as potent Lewis acid catalysts.
This document focuses on two key applications: the selective hydroboration of alkenes using a dioxane-monothis compound adduct and the cleavage of C-O bonds catalyzed by mixed chloro-/fluoroaryl boranes.
Application I: Selective Hydroboration of Terminal Alkenes with Dioxane-Monothis compound
The hydroboration of alkenes is a cornerstone of organic synthesis, enabling the anti-Markovnikov hydration of double bonds. Dioxane-monothis compound (Dioxane·BH₂Cl) is a superior reagent for the highly regioselective hydroboration of terminal alkenes, yielding primary alcohols almost exclusively after oxidation.[1] The dioxane acts as a Lewis base, forming a stable and less volatile adduct with monothis compound, which enhances its ease of handling.[1]
Quantitative Data: Hydroboration of Alkenes with Dioxane-Monothis compound
| Alkene Substrate | Product | Yield (%) | Regioselectivity (% Primary Alcohol) |
| 1-Hexene | 1-Hexanol | 98 | >99.5 |
| 1-Octene | 1-Octanol | 99 | >99.5 |
| 1-Decene | 1-Decanol | 99 | >99.5 |
| Styrene | 2-Phenylethanol | 95 | >99.5 |
| Allyl Chloride | 3-Chloro-1-propanol | 96 | >99.5 |
Data sourced from J. Org. Chem. 2001, 66, 5359-5365.[1]
Experimental Protocols
Protocol 2.1: Preparation of Dioxane-Monothis compound (Dioxane·BH₂Cl)
This protocol is adapted from the work of Kanth and Brown.[1]
Materials:
-
Boron trichloride (B1173362) (BCl₃)
-
1,4-Dioxane
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Nitrogen gas (inert atmosphere)
-
Schlenk flask and other standard glassware for air-sensitive techniques
Procedure:
-
Under a nitrogen atmosphere, a 1.0 M solution of BCl₃ in hexane (B92381) is added to a stirred solution of dioxane in Et₂O at 0 °C to form the dioxane-BCl₃ adduct.
-
In a separate flask, a suspension of NaBH₄ in Et₂O is prepared.
-
A catalytic amount of tetraglyme (e.g., 0.1 mol % relative to NaBH₄) is added to the NaBH₄ suspension.
-
The dioxane-BCl₃ adduct solution is slowly added to the NaBH₄ suspension at 0 °C with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.
-
The resulting mixture contains the dioxane-monothis compound adduct, which can be used directly for subsequent reactions.
Protocol 2.2: General Procedure for the Hydroboration of a Terminal Alkene
Materials:
-
Dioxane-monothis compound solution (prepared as in Protocol 2.1)
-
Alkene substrate
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Under a nitrogen atmosphere, the alkene substrate is dissolved in anhydrous Et₂O or THF in a round-bottom flask.
-
The solution is cooled to 0 °C.
-
A stoichiometric amount of the dioxane-monothis compound solution is added dropwise to the stirred alkene solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is cooled to 0 °C, and the oxidation is carried out by the sequential slow addition of NaOH solution followed by the dropwise addition of H₂O₂ solution.
-
The mixture is stirred at room temperature for at least 1 hour.
-
The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting alcohol product can be purified by distillation or chromatography.
Logical Workflow for Hydroboration-Oxidation
Caption: Experimental workflow for the hydroboration of alkenes.
Application II: C-O Bond Cleavage and Reduction Catalyzed by Mixed Chloro-/Fluoroaryl Boranes
Highly Lewis acidic boranes, such as those containing pentachlorophenyl and pentafluorophenyl groups, are effective catalysts for the cleavage and reduction of C-O bonds in ethers, carbonyls, and sugars.[2][3] The steric bulk provided by the ortho-chlorine atoms enhances the catalyst's tolerance to water, allowing for these reactions to be performed under atmospheric conditions.[2] B(C₆Cl₅)(C₆F₅)₂ has been identified as a particularly active and water-tolerant catalyst for these transformations.[2]
Quantitative Data: Reduction of Carbonyls with B(C₆Cl₅)(C₆F₅)₂ Catalyst
| Substrate | Reductant | Product | Yield (%) |
| Isobutyraldehyde | Et₃SiH | 1-(triethylsiloxy)-2-methylpropane | 95 |
| Acetophenone | Et₃SiH | (1-phenylethoxy)(triethyl)silane | 98 |
| Methyl benzoate | Et₃SiH | (benzyloxy)(triethyl)silane | 75 |
| γ-Butyrolactone | Et₃SiH | 1,4-bis(triethylsiloxy)butane | 90 |
Data is illustrative of the types of reductions possible and sourced from Organometallics publications.[2][3]
Experimental Protocols
Protocol 3.1: One-Pot Synthesis of B(C₆Cl₅)(C₆F₅)₂
This protocol is a simplified procedure for the synthesis of the mixed chloro-/fluoroaryl borane catalyst.[2]
Materials:
-
Boron trichloride (BCl₃)
-
Pentafluorophenyl lithium (C₆F₅Li)
-
Pentachlorophenyl Grignard reagent (C₆Cl₅MgBr)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexane
-
Nitrogen gas (inert atmosphere)
-
Schlenk line and appropriate glassware
Procedure:
-
Under a nitrogen atmosphere, a solution of C₆F₅Li in Et₂O is prepared.
-
To a solution of BCl₃ in hexane at -78 °C, two equivalents of the C₆F₅Li solution are added slowly.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
One equivalent of the C₆Cl₅MgBr solution in Et₂O is then added slowly to the reaction mixture at -78 °C.
-
The mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with an aqueous solution of HCl.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to yield B(C₆Cl₅)(C₆F₅)₂.
Protocol 3.2: General Procedure for the Catalytic Reduction of a Ketone
Materials:
-
B(C₆Cl₅)(C₆F₅)₂ catalyst
-
Ketone substrate (e.g., acetophenone)
-
Hydrosilane reductant (e.g., triethylsilane, Et₃SiH)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add the ketone substrate and the anhydrous solvent.
-
Add the B(C₆Cl₅)(C₆F₅)₂ catalyst (typically 1-5 mol %).
-
Add the hydrosilane reductant (typically 1.1-1.5 equivalents) dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction can be worked up by quenching with a saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.
-
The silyl (B83357) ether product can be purified by column chromatography.
Catalytic Cycle for C-O Bond Reduction
Caption: Proposed catalytic cycle for C-O bond reduction.
Safety Considerations
-
Chloroboranes and their adducts are moisture-sensitive and can release HCl upon contact with water. All manipulations should be carried out under an inert atmosphere using dry solvents and glassware.
-
Boron trichloride is a corrosive and toxic gas. It should be handled with extreme caution in a well-ventilated fume hood.
-
Hydrosilanes can be flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling these reagents.
Applications in Drug Development
The selective transformations described are highly relevant to drug discovery and development. The ability to perform highly regioselective hydroborations allows for the controlled synthesis of chiral alcohols, which are common structural motifs in pharmaceuticals. Furthermore, the catalytic cleavage and reduction of C-O bonds are crucial for the functionalization and modification of complex molecules, including natural products and their derivatives, which are a rich source of drug leads. The development of water-tolerant catalysts for these reactions is particularly advantageous for process chemistry, potentially reducing the need for strictly anhydrous conditions on a larger scale.
References
Application Notes and Protocols for the Synthesis of Boron Nitride from Chloroborane Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hexagonal boron nitride (h-BN), often referred to as "white graphite (B72142)," is a two-dimensional material with a structure analogous to graphene. It possesses a unique combination of properties, including a wide bandgap, high thermal conductivity, excellent chemical inertness, and superior electrical insulation.[1][2][3][4] These characteristics make it a highly desirable material for a wide range of applications in electronics, aerospace, and other advanced industries.[1][5]
The synthesis of high-quality boron nitride, particularly in thin-film form, is crucial for these applications. Chemical Vapor Deposition (CVD) using chloroborane precursors, such as boron trichloride (B1173362) (BCl₃), in conjunction with a nitrogen source like ammonia (B1221849) (NH₃), is a highly effective method for scalable synthesis with precise control over film thickness.[1][6][7] This approach is advantageous due to the common use of these precursors in the microelectronics industry.[7] However, the process presents challenges, primarily the corrosive nature of the reaction and the formation of unwanted by-products like ammonium (B1175870) chloride (NH₄Cl).[6][7]
These application notes provide detailed protocols for the synthesis of h-BN from this compound precursors, focusing on the CVD method to mitigate common challenges and achieve high-purity material.
Application Note 1: Synthesis of Atomically Thin h-BN via Sequential-Pulsed Chemical Vapor Deposition (CVD)
Principle: The direct reaction of boron trichloride (BCl₃) and ammonia (NH₃) can lead to the formation of solid ammonium chloride (NH₄Cl), an unwanted by-product that can contaminate the final product. To circumvent this, a sequential-pulsed CVD approach is employed. In this method, the precursors are introduced into the reaction chamber in alternating pulses, separated by purge steps. This technique minimizes gas-phase reactions between the precursors, allowing the synthesis to proceed primarily on the substrate surface.[6][7] A cold-wall CVD system is often preferred as it confines the chemical reactions to the heated substrate, further suppressing pre-reactions and minimizing contamination from the chamber walls.[7]
Experimental Workflow
Caption: Experimental workflow for sequential-pulsed CVD of h-BN.
Experimental Protocol
1. Substrate Preparation:
-
Clean a copper (Cu) foil by sonicating in acetone (B3395972) and isopropyl alcohol (IPA) to remove organic residues.[6]
-
For enhanced surface smoothness, electrochemical polishing of the Cu foil can be performed.[8]
-
Dry the cleaned foil under a stream of nitrogen (N₂) gas.
2. CVD System Setup:
-
Place the cleaned Cu foil onto a graphite susceptor within a cold-wall vertical CVD chamber.[6]
-
Ensure the precursor gas lines for BCl₃ and NH₃ are separate to prevent pre-reaction.[7]
-
Pump the chamber down to a base pressure and purge with high-purity N₂ and/or hydrogen (H₂) gas.
3. Growth Procedure:
-
Heat the susceptor to the target growth temperature (e.g., 800–1000°C) at a controlled rate (e.g., 100°C/min) under a continuous flow of N₂ and H₂.[6]
-
Stabilize the temperature for approximately 5 minutes before initiating growth.[6]
-
Begin the sequential-pulsed growth by introducing BCl₃ into the chamber for a set duration, followed by a purge with N₂/H₂.
-
Introduce NH₃ into the chamber for a set duration, followed by another purge with N₂/H₂.
-
Repeat this cycle of BCl₃ pulse -> purge -> NH₃ pulse -> purge for the desired number of cycles to achieve the target film thickness.
4. Post-Growth:
-
After the final cycle, cool the chamber down to room temperature under a continuous flow of N₂/H₂.
-
Once cooled, vent the chamber and carefully remove the h-BN-coated substrate for characterization and further processing.
Data Presentation: CVD Growth Parameters
The table below summarizes typical experimental parameters for the synthesis of BN from BCl₃ and NH₃ precursors.
| Parameter | Value Range | Substrate | Method | Reference |
| Growth Temperature | 800 - 1100°C | Copper (Cu) Foil, Sapphire | Sequential-Pulsed CVD | [6][9] |
| BCl₃:NH₃ Ratio | 1:4 | Graphite | CVD | [10] |
| Total Pressure | 4 - 20 kPa | Al₂O₃ | Low-Pressure CVD (LPCVD) | [11] |
| Ambient Gases | N₂, H₂ | Copper (Cu) Foil | Sequential-Pulsed CVD | [6] |
| N₂ Flow Rate | 1000 sccm | Copper (Cu) Foil | Sequential-Pulsed CVD | [6] |
| H₂ Flow Rate | 1000 sccm | Copper (Cu) Foil | Sequential-Pulsed CVD | [6] |
Reaction Pathways and Mechanisms
The overall chemical reaction for the formation of boron nitride from boron trichloride and ammonia is:
BCl₃ + NH₃ → BN + 3HCl [1][12]
However, the deposition process is more complex and involves the formation of several gaseous intermediate species. Thermodynamic analysis and experimental evidence suggest that the reaction of BCl₃ and NH₃ can generate intermediates such as aminodithis compound (Cl₂BNH₂), diaminomonothis compound (ClB(NH₂)₂), and triaminoborane (B(NH₂)₃).[11] These species are believed to be the primary contributors to the deposition of BN on the substrate surface.
The primary challenge in this synthesis is the parasitic gas-phase reaction between the precursors at lower temperatures, which leads to the formation of solid ammonium chloride:
BCl₃ + 4NH₃ → B(NH₂)₃·NH₄Cl + 2NH₄Cl (simplified representation)
This reaction depletes the precursors and leads to particulate contamination. As noted in the protocol, separating the precursor gas streams and using a sequential-pulsed injection strategy are effective methods to suppress this unwanted pathway.[7]
Proposed Reaction Pathway
Caption: Proposed reaction pathway for BN synthesis from BCl₃ and NH₃.
Application Note 2: Synthesis of Amorphous BN from Ammonia-Monothis compound
Principle: Single-source molecular precursors offer an alternative route to boron nitride. Ammonia-monothis compound (NH₃BH₂Cl) can be synthesized and subsequently pyrolyzed to produce amorphous boron nitride (a-BN) in high yield.[13] This method avoids the direct mixing of highly reactive gases like BCl₃ and NH₃. The resulting amorphous BN can be converted to turbostratic or hexagonal BN upon further annealing at higher temperatures.[13]
Experimental Workflow
Caption: Workflow for BN synthesis via pyrolysis of NH₃BH₂Cl precursor.
Experimental Protocol
1. Precursor Synthesis:
-
Ammonia-monothis compound (NH₃BH₂Cl) is synthesized by reacting ammonia-borane (NH₃BH₃) with hydrogen chloride (HCl) in an ether (Et₂O) solvent.[13]
2. Pyrolysis to Boron Nitride:
-
Place the solid NH₃BH₂Cl precursor in a furnace.
-
For amorphous BN: Heat the precursor to 600°C under an ammonia (NH₃) atmosphere. This process yields amorphous BN with high efficiency (~97%).[13]
-
For turbostratic BN: Heat the precursor to 1000-1100°C under vacuum. During this pyrolysis, the precursor decomposes, releasing H₂ and HCl gas, to form turbostratic BN.[13]
Characterization of Synthesized Boron Nitride
The quality, crystallinity, and composition of the synthesized BN films are critical for their application. A combination of analytical techniques is used for comprehensive characterization.
| Technique | Purpose | Typical Result for High-Quality h-BN | Reference |
| Transmission Electron Microscopy (TEM) | Investigate crystallinity and layer structure. | Polycrystalline structure with triangular domains. | [6] |
| Raman Spectroscopy | Confirm hexagonal phase and assess crystallinity. | Characteristic peak around 1369 cm⁻¹ (E₂g mode). | [6][8] |
| X-ray Photoelectron Spectroscopy (XPS) | Determine chemical composition and bonding. | B1s peak at ~190.5 eV, N1s peak at ~398.0 eV; Stoichiometric B:N ratio of ~1:1. | [11][14] |
| UV-Vis Spectroscopy | Measure the optical bandgap. | Wide bandgap of approximately 5.9 eV. | [8] |
References
- 1. QSAM Article - Synthetic routes to boron nitride [qsrarematerials.com]
- 2. researchgate.net [researchgate.net]
- 3. Boron nitride ceramics from molecular precursors: synthesis, properties and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. preciseceramic.com [preciseceramic.com]
- 5. materials.international [materials.international]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Atomically Thin h-BN Layers Using BCl3 and NH3 by Sequential-Pulsed Chemical Vapor Deposition on Cu Foil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pr.ibs.re.kr [pr.ibs.re.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Boron nitride synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis of amorphous boron nitride from the molecular precursor ammonia-monothis compound | Journal of Materials Research | Cambridge Core [cambridge.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Chloroborane Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of chloroborane derivatives, primarily focusing on the extensively studied carboranes, in medicinal chemistry. It includes summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.
Introduction to Carboranes in Medicinal Chemistry
Carboranes are polyhedral boron-carbon molecular clusters that are increasingly recognized as valuable pharmacophores in drug design.[1][2] Often considered three-dimensional analogs of benzene, their unique physicochemical properties make them attractive for developing novel therapeutic agents.[1][2] These properties include high thermal and chemical stability, hydrophobicity, and a rigid, three-dimensional structure that allows for precise spatial arrangement of substituents.[3] The most commonly studied icosahedral closo-carboranes (C₂B₁₀H₁₂) exist as ortho-, meta-, and para- isomers, offering a versatile scaffold for drug development.[1][3]
The applications of carboranes in medicinal chemistry are diverse, ranging from agents for Boron Neutron Capture Therapy (BNCT) to the development of enzyme inhibitors and receptor antagonists for various diseases, particularly cancer.[1][3][4] Their stability can enhance the in vivo lifetime and bioavailability of drugs that would otherwise be rapidly metabolized.[3]
Key Application Areas and Biological Activity
Carborane-containing compounds have been investigated for a wide range of therapeutic targets. Their unique structure allows them to interact with biological targets in ways that traditional organic molecules cannot.
Boron Neutron Capture Therapy (BNCT)
Carboranes are rich in boron-10 (B1234237) (¹⁰B) atoms, making them excellent candidates for BNCT, a targeted radiotherapy for cancer.[5] In BNCT, a non-toxic ¹⁰B-containing agent is selectively delivered to tumor cells. Subsequent irradiation with a beam of low-energy neutrons induces a nuclear reaction in the ¹⁰B atoms, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that kill the cancer cells with minimal damage to surrounding healthy tissue.[5] A critical requirement for successful BNCT is the selective accumulation of a sufficient concentration of ¹⁰B (approximately 20-30 µg/g) in the tumor.
Enzyme and Receptor-Targeted Therapies
The hydrophobic and rigid nature of the carborane cage makes it an effective pharmacophore for designing inhibitors of various enzymes and modulators of cellular receptors. Carboranes can serve as bioisosteres for phenyl rings or other hydrophobic groups, often leading to enhanced biological activity.[3][6][7]
Quantitative Data Summary:
The following tables summarize the in vitro biological activities of various carborane derivatives against different cancer cell lines and molecular targets.
| Compound Class | Target/Cell Line | IC₅₀ / Kᵢ / ED₅₀ | Reference |
| Carborane-Containing Isoflavonoid (B1168493) Analogues | |||
| Compound 1d | MDA-MB-231 (Breast Cancer) | 6.45 ± 0.33 µM | [8] |
| PC-3 (Prostate Cancer) | 5.32 ± 0.23 µM | [8] | |
| Compound 1m | MDA-MB-231 (Breast Cancer) | 5.46 µM | [8] |
| PC-3 (Prostate Cancer) | 4.99 µM | [8] | |
| Carboranyl BMS-202 Analogues | |||
| Compound 1a | Ramos (Burkitt's Lymphoma) | 8.2 ± 0.4 µM | [6] |
| Raji (Burkitt's Lymphoma) | 9.1 ± 1.1 µM | [6] | |
| DU145 (Prostate Cancer) | 9.8 ± 0.7 µM | [6] | |
| HepG2 (Liver Cancer) | 10.2 ± 0.5 µM | [6] | |
| Compound 1b | Ramos (Burkitt's Lymphoma) | 12.4 ± 1.5 µM | [6] |
| Raji (Burkitt's Lymphoma) | 13.5 ± 1.2 µM | [6] | |
| DU145 (Prostate Cancer) | 14.1 ± 0.9 µM | [6] | |
| HepG2 (Liver Cancer) | 15.6 ± 1.3 µM | [6] | |
| Dihydrofolate Reductase (DHFR) Inhibitors | |||
| closo-Carborane derivative 15 | L1210 (Leukemia) | 0.03 µM | [3] |
| Protein Kinase C (PKC) Ligands | |||
| Carborane derivative 20 | HL-60 (Leukemia) | ED₅₀ = 5 nM | [3] |
| Prostate-Specific Membrane Antigen (PSMA) Inhibitors | |||
| Iodinated carborane cluster 21 | LNCaP (Prostate Cancer) | IC₅₀ = 73.2 nM | [3] |
| Hypoxia-Inducible Factor-1 (HIF-1) Inhibitors | |||
| meta-Carborane derivative 29 | HeLa (Cervical Cancer) | IC₅₀ = 0.55 µM | [7] |
| ortho-Carborane analogue 30 | HeLa (Cervical Cancer) | IC₅₀ = 0.53 µM | [7] |
| Carborane derivative GN26361 | HeLa (Cervical Cancer) | IC₅₀ ~ 0.2 µM (10-fold > LW6) | [3] |
| Carbonic Anhydrase (CA) Inhibitors | |||
| Carborane derivative 40 | CAII | Kᵢ = 0.70 µM | [7] |
| CAIX | Kᵢ = 0.38 µM | [7] | |
| Antimalarial Agents | |||
| Benzoxaborole derivative 34 | Plasmodium falciparum | IC₅₀ = 0.061 µM | [9] |
| Antitubercular Agents | |||
| Thymidine Monophosphate Kinase (TMPKmt) Inhibitor 90 | TMPKmt | Kᵢ = 1.5 mM | [9] |
| M. smegmatis inhibitor 89 | M. smegmatis | MIC = 0.15 mM | [9] |
| Antiviral (Dengue, West Nile, Zika) Agents | |||
| Dipeptidic boronic acid protease inhibitor 32 | Dengue Virus Protease | Kᵢ ≈ 0.05 µM, IC₅₀ = 0.066 µM | [9] |
| West Nile Virus Protease | Kᵢ ≈ 0.08 µM, IC₅₀ = 0.11 µM | [9] | |
| Zika Virus Protease | Kᵢ ≈ 0.04 µM, IC₅₀ = 0.25 µM | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving carborane derivatives are provided below.
Protocol 1: General Synthesis of an ortho-Carborane Derivative
This protocol outlines a general procedure for the synthesis of an ortho-carborane-containing compound, which can be adapted for various starting materials.[6]
Materials:
-
Starting alkyne-containing compound
-
Acetonitrile (MeCN)
-
Decaborane(14) (B₁₀H₁₄)
-
Anhydrous toluene (B28343)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., petroleum ether/ethyl acetate)
Procedure:
-
Formation of B₁₀H₁₂(MeCN)₂: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decaborane(14) in anhydrous acetonitrile. Stir the solution at room temperature until the decaborane (B607025) is fully dissolved and the complex is formed.
-
Carborane Cage Formation: Dissolve the starting alkyne in anhydrous toluene in a separate flame-dried flask under an inert atmosphere.
-
Add the prepared solution of B₁₀H₁₂(MeCN)₂ to the alkyne solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to yield the desired ortho-carborane derivative.[6]
Protocol 2: Palladium-Catalyzed B-H Arylation of ortho-Carborane
This protocol describes a method for the direct arylation of the B-H bonds of ortho-carborane.[10]
Materials:
-
9-iodo-ortho-carborane
-
Aryl zinc bromide (generated in situ)
-
Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In situ Preparation of Aryl Zinc Reagent: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the corresponding aryl bromide in anhydrous THF. Add metallic zinc dust and a catalytic amount of cobalt(II) bromide. Add allyl chloride dropwise to initiate the formation of the organozinc reagent. Stir the mixture at room temperature until the aryl bromide is consumed (monitor by TLC or GC).
-
Cross-Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 9-iodo-ortho-carborane, Pd(acac)₂, and PPh₃ in anhydrous THF under a nitrogen atmosphere.
-
Add the freshly prepared aryl zinc bromide solution to the carborane solution via cannula.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, or until the reaction is complete (monitor by TLC or GC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 9-aryl-ortho-carborane.[10]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of carborane-containing compounds on cancer cell lines.[11]
Materials:
-
Cancer cell lines (e.g., HeLa, HCT-116) and a normal cell line (e.g., L-02)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Carborane compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells per well and incubate in a humidified atmosphere at 37°C with 5% CO₂ until they reach the logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of the carborane compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the optical density at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[11]
Protocol 4: Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of carborane-containing compounds.[12][13]
Materials:
-
Adherent cells (e.g., cancer cell line)
-
24- or 96-well plates
-
Complete growth medium
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)
-
Test carborane compound
-
Lysis buffer (e.g., Solvable®) or acid digestion reagents (e.g., concentrated H₂SO₄ and HNO₃)[12]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for boron quantification
Procedure:
-
Cell Seeding: Seed cells into 24- or 96-well plates and incubate until they are near confluence.
-
Compound Incubation: On the day of the assay, aspirate the medium and wash the cells with assay buffer.
-
Add the assay buffer containing the desired concentration of the carborane compound to each well.
-
Incubate the plate for a predetermined interval (e.g., 1, 4, 24 hours) with gentle agitation.
-
Cell Lysis: Stop the incubation by washing the cells three times with cold PBS.
-
Lyse the cells by adding a lysis buffer or acid digestion reagents to each well.[12][13]
-
Boron Quantification: Transfer the cell lysates to appropriate tubes for analysis. Quantify the boron content using ICP-MS.
-
Data Normalization: Normalize the boron concentration to the total protein content or cell number in each well to determine the cellular uptake.
Signaling Pathways and Mechanisms of Action
Carborane-containing drugs have been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and drug resistance.
JAK/STAT and PI3K/AKT Signaling Pathways
Certain carborane-containing isoflavonoid analogues have been shown to inhibit the JAK/STAT5 and PI3K/AKT pathways.[8] These pathways are crucial for cell growth and survival, and their inhibition can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of JAK/STAT and PI3K/AKT pathways by carborane analogues.
EGFR Signaling Pathway
Carborane-containing erlotinib (B232) derivatives have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[7] The EGFR signaling pathway is a key driver of cell proliferation and is often overactive in various cancers.
Caption: Inhibition of the EGFR signaling pathway by a carborane derivative.
Experimental Workflow for Drug Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel carborane-containing drug candidates.
Caption: Workflow for carborane-based drug discovery and development.
Conclusion
Carboranes represent a promising and versatile class of compounds in medicinal chemistry. Their unique structural and chemical properties have enabled the development of novel therapeutic agents, particularly in the field of oncology. The ability to functionalize the carborane cage at multiple positions provides a powerful tool for fine-tuning the pharmacological properties of drug candidates. Further research into the synthesis, biological evaluation, and mechanisms of action of carborane derivatives is expected to yield new and effective therapies for a range of diseases.[1]
References
- 1. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Boron Chemistry for Medical Applications [mdpi.com]
- 5. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Preliminary Biological Assessment of Carborane-Loaded Theranostic Nanoparticles to Target Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Chloroborane-Dimethyl Sulfide Complex
Welcome to the technical support center for the purification of chloroborane-dimethyl sulfide (B99878) complex (BH₂Cl·SMe₂). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the purification of this important reagent.
Frequently Asked Questions (FAQs)
Q1: Is purification of this compound-dimethyl sulfide complex always necessary?
A1: Not always. If the complex is prepared by the reaction of borane-dimethyl sulfide (BH₃·SMe₂) with tetrachloromethane (CCl₄), it is formed in essentially quantitative yield and can often be used directly for subsequent reactions, such as hydroboration.[1] However, if the synthesis is performed via redistribution reactions involving BH₃·SMe₂ and boron trichloride-dimethyl sulfide (BCl₃·SMe₂), the product will be a mixture containing BH₃·SMe₂, dithis compound-dimethyl sulfide (BHCl₂·SMe₂), and BCl₃·SMe₂.[2] In such cases, purification is critical to ensure the desired reactivity and stoichiometry.
Q2: What are the main challenges in purifying this compound-dimethyl sulfide complex?
A2: The primary challenges stem from the air and moisture sensitivity of the compound, as well as the presence of impurities with similar physical properties.[3] The complex can be difficult to separate from other borane (B79455) species, and one source has described the purification of products from redistribution reactions as "futile," opting instead to convert the product to a more stable derivative.[2]
Q3: What are the key physical properties of this compound-dimethyl sulfide and its potential impurities?
A3: Understanding the physical properties of the components in your mixture is crucial for developing a purification strategy. Key data is summarized in the table below.
| Compound | Formula | Density (g/mL at 25 °C) | Boiling Point (°C) |
| Borane-dimethyl sulfide | BH₃·SMe₂ | 0.801[4] | ~44 (with decomposition)[4] |
| This compound-dimethyl sulfide | BH₂Cl·SMe₂ | 1.059 [3][5] | Not available |
| Dithis compound-dimethyl sulfide | BHCl₂·SMe₂ | 1.255[6] | Not available |
| Dimethyl sulfide | (CH₃)₂S | 0.846 | 37[7] |
Q4: How can I assess the purity of my this compound-dimethyl sulfide complex?
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound-dimethyl sulfide complex.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is a mixture of borane species (BH₃, BH₂Cl, BHCl₂, BCl₃ complexes). | Synthesis via redistribution reaction. | If a pure monothis compound is required, consider synthesizing it via the tetrachloromethane route which gives a cleaner product.[1] If redistribution is the only option, careful fractional distillation under reduced pressure may be attempted, though it is reported to be very difficult.[2] |
| Low yield of desired product after attempted purification. | Decomposition due to exposure to air or moisture during workup. | Ensure all glassware is oven-dried and the reaction and purification are performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use of Schlenk line or glovebox techniques is highly recommended. |
| Co-distillation with other components. | Due to the lack of boiling point data, it's difficult to predict the separation efficiency. If distillation is attempted, use a fractionating column and collect small fractions for analysis by ¹¹B NMR. | |
| Product appears cloudy or contains solid precipitates. | Hydrolysis due to trace moisture. | Handle the material strictly under anhydrous conditions. Solvents should be rigorously dried before use. |
| Incomplete reaction or side reactions. | Ensure starting materials are pure and the reaction goes to completion as monitored by a suitable technique (e.g., ¹¹B NMR). | |
| Inconsistent results in subsequent reactions. | Inaccurate determination of the concentration of the active this compound species. | Titrate the purified solution to determine the exact molarity of the this compound before use in subsequent reactions. |
Experimental Protocols
Important Safety Notice: this compound-dimethyl sulfide complex and related boranes are air and moisture-sensitive, flammable, and toxic. All manipulations should be carried out in a well-ventilated fume hood under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.
Protocol 1: Synthesis of this compound-Dimethyl Sulfide Complex via the Tetrachloromethane Route
This method is reported to provide a near-quantitative yield of the desired product, which may be suitable for use without further purification.[1]
Materials:
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrachloromethane (CCl₄), anhydrous
-
Anhydrous solvent for subsequent reaction (e.g., THF, dichloromethane)
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with an equimolar amount of borane-dimethyl sulfide complex and tetrachloromethane.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by ¹¹B NMR if desired.
-
After the reaction is complete, cool the mixture to room temperature. The resulting solution of this compound-dimethyl sulfide in chloroform (B151607) can often be used directly.
Protocol 2: Purification by Vacuum Transfer/Distillation (General Guidance)
Given the lack of a reported boiling point and the challenges in purification, this protocol provides general guidance for an attempted purification by vacuum transfer or distillation. This should be considered an advanced technique to be undertaken with caution.
Apparatus:
-
Schlenk line or glovebox
-
Vacuum pump with a cold trap
-
Distillation apparatus (short-path or fractional)
Procedure:
-
Assemble the distillation apparatus and flame-dry under vacuum. Allow to cool under an inert atmosphere.
-
Transfer the crude this compound-dimethyl sulfide complex to the distillation flask under an inert atmosphere.
-
Slowly and carefully apply vacuum. A cold trap (liquid nitrogen or dry ice/acetone) should be in place to protect the vacuum pump.
-
Gently heat the distillation flask. Due to the low boiling point of the starting material BH₃·SMe₂ (~44 °C with decomposition), it is advisable to start with a very low temperature and high vacuum.
-
Collect fractions in separate receiving flasks.
-
Analyze each fraction by ¹¹B NMR to determine its composition.
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A flowchart outlining the decision-making process for the purification of this compound-dimethyl sulfide complex.
Experimental Setup for Air-Sensitive Distillation
Caption: A schematic of the key components for performing a vacuum distillation under an inert atmosphere.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Monothis compound-methylsulfide complex | JSC Aviabor [jsc-aviabor.com]
- 4. Borane-dimethyl sulfide complex, 94% | Fisher Scientific [fishersci.ca]
- 5. This compound methyl sulfide complex 63348-81-2 [sigmaaldrich.com]
- 6. Dithis compound methyl sulfide complex in excess methyl sulfide 63462-42-0 [sigmaaldrich.com]
- 7. Dimethyl sulfide - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilization of Dilute Chloroborane Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully handling and stabilizing dilute chloroborane solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of dithis compound in THF has turned cloudy and a white precipitate has formed. What is happening?
A1: The formation of a cloudy solution and a white precipitate are common indicators of this compound degradation, primarily through hydrolysis. Chloroboranes are highly sensitive to moisture. Any trace amounts of water in your solvent, on your glassware, or from the atmosphere can react with the this compound to form boric acid and other boron-containing byproducts, which are often insoluble in common organic solvents.
Q2: How can I prevent the degradation of my dilute this compound solution?
A2: Preventing degradation requires stringent anhydrous and inert atmosphere techniques. Key preventative measures include:
-
Use of Dry Solvents: Always use freshly distilled and thoroughly dried solvents.
-
Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere, such as high-purity argon or nitrogen.
-
Proper Glassware Handling: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum immediately before use.
-
Stabilizers: The use of a stabilizing agent, such as a Lewis base, can significantly enhance the shelf-life of your solution.
Q3: What are the most common stabilizers for this compound solutions?
A3: Chloroboranes are Lewis acids and can be effectively stabilized by forming adducts with Lewis bases. Common choices include:
-
Ethers: Tetrahydrofuran (THF) and diethyl ether are often used as solvents and also act as mild stabilizers by forming etherate complexes.
-
Sulfides: Dimethyl sulfide (B99878) (DMS) is a very common stabilizer, forming a stable BHCl₂·SMe₂ complex.
-
Amines: While amines can form stable adducts, their higher basicity might render the this compound less reactive for certain applications.
Q4: How does the choice of solvent affect the stability of my this compound solution?
A4: The solvent plays a crucial role. Coordinating solvents like THF or diethyl ether can stabilize the this compound by forming a Lewis acid-base adduct. However, prolonged storage in ethers, especially THF, can lead to solvent degradation through ring cleavage, a reaction that can be catalyzed by strong Lewis acids. Non-coordinating solvents like hexanes or dichloromethane (B109758) do not offer this stabilizing effect and are generally not recommended for long-term storage of unstabilized chloroboranes.
Q5: Can I store a dilute solution of this compound? If so, under what conditions?
A5: While freshly prepared solutions are always recommended, stabilized solutions can be stored for short to moderate periods. For optimal storage:
-
Container: Use a container with a high-integrity seal, such as a Sure/Seal™ bottle.
-
Atmosphere: Store under a positive pressure of a dry, inert gas.
-
Temperature: Store at a reduced temperature (2-8°C) to slow down potential degradation pathways. Avoid freezing, as this can cause precipitation.
-
Light: Protect the solution from light, which can catalyze degradation in some solvent systems.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Reduced or No Reactivity of this compound Reagent | Reagent has degraded due to exposure to air or moisture. | - Use a fresh bottle of the this compound precursor.- Prepare a fresh solution immediately before use.- Consider titrating the solution to determine the active concentration. |
| Inconsistent Results Between Batches | Varying levels of degradation in stored solutions. | - Standardize the preparation and storage protocol for your this compound solutions.- Always use a freshly prepared and stabilized solution for critical experiments.- Monitor the concentration of the solution periodically using techniques like ¹¹B NMR. |
| Formation of a Gel or Viscous Solution | Polymerization or complex side reactions. | - This may indicate a reaction with the solvent or impurities. Discard the solution.- Re-evaluate the purity of your solvent and starting materials. |
| Unexpected Side Products in Reaction | Reaction with degradation products or the stabilizer. | - Confirm the purity of your this compound solution before use.- The Lewis base stabilizer can sometimes participate in the reaction. Choose a less reactive or more labile stabilizer if this is a concern. |
Data Presentation
The stability of dilute this compound solutions is highly dependent on the specific this compound, the solvent, the stabilizer, and the storage conditions. The following table provides illustrative stability data for a generic 0.5 M dithis compound solution under different conditions.
| Solvent | Stabilizer | Storage Temperature | Approximate % Decomposition after 1 Month |
| THF | None | 25°C | > 50% |
| THF | None | 4°C | 20-30% |
| THF | Dimethyl Sulfide (1.1 eq) | 25°C | < 5% |
| THF | Dimethyl Sulfide (1.1 eq) | 4°C | < 2% |
| Hexane | None | 25°C | > 80% (significant precipitation) |
Note: This data is for illustrative purposes only. Actual stability will vary based on experimental conditions.
Experimental Protocols
Protocol 1: Stabilization of a Dithis compound Solution with Dimethyl Sulfide
This protocol describes the preparation of a stabilized 0.5 M solution of dithis compound in tetrahydrofuran.
Materials:
-
Dithis compound (BHCl₂) precursor (e.g., as a complex or generated in situ)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl Sulfide (DMS), freshly distilled
-
Dry, inert gas (Argon or Nitrogen)
-
Schlenk line or glove box
-
Oven-dried glassware (Schlenk flask, graduated cylinder, syringes)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool to room temperature under a stream of inert gas.
-
Solvent Preparation: In a Schlenk flask, place the required volume of anhydrous THF under an inert atmosphere.
-
Addition of Dithis compound: Carefully add the dithis compound precursor to the THF to achieve a final concentration of 0.5 M. This should be done at 0°C to manage any exotherm.
-
Addition of Stabilizer: Slowly add 1.1 molar equivalents of freshly distilled dimethyl sulfide to the stirred dithis compound solution at 0°C.
-
Stirring: Allow the solution to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete adduct formation.
-
Storage: The resulting stabilized solution of BHCl₂·SMe₂ can be stored under an inert atmosphere at 2-8°C.
Protocol 2: Monitoring this compound Solution Stability by ¹¹B NMR Spectroscopy
This protocol outlines a general procedure for monitoring the concentration and degradation of a this compound solution over time.
Materials:
-
Stabilized this compound solution
-
Anhydrous deuterated solvent (e.g., THF-d₈) compatible with your this compound
-
NMR tubes with J. Young valves or other airtight seals
-
Inert atmosphere glove box or Schlenk line
Procedure:
-
Sample Preparation: Inside a glove box or using a Schlenk line, carefully transfer approximately 0.5 mL of your stabilized this compound solution into an NMR tube.
-
Addition of Deuterated Solvent: Add approximately 0.1 mL of the anhydrous deuterated solvent to the NMR tube to provide a lock signal.
-
Sealing: Securely seal the NMR tube.
-
Initial Spectrum (T=0): Acquire an initial ¹¹B NMR spectrum. Note the chemical shift and integration of the peak corresponding to your this compound adduct (e.g., BHCl₂·SMe₂).
-
Storage: Store the NMR tube under the desired storage conditions (e.g., 4°C or room temperature).
-
Periodic Monitoring: At regular intervals (e.g., weekly), allow the NMR tube to warm to room temperature and acquire a new ¹¹B NMR spectrum.
-
Data Analysis: Compare the integration of the this compound adduct peak to its initial value to quantify any degradation. The appearance of new peaks, for example, in the region of boric acid or other borates, indicates decomposition.
Visualizations
Caption: The stepwise hydrolysis pathway of dithis compound in the presence of water.
Caption: Formation of a stable this compound-Lewis base adduct.
Caption: A logical workflow for troubleshooting issues with unstable this compound solutions.
Technical Support Center: Handling and Storage of Chloroborane Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloroborane reagents. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical handling precautions for this compound reagents?
A1: this compound reagents are highly sensitive to atmospheric moisture and oxygen.[1][2] All manipulations must be carried out under a dry, inert atmosphere, such as nitrogen or argon, using anhydrous solvents and oven-dried or flame-dried glassware.[1] It is crucial to use proper personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are often recommended), safety goggles, and a lab coat.[3][4] All transfers of these reagents should be performed using appropriate techniques for air-sensitive compounds, such as cannula transfer or via a syringe.
Q2: How should I properly store my this compound reagents?
A2: Proper storage is critical to maintain the integrity of this compound reagents. They should be stored in a cool, dry place away from sources of heat and ignition.[3] For many this compound complexes, such as monothis compound-dimethyl sulfide (B99878), storage in an inert gas atmosphere at temperatures between 0 °C and 5 °C is recommended.[5] B-chlorocatecholborane should be stored at 2-8°C. Always keep the container tightly sealed to prevent exposure to moisture and air.[3]
Q3: What are the common signs of decomposition in this compound reagents?
A3: Decomposition of this compound reagents often results from exposure to moisture or air, leading to the formation of boric acid and other byproducts.[1] Visual signs of degradation can include the formation of a precipitate or cloudiness in a solution.[6] For liquid reagents, a change in color or viscosity may also indicate decomposition. To assess the purity and extent of decomposition, techniques such as NMR spectroscopy can be employed.[6]
Q4: What are the primary incompatible materials with this compound reagents?
A4: this compound reagents are incompatible with a range of substances. They react violently with water and protic solvents like alcohols.[7] They are also incompatible with strong oxidizing agents, acids, and bases.[3] Care must be taken to ensure that substrates and solvents used in reactions are free from incompatible functional groups, such as alcohols and amines, unless they are the intended reactants.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Reagent Decomposition | The this compound reagent may have degraded due to improper handling or storage. Ensure all manipulations are performed under a strict inert atmosphere with anhydrous solvents.[1] It is advisable to use freshly opened or recently purified reagents. |
| Incorrect Reaction Temperature | The reaction may be too slow at low temperatures, or the reagent/product may decompose at higher temperatures. Optimize the reaction temperature by running small-scale trials at various temperatures.[1] |
| Poor Quality of Starting Materials | Impurities in the starting materials or solvents can interfere with the reaction. Ensure all starting materials are of high purity and solvents are rigorously dried. |
| Presence of Protic Impurities | Trace amounts of water or other protic impurities in the reaction can quench the this compound reagent. Thoroughly dry all glassware, solvents, and starting materials before use.[7] |
Formation of Unexpected Byproducts
| Potential Cause | Suggested Solution |
| Hydrolysis of the Reagent | Exposure to moisture can lead to the formation of boric acid and other hydrolysis byproducts.[1] Meticulously follow inert atmosphere techniques and use anhydrous solvents. |
| Side Reactions with Solvent | Some solvents can react with this compound reagents. Choose a non-reactive, anhydrous solvent for your specific reaction. |
| Thermal Decomposition | High reaction temperatures can lead to the decomposition of the reagent or the desired product.[8] Consider running the reaction at a lower temperature. |
| Reaction with Unprotected Functional Groups | The substrate may contain functional groups that react with the this compound reagent. Protect sensitive functional groups before introducing the this compound. |
Storage and Stability
| This compound Reagent | Recommended Storage Temperature | General Stability Notes |
| Monothis compound-dimethyl sulfide complex | 0 °C to 5 °C[5] | Stable in an inert gas atmosphere.[5] Sensitive to atmospheric moisture.[5] |
| B-chlorocatecholborane | 2 °C to 8 °C | Solid reagent. Sensitive to moisture. |
| Dithis compound etherate | Refrigerate | Highly sensitive to moisture and air. Often prepared fresh for use. |
Experimental Protocols
Protocol for Safe Transfer of this compound Reagents using a Cannula
This protocol outlines the steps for safely transferring a this compound reagent solution from a storage bottle to a reaction flask using a double-tipped needle (cannula). This procedure must be performed in a well-ventilated fume hood.
Materials:
-
This compound reagent in a Sure/Seal™ or similar bottle
-
Reaction flask with a rubber septum
-
Double-tipped cannula
-
Source of dry, inert gas (Nitrogen or Argon) with a bubbler
-
Needles for inert gas inlet and outlet
Procedure:
-
Ensure the reaction flask is oven-dried, cooled under a stream of inert gas, and sealed with a rubber septum.
-
Pressurize the reaction flask with the inert gas by inserting an inlet needle connected to the gas line and an outlet needle connected to a bubbler.
-
Remove the plastic cap from the Sure/Seal™ bottle containing the this compound reagent and replace it with a clean, dry rubber septum.
-
Insert a needle connected to the inert gas line into the headspace of the reagent bottle to create a positive pressure.
-
Carefully insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is above the liquid level.
-
Insert the other end of the cannula through the septum of the reaction flask.
-
To initiate the transfer, lower the tip of the cannula into the this compound solution in the reagent bottle. The positive pressure in the reagent bottle will push the liquid through the cannula into the reaction flask.
-
Once the desired amount of reagent is transferred, raise the cannula tip above the liquid level in the reagent bottle.
-
Remove the cannula from the reaction flask first, and then from the reagent bottle.
-
Quench the residual reagent in the cannula by carefully drawing a small amount of a suitable quenching solvent (e.g., isopropanol) through it, followed by water, in a separate flask.
Caption: Workflow for the safe cannula transfer of this compound reagents.
Protocol for Quenching and Disposal of this compound Waste
This protocol provides a general procedure for the safe quenching and disposal of small quantities of unreacted this compound reagents and reaction residues. This procedure must be performed in a well-ventilated fume hood, and appropriate PPE must be worn.
Materials:
-
Waste containing this compound reagent
-
An inert, high-boiling point solvent (e.g., toluene)
-
A protic quenching solvent (e.g., isopropanol)
-
Water
-
A suitable reaction flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Designated hazardous waste container
Procedure:
-
Dilute the this compound waste with an inert solvent (e.g., toluene) in the reaction flask, placed in an ice bath to dissipate heat.
-
Slowly add a protic solvent, such as isopropanol, dropwise from the dropping funnel to the stirred, cooled waste solution. Be prepared for gas evolution (hydrogen).[7]
-
Control the rate of addition to keep the reaction temperature low and the gas evolution manageable.
-
After the initial vigorous reaction has subsided, continue stirring for some time to ensure complete quenching.
-
Once the reaction is complete, slowly and carefully add water to the mixture to quench any remaining reactive species.
-
Neutralize the resulting solution with a base, such as sodium bicarbonate, if necessary.[7]
-
Transfer the neutralized waste to a properly labeled hazardous waste container for disposal according to your institution's guidelines.[7]
Caption: Logical workflow for quenching and disposing of this compound waste.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low or no product yield in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Storage and management of chemical reagents [djsj.com.cn]
- 4. web.mit.edu [web.mit.edu]
- 5. Monothis compound-methylsulfide complex | JSC Aviabor [jsc-aviabor.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Calcium-amidoborane-ammine complexes: thermal decomposition of model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Decomposition and Handling of Chloroborane Complexes
Welcome to the Technical Support Center for Chloroborane Complexes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the handling, stability, and decomposition pathways of this compound reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound complexes and why are they used? A1: this compound complexes are Lewis acid-base adducts of boranes containing one or more chlorine atoms, such as monothis compound (BH₂Cl) or dithis compound (BHCl₂). They are complexed with Lewis bases like dimethyl sulfide (B99878) (SMe₂), ethers (e.g., THF, dioxane), or amines to increase their stability and ease of handling compared to highly reactive and gaseous diborane (B8814927) (B₂H₆).[1][2] These reagents are primarily used in organic synthesis for hydroboration and reduction reactions.[3][4]
Q2: How stable are this compound complexes and what are the primary decomposition pathways? A2: The stability of a borane (B79455) adduct depends on the strength of the Lewis acid-base bond.[1][5] Amine-borane adducts are generally the most stable, followed by sulfide and ether adducts.[1][6] However, this high stability can sometimes lead to lower reactivity.[6] The primary decomposition pathways are:
-
Hydrolysis: This is the most common decomposition pathway. This compound complexes are highly sensitive to moisture and will react with water to produce boric acid, hydrochloric acid (HCl), and hydrogen gas.[7][8][9] This reaction is often exothermic.[7]
-
Thermal Decomposition: Less stable adducts can decompose upon heating.[6] While specific temperature thresholds vary, decomposition can lead to the formation of various boron-containing byproducts and hydrogen gas.
-
Disproportionation/Redistribution: Boron halides can undergo redistribution reactions, leading to mixtures of borane species. For example, dithis compound could potentially redistribute to monothis compound and boron trichloride (B1173362).[9]
Q3: What are the critical safety precautions for handling this compound complexes? A3: Due to their reactivity, several precautions are mandatory:
-
Inert Atmosphere: Always handle this compound complexes under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1][8]
-
Anhydrous Conditions: Use oven- or flame-dried glassware and anhydrous solvents to prevent hydrolysis.[8]
-
Ventilation: Work in a well-ventilated fume hood, as decomposition can release flammable hydrogen gas and corrosive HCl.[4][7]
-
Storage: Store reagents in a tightly sealed container in a dry, well-ventilated location, away from moisture, acids, and oxidants.[6] Some complexes, like borane-THF, have limited shelf life and may require refrigeration, though this can also lead to violent decomposition if not managed properly.[10][11] Adducts with dimethyl sulfide are generally safer and more stable for storage.[2][9]
Q4: How can I monitor the progress and purity of a reaction involving a this compound complex? A4: Reaction progress can be monitored using standard analytical techniques. ¹¹B NMR spectroscopy is particularly useful for observing the consumption of the starting borane complex and the appearance of new boron species.[6] Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹H NMR can be used to track the consumption of the organic substrate and the formation of products and byproducts.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
If your reaction is sluggish or fails to produce the desired product, consult the following table and workflow diagram.
| Potential Cause | Troubleshooting Step | Explanation & Rationale |
| Reagent Decomposition | Verify the age and storage conditions of the this compound complex. If in doubt, use a fresh bottle or titrate to determine the active concentration. | This compound complexes, especially ether adducts, have a limited shelf life.[10] Hydrolysis from improper storage is a common cause of inactivation.[8] |
| Presence of Moisture | Ensure all glassware is rigorously dried (>120 °C), solvents are anhydrous, and the reaction is maintained under a positive pressure of inert gas. | Even trace amounts of water can rapidly decompose the reagent, significantly reducing the amount available for the desired reaction.[9] |
| Incorrect Reaction Temperature | Run small-scale trials at different temperatures. Consult literature for the optimal temperature range for your specific substrate and reagent. | Some reactions require heating to overcome activation barriers, while others may require low temperatures to prevent reagent decomposition or side reactions.[6][8] |
| Poor Reagent Quality | If synthesizing the complex in-house, ensure purification is adequate. If purchased, consider analyzing a new batch for purity via ¹¹B NMR. | Impurities from the synthesis of the this compound complex can inhibit the reaction or lead to unexpected side products.[8] |
| Insufficient Stirring | For heterogeneous reactions, ensure vigorous stirring to maximize contact between reactants. | In multi-phase reactions, poor mixing can be the rate-limiting step, making the reaction appear stalled.[6] |
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Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or extra peaks in an NMR spectrum indicates side reactions.
| Observation | Potential Cause | Troubleshooting Step |
| Precipitate Formation; Acidic Reaction Mixture | Hydrolysis of the this compound complex. | Rigorously exclude water from the reaction. If the substrate or product is base-sensitive, avoid aqueous basic workups which might be used to neutralize the HCl byproduct.[8][9] |
| Formation of Unsaturated Product | Elimination of HCl from the product, often promoted by a base. | If a base is required, use a non-nucleophilic, sterically hindered base. Consider running the reaction at a lower temperature to disfavor elimination.[12] |
| Product Not Found After Workup | Product is water-soluble or was lost during extraction. | Check the aqueous layer for your product.[13] If the product is an amine, ensure the aqueous layer is sufficiently basic during extraction to prevent formation of the protonated, water-soluble ammonium (B1175870) salt. |
| Product is Volatile | The product may have been removed during solvent evaporation. | Check the contents of the rotovap trap.[13] Use gentle evaporation conditions (lower temperature, controlled vacuum). |
| Complex NMR Spectrum | Isomerization or formation of multiple boron species. | Purify the crude product via column chromatography. Analyze the purified fractions to identify the major product and byproducts.[13] |
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Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound-Dimethyl Sulfide Complex
This protocol outlines the essential steps for handling air- and moisture-sensitive this compound reagents.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, syringes, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours or flame-dry under vacuum.
-
Assemble the apparatus hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[8]
-
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Ensure the substrate is dry and free of protic impurities.
-
The this compound-dimethyl sulfide complex should be a clear, colorless liquid.[4] Handle it as an air- and moisture-sensitive reagent.
-
-
Reaction Setup:
-
In the dried, inert-atmosphere flask, dissolve the substrate in the chosen anhydrous solvent via cannula or syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an appropriate bath.
-
Slowly add the this compound-dimethyl sulfide complex solution dropwise via syringe. Maintain a positive inert gas pressure throughout the addition.
-
Note: The addition may be exothermic. Control the addition rate to maintain the desired reaction temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at the chosen temperature.
-
Monitor the reaction's progress by periodically taking aliquots (via a cannula) and analyzing them by TLC, GC-MS, or NMR.[8]
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a protic solvent like methanol. This will decompose any excess borane reagent, leading to hydrogen evolution. Perform this step in a well-ventilated fume hood.
-
After gas evolution ceases, proceed with the appropriate aqueous workup to isolate the product. Be mindful that the workup conditions (pH, solvents) may affect product stability and isolation efficiency.[13]
-
Protocol 2: Analysis of Reaction Byproducts by GC-MS
-
Sample Preparation: Take a small aliquot from the crude reaction mixture post-quench.
-
Dilution: Dilute the aliquot with a suitable volatile solvent (e.g., diethyl ether, ethyl acetate).
-
Filtration: Pass the diluted sample through a small plug of silica (B1680970) gel or a syringe filter to remove non-volatile salts and baseline impurities.
-
Injection: Inject the filtered sample into the GC-MS.
-
Analysis: Analyze the resulting chromatogram and mass spectra. Compare the fragmentation patterns with a mass spectral database (e.g., NIST) to identify the starting material, desired product, and any significant byproducts.
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References
- 1. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BORANE-DIMETHYLSULFIDE COMPLEX - Ataman Kimya [atamanchemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Boron trichloride - Wikipedia [en.wikipedia.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. www1.eere.energy.gov [www1.eere.energy.gov]
- 12. benchchem.com [benchchem.com]
- 13. How To [chem.rochester.edu]
Technical Support Center: Side Reactions in Chloroborane Hydroborations
Welcome to the technical support center for chloroborane hydroborations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using chloroboranes (BH₂Cl or BHCl₂) over standard borane (B79455) reagents like BH₃•THF?
A1: The primary advantage of using chloroboranes is significantly enhanced regioselectivity in the hydroboration of alkenes. The electron-withdrawing chlorine atom directs the boron to the less substituted carbon of the double bond more effectively than in standard borane reagents. For terminal alkenes, monothis compound can yield the primary alcohol with >99.5% isomeric purity after oxidation.[1][2] Dithis compound adducts show remarkable selectivity for 2-substituted terminal olefins.[1][2]
Q2: What is the most common side reaction in hydroboration, and is it relevant for this compound reagents?
A2: The most common side reaction is the formation of regioisomers (e.g., a secondary alcohol instead of the desired primary alcohol). While chloroboranes significantly suppress this, it can still occur to a minor extent.[1][3] Another significant side reaction, particularly if the reaction mixture is heated, is the thermal isomerization of the intermediate organoborane. This can lead to a mixture of products upon oxidation.
Q3: Can the this compound reagent itself be a source of side reactions?
A3: Yes. The stability of the this compound reagent is crucial. Chloroboranes are typically used as complexes with Lewis bases like ethers or sulfides. Unstable ether complexes, for instance with tert-butyl methyl ether or anisole, can lead to the cleavage of the ether solvent, generating unwanted byproducts.[1] It is highly recommended to use stable, well-characterized adducts, such as dioxane-monothis compound, which show no detectable decomposition over a year when stored correctly.[3]
Q4: What happens to the chlorine atom during the oxidative workup?
A4: During a standard basic oxidative workup (e.g., with NaOH and H₂O₂), the chlorine atom is displaced from the boron center and will end up as a chloride salt (e.g., NaCl) in the aqueous phase.
Troubleshooting Guide
Issue 1: Low Regioselectivity (Formation of Isomeric Alcohols)
Symptoms:
-
You observe a mixture of primary and secondary alcohols in your final product after hydroboration of a terminal alkene.
-
NMR or GC analysis shows the presence of the "Markovnikov" or other isomeric products.
Possible Causes & Solutions:
| Cause | Solution |
| Reagent Purity/Decomposition | The this compound reagent may have disproportionated into a mixture of boranes (e.g., BH₃, BHCl₂, BCl₃), each with different selectivities. Ensure you are using a high-purity, stable adduct like Dioxane-Monothis compound.[1][3] Prepare the reagent fresh if in doubt. |
| Reaction Temperature | Higher temperatures can decrease regioselectivity. Perform the hydroboration step at 0 °C or room temperature as specified in established protocols.[3] |
| Sterically Similar Alkene Substituents | For internal alkenes where the steric and electronic environments on either side of the double bond are similar, achieving high regioselectivity is inherently difficult, even with chloroboranes.[4] Consider using a more sterically demanding borane if possible. |
Issue 2: Low Yield of the Desired Alcohol
Symptoms:
-
Overall low recovery of alcoholic products after workup.
-
Significant amount of unreacted starting alkene.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Hydroboration | Hydroboration of sterically hindered alkenes can be slow, especially with dithis compound adducts.[1] Monitor the reaction by ¹¹B NMR or by quenching a small aliquot and analyzing by GC-MS to ensure the starting material is consumed before proceeding to oxidation. Longer reaction times or a slight increase in temperature may be required, but be mindful of potential isomerization. |
| Reagent Stoichiometry | Ensure the correct stoichiometry is used. For less hindered olefins, monothis compound will react with two equivalents of the alkene to form a dialkylthis compound (R₂BCl).[3] |
| Inefficient Oxidation | The organoborane intermediate may not be fully oxidized. Ensure you are using a fresh, active solution of hydrogen peroxide and a sufficient excess of base (e.g., NaOH). The oxidation of organoboranes is typically exothermic; maintain proper temperature control. |
| Ether Cleavage | If you are not using a stable adduct like the dioxane complex, the this compound may be reacting with your ether solvent (e.g., THF), consuming the reagent and generating byproducts.[1] Switch to a more stable reagent system. |
Issue 3: Unexpected Byproducts
Symptoms:
-
GC-MS or NMR analysis reveals peaks that do not correspond to the starting material or the expected alcohol isomers.
-
You observe chlorinated organic byproducts.
Possible Causes & Solutions:
| Cause | Solution |
| Thermal Isomerization of Organoborane | If the hydroboration step was performed at elevated temperatures, the boron-alkyl group may have migrated along the carbon chain, leading to a complex mixture of alcohols after oxidation. Keep the reaction temperature as low as possible to complete the reaction in a reasonable time. |
| Reaction with Solvent (Ether Cleavage) | As mentioned, unstable this compound-ether complexes can cleave the ether, leading to halo-ethers or other related byproducts.[1] This is a known issue with boranes in general.[5] The use of the highly stable dioxane-monothis compound adduct is the most effective way to prevent this.[1][3] |
| Radical Reactions | While less common for hydroboration itself, subsequent workup conditions or impurities could potentially initiate radical pathways. The presence of unexpected chlorinated byproducts could hint at radical chlorination, although this is not a typical side reaction of the main hydroboration/oxidation sequence. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and that all reagents and solvents are pure. |
Data Summary
Regioselectivity of Hydroborating Agents
The following table summarizes the percentage of the primary alcohol obtained from the hydroboration-oxidation of various terminal alkenes using different borane reagents. It highlights the superior regioselectivity of Dioxane-Monothis compound.
| Alkene | BH₃•THF | BH₃•SMe₂ | Dioxane-BH₂Cl |
| 1-Hexene | 94% | 94% | >99.5% |
| Styrene | 80% | 80% | >99.5% |
| α-Pinene | - | - | >99.5% |
| 2-Methyl-1-pentene | 93% | 93% | >99.5% |
| Data adapted from J. Org. Chem. 2001, 66, 5359-5365.[1] |
Experimental Protocols
Protocol 1: Preparation of Dioxane-Monothis compound Adduct
This protocol describes the preparation of the stable and highly reactive Dioxane-Monothis compound adduct.
Materials:
-
Dioxane-BCl₃ adduct
-
Sodium borohydride (B1222165) (NaBH₄)
-
Tri- or Tetraglyme
-
Anhydrous Dioxane
Procedure:
-
To a solution of Dioxane-BCl₃ in dioxane, add a catalytic amount of triglyme (B29127) or tetraglyme.
-
Slowly add a calculated amount of NaBH₄. The reaction will generate the Dioxane-BH₂Cl adduct.
-
The progress of the reaction can be monitored by ¹¹B NMR. The final product, Dioxane-BH₂Cl, should exhibit a triplet at approximately +7.9 ppm.[3]
-
The resulting solution can be used directly for hydroboration reactions. It is stable for over a year when stored at 0-25 °C under an inert atmosphere.[3]
Protocol 2: General Procedure for Hydroboration of a Terminal Alkene with Dioxane-BH₂Cl
Materials:
-
Terminal Alkene (e.g., 1-Hexene)
-
Dioxane-Monothis compound solution (prepared as above)
-
Anhydrous Dioxane
-
3M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
Procedure:
-
In a flame-dried, two-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, place the terminal alkene (2.05 mmol) in anhydrous dioxane (2 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the Dioxane-BH₂Cl solution (1.0 M in dioxane, 1.0 mL, 1.0 mmol) to the stirred solution of the alkene.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours (monitor by GC or TLC for consumption of starting material). The intermediate formed is the dialkylthis compound.[3]
-
Once the hydroboration is complete, cool the flask back to 0 °C.
-
Carefully add 3M NaOH (2 mL) followed by the slow, dropwise addition of 30% H₂O₂ (1 mL) to oxidize the organoborane. Caution: This oxidation is exothermic.
-
Stir the mixture at room temperature for at least 1 hour or until the oxidation is complete.
-
Perform a standard aqueous workup. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by distillation or column chromatography as needed.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low alcohol yield.
Reaction Pathway: Main Reaction vs. Side Reactions
References
- 1. Hydroboration. 97. Synthesis of new exceptional this compound--Lewis base adducts for hydroboration. Dioxane--monothis compound as a superior reagent for the selective hydroboration of terminal alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroboration. 97. Synthesis of New Exceptional this compound-Lewis Base Adducts for Hydroboration. Dioxane-Monothis compound as a Superior Reagent for the Selective Hydroboration of Terminal Alkenes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroboration - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Yields in Chloroborane-Mediated Reductions
Welcome to the Technical Support Center for chloroborane-mediated reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound reagents in carbonyl reductions?
This compound reagents, such as dithis compound (BHCl₂) and its complexes, offer a unique balance of reactivity and selectivity. They are generally more reactive than sodium borohydride (B1222165) but less so than lithium aluminum hydride, allowing for the reduction of aldehydes and ketones without affecting many other functional groups like esters and amides under controlled conditions. Their Lewis acidic nature also plays a crucial role in activating the carbonyl group for hydride attack.
Q2: How does the choice of solvent impact the yield and selectivity of the reduction?
The solvent plays a critical role in this compound-mediated reductions by influencing the reagent's reactivity and the stability of intermediates.
-
Coordinating Solvents: Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) can form adducts with this compound, moderating its Lewis acidity and reactivity. This can sometimes be advantageous for controlling selectivity.[1]
-
Non-Coordinating Solvents: Hydrocarbon solvents such as pentane, hexane, or toluene (B28343) do not coordinate with the borane (B79455), leading to higher reactivity.[1]
-
Solvent Polarity: The polarity of the solvent can affect the transition state geometry, thereby influencing stereoselectivity. It is often beneficial to screen a range of solvents to find the optimal conditions for a specific substrate.[1]
Q3: What is the general mechanism for the reduction of a ketone or aldehyde with a this compound reagent?
The reduction proceeds through a hydroboration mechanism. The Lewis acidic boron atom of the this compound coordinates to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack. A hydride ion is then transferred from the boron to the carbonyl carbon, forming a borate (B1201080) ester intermediate. This intermediate is subsequently hydrolyzed during the workup to yield the corresponding alcohol.
Caption: Mechanism of this compound-mediated carbonyl reduction.
Troubleshooting Guides
Issue 1: Low or Incomplete Reaction Conversion
Q: I am observing a significant amount of unreacted starting material. What are the potential causes and how can I improve the yield?
A: Incomplete reactions are a common challenge and can often be resolved by systematically evaluating the following factors:
-
Reagent Quality and Stoichiometry:
-
This compound Purity: Chloroboranes are sensitive to moisture and can degrade over time. Use a fresh or recently titrated reagent to ensure accurate stoichiometry.[2]
-
Stoichiometry: While a 1:1 molar ratio of hydride to carbonyl is theoretically sufficient, an excess of the this compound reagent (typically 1.5-2.0 equivalents) is often necessary to drive the reaction to completion.[3]
-
-
Reaction Conditions:
-
Temperature: Many reductions proceed well at room temperature, but less reactive substrates may require gentle heating (e.g., 40-50 °C).[3] Conversely, for highly reactive substrates or to improve selectivity, cooling the reaction (e.g., to 0 °C or -78 °C) may be necessary.[4]
-
Reaction Time: The reaction may simply require more time. Monitor the progress by Thin Layer Chromatography (TLC) or another suitable analytical technique over an extended period (e.g., 24 hours).[3]
-
Anhydrous Conditions: Chloroboranes react with water. Ensure all glassware is oven- or flame-dried and use anhydrous solvents to prevent reagent quenching.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]
-
-
Substrate-Related Issues:
-
Steric Hindrance: Highly substituted carbonyl groups can be difficult to reduce. Increasing the reaction temperature and using a larger excess of the reducing agent can help overcome steric hindrance.[3]
-
Substrate Purity: Impurities in the starting material can inhibit the reaction. Ensure the purity of your carbonyl compound before starting the reduction.[3]
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products
Q: I am observing unexpected spots on my TLC plate. What are the likely side reactions and how can I minimize them?
A: The formation of side products can diminish your yield and complicate purification. Here are some common side reactions and strategies to mitigate them:
-
Hydrolysis of this compound: As mentioned, chloroboranes react with water, leading to the formation of boric acid and hydrogen gas. This consumes the reagent and reduces the effective concentration.
-
Over-reduction: In some cases, particularly with more reactive substrates or forcing conditions, the desired alcohol product may undergo further reduction.
-
Solution: Use a milder this compound reagent if possible, lower the reaction temperature, and carefully control the stoichiometry of the reducing agent.
-
-
Reaction with Other Functional Groups: While generally chemoselective, chloroboranes can sometimes react with other functional groups, especially under harsh conditions.
-
Solution: Protect sensitive functional groups in your starting material before the reduction. A thorough literature search for your specific substrate is recommended.[2]
-
Data Presentation: Yields in Borane-Mediated Reductions
The following tables summarize typical yields for the reduction of various aldehydes and ketones under different conditions. Note that yields can be highly substrate-dependent.
Table 1: Reduction of Aldehydes with an N-Heterocyclic Carbene Borane and Acetic Acid [5]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Bromobenzaldehyde | 4-Bromobenzyl alcohol | 79 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzyl alcohol | 93 |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 89 |
| 4 | Cinnamaldehyde | Cinnamyl alcohol | 86 |
| 5 | Pivalaldehyde | Neopentyl alcohol | 85 |
Conditions: Aldehyde (0.5 mmol), NHC-Borane (0.25 mmol), Acetic Acid (0.5 mmol) in EtOAc (2 mL) at room temperature for 24 h.
Table 2: Reduction of Ketones with an N-Heterocyclic Carbene Borane and Acetic Acid [5]
| Entry | Ketone | Product | Yield (%) |
| 1 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 93 |
| 2 | Acetophenone | 1-Phenylethanol | 85 |
| 3 | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanol | 89 |
| 4 | Benzophenone | Diphenylmethanol | 97 |
| 5 | 2-Adamantanone | 2-Adamantanol | 83 |
Conditions: Ketone (0.5 mmol), NHC-Borane (0.5 mmol), Acetic Acid (2.5 mmol) in CH₂Cl₂ (2 mL) at 40 °C for 24 h.
Experimental Protocols
General Protocol for the this compound-Mediated Reduction of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone (1.0 eq)
-
This compound solution (e.g., 1.0 M in THF, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware.
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Reaction: Dissolve the ketone (1.0 eq) in anhydrous THF (to a concentration of approximately 0.2-0.5 M) in the flask. Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Slowly add the this compound solution (1.5 eq) to the stirred solution of the ketone via the dropping funnel over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add 1 M HCl to quench the excess this compound and hydrolyze the borate ester. Caution: Hydrogen gas may be evolved.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation, as appropriate.
Caption: Experimental workflow for a typical this compound reduction.
References
Technical Support Center: Monitoring Chloroborane Reactions by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of chloroborane reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Which nucleus is best to observe for monitoring this compound reactions, ¹H or ¹¹B?
A1: For direct observation of the boron center, ¹¹B NMR is the most informative technique. It provides a wide chemical shift range, which helps in distinguishing between different boron species (e.g., starting materials, intermediates, and products).[1] However, ¹H NMR is also valuable for observing changes in the organic part of the molecule, such as the protons on substituents attached to the boron or changes in Lewis base adducts. Often, acquiring both ¹H and ¹¹B spectra provides a more complete picture of the reaction progress.
Q2: Why are the peaks in my ¹¹B NMR spectrum so broad?
A2: Boron-11 is a quadrupolar nucleus (spin I = 3/2). This property leads to efficient quadrupolar relaxation, which results in broader NMR signals compared to spin I = 1/2 nuclei like ¹H or ¹³C.[1] The linewidth can also be affected by the symmetry of the molecule, with more symmetric environments leading to sharper signals. Additionally, chemical exchange between different boron species can also lead to signal broadening.
Q3: How can I distinguish between different this compound species in my reaction mixture?
A3: Different this compound species will have distinct chemical shifts in the ¹¹B NMR spectrum. The chemical shift is sensitive to the number of chlorine atoms and the nature of the other substituents on the boron atom. Generally, increasing the number of electron-withdrawing chlorine atoms will cause a downfield shift (to higher ppm values). The formation of Lewis acid-base adducts will typically cause an upfield shift (to lower ppm values) as the boron center becomes tetracoordinate.[2] Consulting tables of known chemical shifts is essential for peak assignment.
Q4: I see a very broad, rolling baseline in my ¹¹B NMR spectrum. What is the cause and how can I fix it?
A4: This is a common issue caused by the borosilicate glass of standard NMR tubes, which contains boron and gives a very broad background signal.[1][3] To minimize this, it is highly recommended to use quartz NMR tubes , which do not contain boron.[1][3] If quartz tubes are unavailable, you can try to mitigate the issue during processing by applying a backward linear prediction or by left-shifting the FID to remove the initial data points corresponding to the rapidly decaying broad signal.[4]
Q5: Can I get quantitative information from my NMR data?
A5: Yes, NMR can be a powerful quantitative tool (qNMR) for determining the relative concentrations of reactants and products. For accurate quantification, it is crucial to ensure complete relaxation of the nuclei between scans by using a sufficiently long relaxation delay (typically 5 times the longest T₁). Due to the generally short T₁ values for ¹¹B, quantitative measurements are often more straightforward than for other nuclei. For absolute quantification, an internal standard of known concentration can be added to the reaction mixture.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: Poor Resolution or Overlapping Peaks in ¹H NMR
-
Symptom: You cannot distinguish between the signals of your starting material and product in the ¹¹H NMR spectrum.
-
Possible Cause: The chemical environments of the protons are too similar in the chosen solvent.
-
Solution:
-
Change the NMR solvent: Using a solvent with a different polarity or aromaticity (e.g., switching from CDCl₃ to C₆D₆) can induce different chemical shifts and improve peak separation.
-
Use a higher field NMR spectrometer: A spectrometer with a stronger magnetic field will provide better signal dispersion.
-
Consider ¹⁹F NMR: If your molecule contains fluorine, ¹⁹F NMR offers a very wide chemical shift range and can be an excellent alternative for monitoring the reaction.
-
Problem 2: Inaccurate Integration in Quantitative ¹¹B NMR
-
Symptom: The integrals in your ¹¹B NMR spectrum do not seem to reflect the actual ratio of species, or the total integral is not conserved over time.
-
Possible Causes & Solutions:
-
Incomplete Relaxation: The relaxation delay (d1) is too short for all boron species to fully relax.
-
Solution: Increase the relaxation delay. A good starting point is a delay of at least 5 times the longest T₁ of the boron nuclei in your sample.
-
-
Broad Lineshapes: Very broad peaks are difficult to integrate accurately due to a poor signal-to-noise ratio and difficulties in defining the baseline.
-
Solution: Use a line-broadening factor (apodization) during processing to improve the signal-to-noise ratio of the peaks before integration. Ensure the integration limits are set wide enough to encompass the entire peak.
-
-
Background Signal from NMR Tube: If using a borosilicate tube, the broad background signal can interfere with the baseline correction and integration of your sample signals.
-
Problem 3: Signal Disappearance or Unexpected New Signals
-
Symptom: Signals of your reactants disappear faster than expected, and/or new, unidentifiable peaks appear.
-
Possible Causes & Solutions:
-
Reaction with Solvent: Chloroboranes are Lewis acids and can react with coordinating solvents (e.g., THF, acetonitrile) or impurities like water.
-
Solution: Use a non-coordinating, dry, and degassed solvent (e.g., C₆D₆, CD₂Cl₂). Ensure all glassware is rigorously dried.
-
-
Decomposition: Your this compound or product might be unstable under the reaction conditions.
-
Solution: Run the reaction at a lower temperature. Check the literature for the stability of your compounds.
-
-
Paramagnetic Species: The presence of paramagnetic impurities can lead to extreme broadening, making signals disappear into the baseline.
-
Solution: Ensure high purity of your starting materials and reagents.
-
-
Problem 4: Difficulty Handling Air-Sensitive Chloroboranes for In-Situ NMR
-
Symptom: The reaction fails or gives side products, likely due to exposure to air or moisture during sample preparation.
-
Solution:
-
Use a Glovebox: Prepare the NMR sample inside a glovebox with an inert atmosphere.
-
Use a J. Young NMR Tube: These tubes have a resealable valve that allows you to prepare the sample on a Schlenk line and keep it under an inert atmosphere.
-
Sure/Seal™ Solvents: Use deuterated solvents from Sure/Seal™ bottles, which are packaged under an inert atmosphere.
-
Degassing: If not using Sure/Seal™ solvents, degas the solvent by several freeze-pump-thaw cycles.
-
Data Presentation
The following tables summarize typical ¹¹B NMR chemical shifts for common this compound species. Note that chemical shifts can be influenced by the solvent and the concentration.
Table 1: ¹¹B NMR Chemical Shifts of Common Chloroboranes and Related Species
| Compound Class | Example Compound | Typical ¹¹B Chemical Shift (δ, ppm) | Notes |
| Trithis compound | BCl₃ | 45 - 47 | Sharp singlet. |
| Aryldichloroboranes | PhBCl₂ | 54 - 58 | |
| Alkyldichloroboranes | EtBCl₂ | 62 - 66 | |
| Diaryldichloroboranes | Ph₂BCl | 60 - 64 | |
| Dialkylchloroboranes | Et₂BCl | 75 - 80 | |
| Boronic Acids | PhB(OH)₂ | 28 - 33 | Often broad due to exchange. |
| Boronic Esters | PhB(OR)₂ | 23 - 30 | |
| Borane Adducts | BCl₃・SMe₂ | 10 - 15 | Upfield shift upon coordination. |
| Borohydrides | NaBH₄ | -40 to -45 | Quintet in ¹H-coupled spectrum.[2] |
Experimental Protocols
Protocol: In-Situ NMR Monitoring of a Reaction with Dichlorophenylborane (B1345638)
This protocol provides a general methodology for monitoring a reaction where dichlorophenylborane (PhBCl₂) is a reactant. Caution: Chloroboranes are sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
1. Sample Preparation (in a Glovebox): a. Dry a J. Young NMR tube and all necessary glassware in an oven at >120 °C overnight and cool under vacuum. b. In the glovebox, weigh your starting material (e.g., a diol for esterification) directly into the J. Young NMR tube. c. Add a stir bar if desired (magnetic stirring is not possible inside the NMR spectrometer, but initial mixing is crucial). d. Add the appropriate volume of deuterated solvent (e.g., 0.5 mL of CD₂Cl₂). e. Seal the J. Young tube, remove it from the glovebox, and acquire an initial ¹H and ¹¹B NMR spectrum of the starting material. This will be your t=0 reference. f. Take the J. Young tube back into the glovebox. g. Prepare a stock solution of dichlorophenylborane in the same deuterated solvent. h. At time t=0, add the desired amount of the PhBCl₂ solution to the NMR tube, close the valve, and shake well to mix.
2. NMR Data Acquisition: a. Quickly insert the NMR tube into the spectrometer. b. Ensure the sample is at the desired temperature. c. Acquire ¹¹B and ¹H NMR spectra at regular time intervals. d. Recommended ¹¹B NMR Parameters:
- Use a proton-decoupled pulse sequence.
- Set a spectral width that covers the expected range of all boron species (e.g., from 80 ppm to 10 ppm).
- Use a short acquisition time (e.g., 0.1-0.2 s) due to the fast relaxation of boron.
- Set the relaxation delay (d1) to at least 1 second for qualitative monitoring, or >5 times the longest T₁ for quantitative measurements.
- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. e. Recommended ¹H NMR Parameters:
- Use standard acquisition parameters.
- The relaxation delay should be set appropriately for quantitative analysis if desired.
3. Data Processing and Analysis: a. Process all spectra uniformly (e.g., using the same line-broadening factor). b. Phase and baseline correct each spectrum carefully. c. For ¹¹B NMR, identify the signals for the starting this compound, any intermediates, and the final product based on their chemical shifts. d. For quantitative analysis, integrate the relevant peaks. The percentage conversion can be calculated from the relative integrals of the starting material and product signals. For example: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100
Visualizations
Experimental Workflow
Caption: Workflow for in-situ NMR monitoring of a this compound reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common NMR issues.
References
Technical Support Center: Troubleshooting Low Regioselectivity in Hydroboration
Welcome to the technical support center for hydroboration reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in hydroboration?
A1: The regioselectivity of hydroboration, which typically results in the anti-Markovnikov addition of hydrogen and boron across a double or triple bond, is governed by a combination of steric and electronic factors.[1][2][3]
-
Steric Effects: The boron atom, being larger than the hydrogen atom, preferentially adds to the less sterically hindered carbon of the unsaturated bond. This effect is more pronounced when using sterically demanding borane (B79455) reagents.[1][2][3]
-
Electronic Effects: In the transition state of the reaction, a partial positive charge develops on the more substituted carbon of the alkene, which is more stable. The boron atom, being less electronegative than hydrogen, acts as the electrophile and adds to the less substituted, more electron-rich carbon.[2][3]
Q2: I am observing the formation of the undesired Markovnikov alcohol product. How can I improve the anti-Markovnikov regioselectivity?
A2: The formation of the Markovnikov product indicates poor regioselectivity. To enhance anti-Markovnikov selectivity, consider the following troubleshooting steps:
-
Use a Bulkier Borane Reagent: Switching from borane (BH₃) to a more sterically demanding borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) ((Sia)₂BH) can dramatically increase the regioselectivity in favor of the anti-Markovnikov product.[2][3][4][5] The rigid, bicyclic structure of 9-BBN, for instance, makes it highly sensitive to steric differences.[2][6]
-
Control Reaction Temperature: Adding the borane reagent slowly at a lower temperature can sometimes improve regioselectivity by enhancing the kinetic control of the reaction.[2]
-
Solvent Choice: Ensure the use of a dry, appropriate solvent like tetrahydrofuran (B95107) (THF), as moisture can quench the borane reagent.[2]
Q3: How does the choice of borane reagent impact regioselectivity in the hydroboration of 1-hexene (B165129)?
A3: The steric bulk of the borane reagent is a critical factor in controlling regioselectivity. Using larger, more sterically hindered borane reagents enhances the preference for addition to the less substituted carbon, leading to higher anti-Markovnikov selectivity.[2] Below is a comparison of different borane reagents in the hydroboration of 1-hexene.
| Alkene | Borane Reagent | % Anti-Markovnikov Product | % Markovnikov Product |
| 1-Hexene | BH₃ | 94 | 6 |
| 1-Hexene | (Sia)₂BH | 99 | 1 |
| 1-Hexene | 9-BBN | >99 | <1 |
Data compiled from multiple sources.[1][2]
Q4: I am working with an internal alkene/alkyne and observing a mixture of products. How can I improve regioselectivity?
A4: Achieving high regioselectivity with internal alkenes and alkynes is challenging, especially with symmetrically substituted ones, which often yield a mixture of products.[2][6][7] For unsymmetrical internal substrates, the regioselectivity is influenced by the steric and electronic differences between the substituents on the double or triple bond.[2]
-
For Unsymmetrical Internal Alkenes: The boron atom will preferentially add to the less sterically hindered carbon. If the steric environments are similar, electronic effects can play a more significant role. For example, in trans-1-phenylpropene, the boron atom adds to the carbon adjacent to the phenyl ring due to electronic factors.[6]
-
For Unsymmetrical Internal Alkynes: The hydroboration of internal alkynes can also lead to a mixture of regioisomers.[7][8] The choice of catalyst and boron source can be critical. For example, some iron-catalyzed systems have shown that the regioselectivity can be controlled by switching between pinacolborane (HBpin) and bis(pinacolato)diboron (B136004) (B₂pin₂).[9] Recent research has also focused on developing cobalt-based catalysts for the highly regioselective hydroboration of unsymmetrical internal alkynes.[10]
Q5: My hydroboration reaction is incomplete, with a significant amount of starting material remaining. What could be the issue?
A5: Incomplete hydroboration can be attributed to several factors:
-
Reagent Purity and Stoichiometry: Ensure your borane reagent is of high quality and that you are using the correct stoichiometry. Borane solutions (e.g., BH₃·THF) can degrade over time.[2]
-
Reaction Time and Temperature: Sterically hindered alkenes or less reactive boranes may require longer reaction times or elevated temperatures to proceed to completion.[2] It is advisable to monitor the reaction's progress using techniques like TLC or GC.[2]
-
Solvent: Always use a dry, aprotic solvent such as THF. The presence of moisture will deactivate the borane reagent.[2]
Experimental Protocols
Protocol 1: Standard Hydroboration-Oxidation of a Terminal Alkene (1-Hexene)
This protocol is a standard procedure for the anti-Markovnikov hydration of a terminal alkene.[2]
Materials:
-
1-Hexene
-
1.0 M Borane-tetrahydrofuran complex (BH₃·THF) solution in THF
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry, argon-flushed flask, dissolve 1-hexene (1 mmol) in anhydrous THF (5 cm³).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M BH₃·THF solution (0.37 cm³, 0.37 mmol) to the alkene solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C.
-
Carefully add 3 M NaOH (3 cm³), followed by the dropwise addition of 30% H₂O₂ (3 cm³).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 cm³).
-
Combine the organic layers, wash with brine (40 cm³), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield the crude product, which can then be purified by column chromatography.
Protocol 2: Highly Regioselective Hydroboration-Oxidation using 9-BBN
This protocol is suitable for substrates where high regioselectivity is required.[2]
Materials:
-
Alkene substrate
-
0.5 M 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, argon-flushed flask, dissolve the alkene (1 mmol) in anhydrous THF (5 cm³).
-
Cool the solution to 0 °C.
-
Add the 0.5 M 9-BBN in THF solution (2.2 cm³, 1.1 mmol) to the alkene solution.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Cool the reaction mixture back to 0 °C.
-
Add 3 M NaOH (5.50 cm³), followed by 30% H₂O₂ (7.80 cm³).
-
After the addition is complete, stir the mixture at 0 °C.
-
Extract the product with diethyl ether (3 x 20 cm³).
-
Combine the organic layers, wash with brine (40 cm³), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product, which can then be purified by column chromatography.
Visualizations
Caption: Mechanism of anti-Markovnikov hydroboration.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. periodicchemistry.com [periodicchemistry.com]
- 5. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 6. Hydroboration - Wikipedia [en.wikipedia.org]
- 7. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 8. The hydroboration–oxidation of internal alkynes produces ketones.... | Study Prep in Pearson+ [pearson.com]
- 9. Hydroboration of internal alkynes catalyzed by FeH(CO)(NO)(PPh3)2: a case of boron-source controlled regioselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Effects of Impurities on Chloroborane Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving chloroborane and its derivatives. The reactivity of this compound is highly sensitive to impurities, which can significantly impact reaction yields, selectivity, and the biological activity of the resulting products.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Hydroboration Reactions
Question: My hydroboration reaction with this compound resulted in a low yield of the desired alcohol after oxidation. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in this compound-mediated hydroborations are a common issue, often stemming from the purity of the this compound reagent and the reaction conditions. Here are the primary causes and recommended solutions:
-
Moisture Contamination: this compound is extremely sensitive to moisture. Trace amounts of water in your solvent, glassware, or starting materials will rapidly hydrolyze this compound to boric acid and hydrochloric acid, rendering it inactive for hydroboration.[1]
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, freshly distilled or from a sealed bottle. Handle all reagents under inert conditions.
-
-
Impure this compound Reagent: Commercially available this compound or in-house preparations can contain impurities such as boron trichloride (B1173362) (BCl₃), diborane (B8814927) (B₂H₆), or borane-Lewis base adducts (e.g., borane-THF). These impurities can have different reactivities and may lead to side reactions or incomplete conversion.
-
Formation of Unreactive Adducts: this compound can form adducts with Lewis basic solvents like tetrahydrofuran (B95107) (THF). While these adducts are often used to handle boranes more safely, the stability of the adduct can affect the reactivity.[4][5][6]
-
Solution: If using a this compound-THF adduct, consider that the equilibrium between the adduct and free this compound can be influenced by temperature and concentration. For less reactive alkenes, a more labile adduct, such as a this compound-dimethyl sulfide (B99878) complex, might be more effective.[7]
-
Issue 2: Formation of Unexpected Byproducts
Question: I am observing unexpected byproducts in my reaction. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is often linked to impurities or the inherent reactivity of this compound. Common side reactions include:
-
Formation of Boroxines: Hydrolysis of this compound leads to boronic acids, which can subsequently dehydrate to form cyclic trimers called boroxines.[8][9][10] These boroxines are generally unreactive in subsequent oxidation steps to form the desired alcohol.
-
Solution: Strict anhydrous conditions are paramount to prevent the initial hydrolysis.
-
-
Reaction with Solvents: Ethereal solvents like THF can be cleaved by strong Lewis acids, especially at elevated temperatures. While this is more common with boron trihalides, it can be a consideration with this compound.[11]
-
Solution: Use non-coordinating solvents like pentane, hexane, or toluene (B28343) if solvent reactivity is suspected.[11]
-
-
Redistribution Reactions: this compound can undergo redistribution reactions to form dithis compound and borane (B79455), especially in the presence of other boron species. This can lead to a mixture of hydroboration products with different selectivities.
-
Solution: Use a well-defined this compound source and avoid mixing different borane reagents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they affect its reactivity?
A1: The most common impurities are:
-
Water (H₂O): Leads to rapid decomposition of this compound into inactive boric acid and HCl.[1]
-
Boron Trichloride (BCl₃): A stronger Lewis acid than this compound, it can catalyze side reactions and may exhibit different reactivity and selectivity in hydroboration.[12]
-
Hydrochloric Acid (HCl): Can protonate sensitive functional groups on the substrate and can influence the Lewis acidity of the boron center.
-
Borane Dimers/Adducts: The presence of other borane species can lead to a complex mixture of reagents with varying reactivities.
Q2: How can I quantify the purity of my this compound reagent?
A2: The most effective method for quantifying the purity of this compound and identifying boron-containing impurities is ¹¹B NMR spectroscopy .[2][13] Each boron species will have a characteristic chemical shift. Proton NMR (¹H NMR) can also be used to detect protic impurities like water and HCl, as well as solvent residues.[6][14][15][16][17] Gas chromatography-mass spectrometry (GC-MS) can be employed to identify volatile organic impurities.[7][18][19][20]
Q3: Can impurities in this compound reactions affect the biological activity of the products, particularly in a drug development context?
A3: Yes, absolutely. If impurities lead to the formation of different boronic acid byproducts, these can have distinct biological activities. For example, different phenylboronic acids exhibit varying potencies as inhibitors of cancer cell migration by affecting signaling pathways like the Rho GTPase family.[8] Boronic acids are known to act as enzyme inhibitors, and even small structural changes resulting from impurities can significantly alter their inhibitory profile.[1][21][22][23]
Quantitative Data on Impurity Effects
While extensive quantitative data on the specific effects of impurities on this compound reactivity is not widely published in a consolidated format, the following table summarizes the expected qualitative and potential quantitative impacts based on general principles of borane chemistry.
| Impurity | Expected Effect on Reactivity | Potential Quantitative Impact (Hypothetical) |
| Water (H₂O) | Rapid decomposition of this compound, leading to a significant decrease in active reagent.[1] | A 1% (w/w) water impurity could potentially lead to a >50% decrease in product yield. |
| Boron Trichloride (BCl₃) | Increased Lewis acidity of the reaction mixture, potentially leading to different regioselectivity and side reactions.[12] | A 5% BCl₃ impurity might alter the anti-Markovnikov to Markovnikov product ratio by 10-20%. |
| Hydrochloric Acid (HCl) | Protonation of substrates or catalysts, and potential alteration of the electronic nature of the borane. | A 2% HCl impurity could decrease the rate of reaction by 15-25% for acid-sensitive substrates. |
| Borane-THF Complex | Acts as a competing hydroborating agent with different steric and electronic properties, affecting selectivity.[4][5][6] | The presence of 10% borane-THF could lead to a 5-10% decrease in the desired regioselectivity. |
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
Caution: this compound is a reactive and potentially hazardous compound. This procedure should only be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Charging the Flask: In a glovebox or under a strong inert gas flow, charge the distillation flask with the impure this compound.
-
Distillation: Heat the flask gently using an oil bath. Collect the fraction that distills at the boiling point of the desired this compound species (this will vary depending on the specific this compound and pressure).
-
Storage: The purified this compound should be collected in a pre-dried, inert atmosphere-flushed flask and stored at low temperature.
For more details on distillation techniques, refer to standard laboratory practice guides.[3][24][25][26]
Protocol 2: General Procedure for Hydroboration-Oxidation using a this compound Adduct
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the alkene (1.0 eq) in anhydrous THF.
-
Hydroboration: Cool the flask to 0 °C in an ice bath. Add the this compound adduct (e.g., dioxane-monothis compound, 1.1 eq) dropwise via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly add a 3 M aqueous solution of NaOH (1.5 eq), followed by the careful, dropwise addition of 30% H₂O₂ (1.5 eq), ensuring the temperature does not exceed 40 °C.
-
Work-up: Stir the mixture at room temperature for 1-2 hours. Dilute with water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by column chromatography or distillation.
Signaling Pathways and Logical Relationships
Impact of this compound Impurities on Cancer Cell Signaling
Impurities in this compound can lead to the formation of various boronic acid byproducts during a synthetic sequence. These boronic acids can act as inhibitors of key enzymes in signaling pathways relevant to cancer, such as the Rho GTPase pathway, which is involved in cell migration and metastasis.[3][8][27][28]
Caption: Logical workflow illustrating how impurities in this compound can lead to off-target biological effects.
Experimental Workflow for Troubleshooting Low Yield
When encountering low yields in a this compound reaction, a systematic approach to troubleshooting is essential. The following workflow can help identify the source of the problem.
Caption: A step-by-step troubleshooting workflow for addressing low yields in this compound reactions.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. 11B-NMR shielding effects in the closo borane series: sensitivity of shifts and their additivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 18. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. organomation.com [organomation.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 22. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enzyme assays with boronic acid appended bipyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Semantic Scholar [semanticscholar.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rho GTPase Inhibitors Products: R&D Systems [rndsystems.com]
Technical Support Center: Optimizing Chloroborane Reactions
Welcome to the Technical Support Center for chloroborane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, with a particular focus on the critical role of temperature, and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on this compound reactions?
Temperature is a critical parameter in this compound reactions, influencing reaction rate, product yield, and selectivity (both stereoselectivity and regioselectivity). As with most chemical reactions, higher temperatures generally increase the reaction rate. However, elevated temperatures can also lead to decreased selectivity, reagent decomposition, and the formation of unwanted byproducts.
Q2: How does temperature affect the selectivity of this compound reactions?
For many stereoselective reactions involving chloroboranes, lower temperatures are beneficial. Cooling the reaction mixture, often to temperatures as low as -78°C, can enhance diastereoselectivity and enantioselectivity. This is because at lower temperatures, the energy difference between the transition states leading to the desired and undesired products has a more significant impact on the product distribution.
Q3: Can increasing the temperature be beneficial?
Yes, in some cases. If a reaction is sluggish or does not proceed at lower temperatures, a modest increase in temperature may be necessary to achieve a reasonable conversion rate. However, this often comes at the cost of reduced selectivity. It is crucial to find the optimal balance between reaction rate and selectivity for each specific transformation.
Q4: What are some common side reactions at elevated temperatures?
Higher temperatures can promote various side reactions, including:
-
Decomposition: this compound reagents or the desired products may be thermally unstable.
-
Elimination and Polymerization: Sensitive substrates may undergo elimination or polymerization catalyzed by the Lewis acidic this compound.
-
Protodeboronation: In reactions like Suzuki-Miyaura couplings where boronic esters are generated in situ, higher temperatures can accelerate the undesired cleavage of the carbon-boron bond.
Troubleshooting Guides
Issue 1: Low Product Yield
If you are experiencing low yields in your this compound reaction, consider the following troubleshooting steps related to temperature:
| Potential Cause | Suggested Solution | Rationale |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature in increments (e.g., from -78°C to -40°C, then to -20°C, 0°C, or room temperature). | The activation energy for the desired reaction may not be overcome at very low temperatures, leading to a slow or stalled reaction. |
| Reaction Temperature is Too High | Decrease the reaction temperature. | Elevated temperatures can cause decomposition of the this compound reagent, starting materials, or the final product. |
| Reagent Addition Too Fast | Add the this compound reagent dropwise, especially at low temperatures, while monitoring the internal temperature. | Rapid addition can cause localized heating, leading to side reactions and decomposition, even if the cooling bath is at the correct temperature. |
Issue 2: Poor Selectivity (Diastereo-, Enantio-, or Regioselectivity)
Poor selectivity is a common issue that can often be addressed by optimizing the reaction temperature.
| Potential Cause | Suggested Solution | Rationale |
| Reaction Temperature is Too High | Decrease the reaction temperature incrementally (e.g., from room temperature to 0°C, -20°C, -40°C, or -78°C). | Lowering the temperature increases the energy difference between competing transition states, favoring the formation of the thermodynamically or kinetically preferred product.[1] |
| Solvent Effects at a Given Temperature | Screen different solvents. The optimal temperature can be solvent-dependent. | The solvent can influence the conformation of the transition state. A change in solvent may require re-optimization of the temperature. |
Data Presentation
The following tables provide illustrative data on how temperature can affect the outcome of common this compound reactions. The data is based on established chemical principles and should be used as a guideline for optimization.
Table 1: Illustrative Temperature Effect on Enantioselective Reduction of a Prochiral Ketone
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 30 | 95 | 92 |
| 2 | 20 | 96 | 95 |
| 3 | 0 | 90 | 88 |
| 4 | -20 | 85 | 85 |
| 5 | -78 | 60 | 80 |
Note: For some aliphatic ketones, a moderate increase in temperature has been observed to improve ee, while for aromatic ketones, lower temperatures are generally favored.[1]
Table 2: Illustrative Temperature Effect on Diastereoselective Aldol Reaction via a Boron Enolate
| Entry | Substrate | Temperature (°C) | Solvent | syn:anti Ratio |
| 1 | Aldehyde A | Room Temp. | CH₂Cl₂ | >95:5 |
| 2 | Aldehyde A | -78 | CH₂Cl₂ | <5:95 |
| 3 | Aldehyde B | Room Temp. | Pentane | <10:90 |
| 4 | Aldehyde B | Reflux | Pentane | >90:10 |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Reduction of a Ketone
This protocol provides a general method for the enantioselective reduction of a prochiral ketone using an in-situ generated oxazaborolidine catalyst from a this compound precursor.
Materials:
-
Chiral ligand (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol)
-
Borane (B79455) source (e.g., BH₃·THF or generated from a this compound)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M HCl
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (0.1 eq).
-
Add anhydrous THF to dissolve the ligand.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the borane source (1.1 eq) to the solution. Stir for 30 minutes at 0°C to form the catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., -20°C).
-
Slowly add a solution of the prochiral ketone (1.0 eq) in anhydrous THF to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and add 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: In-situ Generation of a Boronic Ester for Suzuki-Miyaura Coupling
This protocol describes the in-situ formation of a boronic ester from an aryl halide and a this compound derivative, followed by a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Magnesium turnings
-
Chloro(diisopropoxy)borane
-
Aryl or vinyl halide/triflate (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
Grignard Formation: Under an inert atmosphere, add magnesium turnings to a flame-dried flask. Add a solution of the aryl halide in anhydrous THF. If the reaction does not initiate, gently warm the mixture. Once complete, cool the solution to 0°C.
-
Boronic Ester Formation: Slowly add a solution of chloro(diisopropoxy)borane in anhydrous THF to the Grignard reagent at 0°C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Suzuki-Miyaura Coupling: To the freshly prepared boronic ester solution, add the coupling partner, palladium catalyst, and base.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Relationship between temperature, selectivity, and rate.
References
Technical Support Center: Scale-Up of Chloroborane Synthesis
Welcome to the Technical Support Center for the scale-up of chloroborane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions encountered during the transition from laboratory to pilot and industrial-scale production of this compound and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or Inconsistent Yields | Moisture Contamination: Chloroboranes are highly sensitive to moisture, leading to hydrolysis and formation of boric acid, alcohols, and HCl.[1] Incorrect Stoichiometry: Inaccurate measurement of reagents due to impurities or handling errors. Side Reactions: Formation of undesired byproducts at elevated temperatures. Poor Mixing: Inefficient mixing can create localized hot spots and concentration gradients, leading to side reactions.[2] | Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Verify Reagent Purity: Use analytical techniques like NMR spectroscopy to confirm the purity of starting materials before use. Optimize Temperature: Conduct small-scale experiments to determine the optimal temperature range that minimizes byproduct formation while maintaining a reasonable reaction rate. Improve Agitation: Utilize overhead stirrers for larger volumes to ensure efficient mixing.[3] The stirrer design and speed should be appropriate for the reactor volume and viscosity of the reaction mixture.[4] |
| Exothermic Reaction Leading to Thermal Runaway | Rapid Reagent Addition: Adding reagents too quickly can cause a rapid increase in temperature that overwhelms the cooling system.[4] Inadequate Cooling: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.[2] High Concentration: More concentrated reaction mixtures generate more heat per unit volume. | Controlled Reagent Addition: Use a syringe pump or a dropping funnel for slow and controlled addition of reagents.[4] Enhance Cooling Capacity: Use a reactor with a jacket and a powerful cooling system. Ensure the cooling fluid is at an appropriate temperature. Dilute the Reaction Mixture: Running the reaction at a lower concentration can help to manage the exotherm.[4] Perform Thermal Hazard Analysis: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry to understand the heat of reaction and the potential for thermal runaway.[4][5] |
| Pressure Buildup in the Reactor | HCl Gas Evolution: Hydrolysis of chloroboranes releases corrosive hydrogen chloride gas.[4] Hydrogen Gas Evolution: Some borane (B79455) reactions can release hydrogen gas, especially during quenching. | Adequate Venting: Ensure the reactor is equipped with a proper venting system to safely release any evolved gases. A methanol (B129727) scrubbing system is recommended for escaping diborane.[4] Controlled Quenching: Quench the reaction slowly and at a low temperature to control the rate of gas evolution. |
| Product Purity Issues | Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials. Formation of Byproducts: Side reactions can lead to the formation of impurities that are difficult to separate. Degradation During Workup/Purification: The desired product may be unstable under the workup or purification conditions. For instance, some boronic esters can be unstable on standard silica (B1680970) gel.[4] | Monitor Reaction Progress: Use analytical techniques like TLC, GC, or NMR to monitor the reaction until completion. Optimize Reaction Conditions: Adjust temperature, stoichiometry, and reaction time to minimize byproduct formation. Select Appropriate Purification Method: Consider distillation, crystallization, or an extractive work-up with a mild base to remove acidic impurities.[4] For sensitive compounds, consider using deactivated silica gel.[4] |
| Handling and Storage Difficulties | Pyrophoric Nature: Some borane derivatives, especially at high concentrations, can be pyrophoric (ignite spontaneously in air).[4] Air and Moisture Sensitivity: Chloroboranes and their precursors are often sensitive to air and moisture. | Handle Under Inert Atmosphere: Always handle pyrophoric and air/moisture-sensitive boranes under an inert atmosphere (e.g., nitrogen or argon).[4] Proper Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take when scaling up this compound synthesis?
A1: The most critical safety precautions include:
-
Conducting a thorough risk assessment before starting any scale-up experiment.
-
Working in a well-ventilated area , such as a fume hood or a specialized containment facility, to handle potential HCl gas release.[4]
-
Using a robust cooling system and maintaining strict temperature control to prevent thermal runaway.
-
Ensuring all equipment is dry and the reaction is performed under an inert atmosphere to prevent hydrolysis and side reactions.[1]
-
Adding reagents slowly and in a controlled manner to manage the exothermic nature of the reaction.[4]
-
Having a quenching plan in place to safely neutralize the reaction and any reactive intermediates.
Q2: How does the choice of solvent impact the scale-up of this compound synthesis?
A2: The solvent plays a crucial role in scale-up. It affects reaction kinetics, solubility of reagents and products, and heat transfer. An ideal solvent should:
-
Be anhydrous to prevent hydrolysis of the this compound.
-
Have a suitable boiling point to allow for effective temperature control.
-
Be inert to the reagents and products.
-
Allow for easy product isolation and purification.
-
Be available in high purity at a reasonable cost for large-scale use.
Q3: What are the common impurities in this compound synthesis and how can they be minimized?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., boronic acids from hydrolysis), and residual solvents.[4] To minimize these:
-
Ensure the reaction goes to completion through proper monitoring.
-
Maintain strict anhydrous conditions to prevent hydrolysis.
-
Control the reaction temperature to reduce the formation of thermal byproducts.
-
Use high-purity starting materials.
-
Select an appropriate purification method, such as distillation or crystallization, to remove final traces of impurities.
Q4: What are the key differences in equipment between lab-scale and pilot-scale synthesis?
A4: The key differences include:
-
Reactors: Lab-scale synthesis often uses round-bottom flasks, while pilot-scale requires jacketed glass or stainless steel reactors for better temperature control and larger volumes.
-
Stirring: Magnetic stirrers are common in the lab, but pilot plants require more powerful overhead mechanical stirrers to ensure efficient mixing in larger vessels.[3]
-
Reagent Addition: Syringes may be used in the lab, whereas pilot plants utilize automated dosing pumps for controlled addition of reagents.
-
Monitoring and Control: Pilot plants often have more sophisticated process control systems for monitoring temperature, pressure, and other parameters in real-time.
Data Presentation
Table 1: Indicative Yield and Purity Comparison at Different Scales
| Scale | Typical Batch Size | Indicative Yield Range | Indicative Purity Range (Post-Purification) | Key Challenges |
| Laboratory | 1 g - 100 g | 75 - 95% | >98% | Precise control of reaction conditions, ensuring completely anhydrous environment. |
| Pilot Plant | 1 kg - 100 kg | 70 - 90% | >97% | Heat transfer management, mixing efficiency, process safety, consistent raw material quality. |
| Industrial | >100 kg | 65 - 85% | >95% (depends on application) | Cost optimization, waste management, automation, robust process control, supply chain logistics. |
Note: The data in this table are indicative and can vary significantly depending on the specific this compound derivative, the synthetic route, and the optimization of the process.
Experimental Protocols
General Protocol for the Pilot-Scale Synthesis of a Borane-THF Complex
This protocol provides a general framework. Specific quantities and parameters must be optimized for the target this compound.
Materials:
-
Sodium borohydride (B1222165) (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas supply
Equipment:
-
Jacketed glass reactor (e.g., 50 L) with overhead stirrer, condenser, temperature probe, and nitrogen/argon inlet.
-
Dropping funnel or dosing pump for controlled addition.
-
Cooling/heating circulator connected to the reactor jacket.
-
Inert gas manifold.
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor and all associated glassware. Assemble the reactor system and purge with dry nitrogen or argon for at least one hour to ensure an inert atmosphere.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the reactor with anhydrous THF and sodium borohydride. Begin stirring to create a suspension.
-
Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) using the circulator.
-
Slow Addition of BF₃·OEt₂: Slowly add the boron trifluoride diethyl etherate to the stirred suspension via the dropping funnel or dosing pump over a period of several hours. Maintain the internal temperature within the desired range (e.g., <10 °C) by adjusting the addition rate and the cooling system.
-
Reaction Monitoring: Monitor the reaction for gas evolution and temperature changes. The reaction is typically stirred for an additional period after the addition is complete to ensure full conversion.
-
Work-up (General): The work-up procedure will vary depending on the specific this compound being synthesized. It may involve filtration to remove inorganic salts, followed by distillation or crystallization of the product.
-
Purification:
-
Distillation: If the product is a liquid, it can be purified by fractional distillation under reduced pressure.
-
Crystallization: If the product is a solid, it can be purified by crystallization from a suitable solvent.
-
Visualizations
Caption: Experimental workflow for pilot-scale borane-THF synthesis.
Caption: Troubleshooting decision tree for low yield or purity issues.
References
Technical Support Center: Managing Pyrophoric Chloroborane Byproducts
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the pyrophoric nature of chloroborane byproducts encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes this compound byproducts pyrophoric? A: this compound byproducts, like many organoboron and borane (B79455) compounds, are often highly reactive Lewis acids with low-lying empty orbitals.[1] This electron deficiency drives a highly exothermic, often instantaneous, reaction with oxygen or moisture in the air, leading to spontaneous ignition.[2][3] Their pyrophoricity is a significant hazard that requires specialized handling procedures.[4]
Q2: What are the immediate signs of a reaction with air? A: The most common signs are the evolution of smoke (often white, acidic smoke), hissing sounds, and potentially spontaneous ignition (fire) upon exposure to the atmosphere. Even in the absence of flame, the smoke indicates a dangerous reaction is occurring.
Q3: What Personal Protective Equipment (PPE) is mandatory when handling materials potentially containing this compound byproducts? A: A comprehensive PPE setup is critical. This includes a flame-resistant lab coat (e.g., Nomex), chemical splash goggles, and a face shield for additional protection.[5][6][7] It is also recommended to wear nitrile gloves underneath neoprene or other heavy-duty, chemical-resistant gloves.[2][7] Standard lab coats made of cotton or polyester (B1180765) are not sufficient as they can ignite.[3]
Q4: Can I work with these byproducts on an open bench? A: No. All manipulations of pyrophoric materials, including waste and byproducts, must be conducted under an inert atmosphere, typically within a glovebox or a chemical fume hood using air-free techniques like a Schlenk line.[2][8][9] This prevents contact with atmospheric oxygen and moisture.[3]
Q5: What is the first thing I should do before starting an experiment that will generate these byproducts? A: Before you begin, ensure you have a clear, written experimental plan and have conducted a thorough hazard assessment.[2] Notify other researchers in the lab that you will be working with pyrophoric materials and never work alone.[5][10] You must also confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[2] Keep a container of quenching material, such as powdered lime or dry sand, within arm's reach.[11]
Troubleshooting Guides
Problem: Smoke or a small fire is observed from a needle tip during a transfer of a reaction mixture.
-
Immediate Action: Have a small beaker of dry sand or powdered lime readily available.[5] Plunge the needle tip into the sand to extinguish the fire and prevent further exposure to air.
-
Root Cause: The needle was not properly purged with inert gas before the transfer, or there was a leak in the system allowing air to enter.
-
Solution: Review your air-free transfer technique. Ensure a positive pressure of inert gas (like argon or nitrogen) is maintained throughout the transfer process.[10] Always purge needles with inert gas before use.
Problem: A small spill (<100 mL) of a solution containing this compound byproducts occurs in the fume hood.
-
Immediate Action: If the spill ignites, use a Class D or standard ABC dry powder fire extinguisher.[7] DO NOT use a water or carbon dioxide extinguisher, as many pyrophorics react violently with these.[6] For unignited spills, immediately cover and smother the material completely with an appropriate absorbent, such as powdered lime, dry sand, or diatomaceous earth (Celite®).[5][11]
-
Root Cause: Accidental breakage of glassware, leaking syringe, or a failed connection during transfer.
-
Solution: Once the spill is smothered and inert, cautiously prepare it for disposal. The mixture should be collected and quenched following a specific quenching protocol before being disposed of as hazardous waste.[10][11] Do not use paper towels or other combustible materials to clean the initial spill.[11] Notify your institution's environmental health and safety (EHS) office.
Problem: A waste container holding quenched this compound residues appears to be pressurizing.
-
Immediate Action: Do not attempt to open the container. Place the container in a secondary containment bin in the back of a fume hood, away from other materials. Post a warning sign on the fume hood sash.
-
Root Cause: The quenching process was incomplete, and residual pyrophoric material is reacting with trace moisture or air, generating gas (e.g., hydrogen).
-
Solution: Contact your institution's EHS or hazardous waste disposal team immediately for guidance. They have specialized procedures for handling potentially explosive containers. In the future, ensure quenching reactions are allowed to stir for a sufficient period and that all signs of reaction have ceased before sealing the waste container.
Quantitative Data Summary
The table below summarizes key physical and hazard properties for butyldithis compound, a representative this compound compound, to illustrate the type of data researchers should be familiar with before handling such materials.
| Property | Value | Reference |
| Chemical Formula | C₄H₉BCl₂ | [12] |
| Molecular Weight | 138.83 g/mol | [12] |
| Appearance | Liquid | - |
| Boiling Point | 68-70 °C | [12] |
| Density | 0.714 g/mL at 25 °C | [12] |
| Flash Point | -4 °F | [12] |
| Key Hazards | Flammable, Corrosive, Reacts Violently with Water | [12] |
Experimental Protocols
Protocol 1: Quenching Residual this compound Byproducts
This protocol outlines the safe neutralization of residual this compound byproducts in a reaction flask. This must be performed under an inert atmosphere in a fume hood.
Materials:
-
Reaction flask containing this compound byproducts under an inert atmosphere (Argon or Nitrogen).
-
Anhydrous, compatible solvent (e.g., THF, hexane).
-
Quenching agent: Isopropanol (B130326) or another secondary alcohol.
-
Neutralizing agent: Saturated aqueous solution of sodium bicarbonate.
-
Addition funnel.
-
Stir plate and stir bar.
-
Cooling bath (ice/water or dry ice/acetone).
-
Appropriate hazardous waste container.
Procedure:
-
Ensure the reaction flask is securely clamped within a cooling bath placed on a stir plate. Begin stirring the contents.
-
Under a positive pressure of inert gas, dilute the reactive byproducts by slowly adding a sufficient volume of an anhydrous, inert solvent (e.g., hexane). This helps to dissipate heat during quenching.[12]
-
Fill an addition funnel with isopropanol.
-
While maintaining vigorous stirring and cooling, add the isopropanol dropwise to the reaction mixture. Control the rate of addition to manage the exothermic reaction and any gas evolution.[12]
-
After the initial vigorous reaction subsides, continue stirring and allow the flask to slowly warm to room temperature.
-
Once the reaction is complete (no further gas evolution or heat production), slowly and carefully add a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.[12]
-
Continue stirring for at least one hour to ensure neutralization is complete.
-
Transfer the fully quenched and neutralized solution to a clearly labeled hazardous waste container for disposal according to your institution's guidelines.[12]
Protocol 2: Handling a Small-Scale Spill
This protocol details the response to a small (<100 mL) spill of pyrophoric material inside a chemical fume hood.
Materials:
-
Container of powdered lime (calcium oxide), dry sand, or Celite®.
-
Scoop or shovel (non-sparking material recommended).
-
Appropriate hazardous waste container.
-
Full PPE as described in the FAQs.
Procedure:
-
If the spill occurs, do not panic. If a fire starts, be prepared to use a dry powder (ABC) or Class D fire extinguisher.[7]
-
Immediately and completely cover the spill with a generous amount of powdered lime, sand, or Celite® to smother the material and exclude air.[5][11]
-
Allow the material to sit for a few minutes to ensure the reaction is fully suppressed.
-
Carefully scoop the mixture of absorbent and spilled material into a designated container for hazardous waste.
-
The collected waste must now be treated as reactive. It should be quenched using a procedure similar to Protocol 1, often by slowly adding the solid mixture to a stirring, cooled flask of a suitable quenching agent.
-
Decontaminate the spill area within the fume hood according to your lab's standard operating procedures.
-
Report the spill to your supervisor and your institution's EHS office.
Visual Guides: Workflows and Decision-Making
Below are graphical representations of key safety and decision-making processes for managing this compound byproducts.
Caption: Workflow for responding to a small pyrophoric byproduct spill.
Caption: Decision tree for selecting a suitable quenching agent.
References
- 1. Boron - Wikipedia [en.wikipedia.org]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. cmu.edu [cmu.edu]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 9. ossila.com [ossila.com]
- 10. pnnl.gov [pnnl.gov]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. benchchem.com [benchchem.com]
"compatibility of functional groups with chloroborane"
Welcome to the technical support center for chloroborane reagents. This resource is designed to assist researchers, scientists, and drug development professionals in successfully employing this compound in their synthetic endeavors. Below you will find frequently asked questions and troubleshooting guides to address potential challenges related to functional group compatibility.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity profile of this compound?
A1: this compound (BH₂Cl) is a versatile reagent in organic synthesis, primarily acting as a Lewis acid and a source of hydride. Its reactivity is influenced by the electron-deficient boron atom and the presence of a chlorine atom, which modulates its Lewis acidity. Generally, it is highly reactive towards functional groups with acidic protons and Lewis basic sites. For instance, it is expected to react readily with carbonyls and alcohols.[1]
Q2: Which functional groups are highly reactive with this compound and typically require protection?
A2: Functional groups with acidic protons or strong Lewis basicity are highly reactive. These include:
-
Alcohols & Phenols: The acidic proton will react with the borane (B79455).[1] Protection of these groups is almost always necessary to prevent unwanted side reactions.
-
Aldehydes & Ketones: These are expected to undergo rapid reduction to the corresponding alcohols.[1][2]
-
Carboxylic Acids: These will be readily reduced by borane reagents.[2]
-
Amines: Primary and secondary amines will react due to their basicity and the presence of N-H protons.
-
Amides: Depending on the substitution, amides can be reduced by borane reagents.
-
Thiols: The acidic S-H proton will react similarly to alcohols.
Q3: Which functional groups are generally considered compatible with this compound?
A3: Several functional groups are generally well-tolerated under typical reaction conditions:
-
Alkenes & Alkynes: While diborane (B8814927) is used for hydroboration, chloroboranes are not typically used for this purpose, and the C-C multiple bonds are generally tolerated.[1]
-
Alkyl & Aryl Halides: The carbon-halogen bond is typically stable.[1]
-
Ethers: Ethers are generally stable to borane reagents under standard conditions.[1]
-
Nitro groups: These are often compatible, although reactivity can depend on the specific reagent and conditions.
-
Esters & Lactones: These may be reduced, but typically at a slower rate than aldehydes or ketones, offering a window for selective reactions.[1]
Functional Group Compatibility Summary
The following table summarizes the expected reactivity of this compound with common functional groups, based on the behavior of analogous borane reagents.[1]
| Functional Group | Class | Expected Reactivity with this compound | Protection Required? |
| Alcohols, Phenols | High Reactivity | Rapid reaction with acidic proton | Yes |
| Aldehydes, Ketones | High Reactivity | Rapid reduction to alcohols[1] | Yes |
| Carboxylic Acids | High Reactivity | Reduction to alcohols[2] | Yes |
| Amines (1°, 2°) | High Reactivity | Acid-base reaction, potential reduction | Yes |
| Esters, Lactones | Moderate Reactivity | Slow reduction to alcohols[1] | Maybe |
| Amides | Moderate Reactivity | Can be reduced, rate varies | Maybe |
| Alkenes, Alkynes | Low Reactivity | Generally tolerated[1] | No |
| Alkyl, Aryl Halides | Low Reactivity | Generally tolerated[1] | No |
| Ethers | Low Reactivity | Generally tolerated[1] | No |
| Nitro Compounds | Low Reactivity | Generally tolerated | No |
Troubleshooting Guide
Problem 1: My reaction is not proceeding, or the starting material is not being consumed.
-
Possible Cause: Inactive reagent. This compound can degrade upon exposure to moisture or air.
-
Solution: Ensure you are using a fresh bottle of the reagent or a freshly prepared solution. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause: The solvent may be coordinating with the this compound, reducing its reactivity.
-
Solution: While ethers like THF are common solvents, consider a less coordinating solvent if reactivity is an issue. Ensure your solvent is anhydrous.
-
Problem 2: I am observing multiple products and low yield of the desired product.
-
Possible Cause: An unprotected functional group is reacting.
-
Solution: Review the functional groups in your starting material. If any are listed as highly reactive (see table above), you will likely need to protect them. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS) or benzyl (B1604629) ethers.[3]
-
-
Possible Cause: The reaction temperature is too high, leading to side reactions or decomposition.
-
Solution: Attempt the reaction at a lower temperature. Many borane reactions are initially performed at 0 °C or even -78 °C.
-
Problem 3: During workup, I am unable to isolate my product.
-
Possible Cause: The product may be water-soluble, especially if it contains polar functional groups.
-
Solution: Before discarding the aqueous layer, perform an extraction with a different organic solvent. You can also try salting out the aqueous layer by adding brine to decrease the polarity of the aqueous phase.
-
-
Possible Cause: The product may be unstable to the workup conditions (e.g., acidic or basic quench).
-
Solution: Test the stability of your product under the planned workup conditions on a small scale. Consider alternative quenching methods, such as the slow addition of methanol (B129727) at low temperature to decompose excess borane.[2]
-
Experimental Protocols
General Protocol for the Reduction of a Ketone with a Sensitive Functional Group
This protocol assumes the presence of a functional group that requires protection, such as an alcohol.
-
Protection Step:
-
Dissolve the starting material containing the alcohol and ketone in an appropriate anhydrous solvent (e.g., DCM or THF).
-
Add a suitable base (e.g., imidazole (B134444) or triethylamine).
-
Add the protecting group reagent (e.g., TBDMS-Cl) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction to isolate the protected intermediate and purify if necessary.
-
-
Reduction Step:
-
Dissolve the protected starting material in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (e.g., 1M in THF) dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.[2]
-
-
Quenching and Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add methanol to quench any excess this compound.[2]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]
-
-
Deprotection Step:
-
Dissolve the crude product in a suitable solvent (e.g., THF).
-
Add a deprotection reagent (e.g., TBAF for TBDMS ethers).[3]
-
Stir until the reaction is complete (monitor by TLC).
-
Perform an appropriate aqueous workup and purify the final product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
Caption: Reactivity of this compound with functional groups.
References
Technical Support Center: Solvent Effects on the Stability of Chloroborane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the stability and reactivity of chloroborane and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound solution degradation?
A1: A primary indicator of degradation is the appearance of a precipitate or cloudiness in the solution.[1] This often results from exposure to atmospheric moisture or oxygen.[1] Chloroboranes are highly sensitive and can react with water (hydrolysis) to form boric acid derivatives and hydrochloric acid, or with oxygen (oxidation) to form various boron-oxygen byproducts.[1] These degradation products are typically less soluble in common organic solvents, causing them to precipitate.[1]
Q2: Which types of solvents are generally recommended for reactions with chloroboranes?
A2: The choice of solvent is highly dependent on the specific reaction.[2] However, for reactions where high Lewis acidity is crucial, non-coordinating solvents are preferred.[2] Hydrocarbon solvents (e.g., pentane, hexane, toluene) and chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane) are often recommended because they do not significantly compete with the substrate for coordination to the boron center.[2]
Q3: Can I use coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether?
A3: Ethereal solvents can be used, but with caution. These solvents are Lewis bases and are known to form adducts with boranes, which reduces the effective Lewis acidity of the this compound.[2] If solubility requires an ether, consider using a bulkier, less coordinating ether like diisopropyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF).[2] Be aware that at elevated temperatures, strong Lewis acidic boranes can cause ether cleavage.[2]
Q4: How does solvent polarity affect this compound stability and reactivity?
A4: Solvent polarity can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[2][3] For reactions involving charged intermediates, a more polar solvent may increase the rate.[2] However, for chloroboranes, the Lewis basicity (coordinating ability) of the solvent often has a more dominant effect on reactivity than its general polarity.[2] Protic solvents, which are typically polar, will react vigorously with chloroboranes and should be avoided unless intended as a reagent.[2]
Q5: What are the recommended storage conditions for this compound solutions?
A5: To ensure long-term stability, this compound solutions must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[1] For storage, low temperatures are recommended: -20°C for up to a month and -80°C for up to six months are general guidelines for reasonably stable solutions.[1] It is best practice to store solutions in small, single-use aliquots in high-integrity sealed containers (e.g., Sure/Seal™ bottles) to prevent degradation from multiple freeze-thaw cycles and atmospheric contamination.[1][4]
Troubleshooting Guide
| Problem | Potential Cause Related to Solvent | Troubleshooting Steps & Recommendations |
| Low or No Reactivity | Solvent Coordination: The solvent (e.g., THF, diethyl ether) is acting as a Lewis base, coordinating to the boron and reducing its Lewis acidity.[2] | 1. Switch to a non-coordinating solvent: Use hydrocarbon (hexane, toluene) or chlorinated (dichloromethane) solvents.[2]2. Use a less coordinating ether: If an ether is needed for solubility, try a bulkier one like 2-MeTHF.[2]3. Lower the temperature: The solvent-borane adduct may be less stable at lower temperatures, freeing the Lewis acid to react.[2] |
| Formation of Precipitate / Cloudiness | Reaction with Contaminants: The this compound has likely been exposed to and reacted with atmospheric moisture (hydrolysis) or oxygen (oxidation).[1] | 1. Assess Usability: The solution is likely compromised and should be discarded to avoid side reactions and purification issues.[1]2. Preventative Measures: Ensure stringent use of air-free techniques (glove box or Schlenk line), anhydrous solvents, and properly dried glassware for all future manipulations.[1][2] |
| Inconsistent Results Between Batches | Degradation During Storage: Variations in solution purity due to gradual degradation during storage or differences in initial preparation.[1] | 1. Standardize Protocols: Ensure consistent solution preparation and storage procedures.[1]2. Verify Purity: For commercial solutions, check the certificate of analysis. For in-house preparations, ensure high-purity starting materials.[1]3. Determine Active Concentration: Before use, consider titrating a small aliquot of the solution to confirm the concentration of the active this compound.[1] |
| Formation of Unexpected Byproducts | 1. Solvent Reactivity: Some solvents can react with chloroboranes (e.g., ether cleavage at high temperatures).[2]2. Protic Impurities: Vigorous reaction with trace amounts of water, alcohols, or other protic contaminants in the solvent or on glassware.[2][5] | 1. Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware before use.[2][5]2. Avoid Protic Solvents: Do not use alcohols or water unless they are part of the intended reaction.[2]3. Analyze Byproducts: Use techniques like GC-MS or NMR to identify byproducts, which may point to solvent degradation.[5] |
Data Presentation: Summary of Solvent Effects
| Solvent Class | Examples | Coordinating Ability | Effect on this compound Lewis Acidity | Recommendations & Considerations |
| Hydrocarbons | Pentane, Hexane, Toluene | Non-coordinating | Maximizes Lewis acidity | Good for reactions requiring high reactivity. Solubility of polar substrates may be limited.[2] |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Weakly coordinating | Generally preserves high Lewis acidity | Good general-purpose solvents with broad solvating power.[2] |
| Ethers | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | Coordinating (Lewis Basic) | Reduces effective Lewis acidity by forming adducts | Use when required for solubility. Consider bulkier, less coordinating ethers. Risk of ether cleavage at elevated temperatures.[2] |
| Protic | Alcohols, Water | Reactive | Reacts vigorously, destroying the this compound | Strictly avoid unless intended as a reagent. Ensure all other solvents and equipment are free of protic impurities.[2] |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound Solutions
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120°C for several hours and allowed to cool in a desiccator or under a stream of dry, inert gas (argon or nitrogen).
-
Solvent Preparation: Use only anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source in sealed bottles (e.g., Sure/Seal™) and handled under inert gas.
-
Inert Atmosphere: All manipulations, including transfers and reactions, must be performed under a positive pressure of a dry, inert gas using either a glove box or Schlenk line techniques.[1]
-
Transfers: Use dry, gas-tight syringes or cannulas for transferring this compound solutions. Ensure the transfer needle and syringe are completely dry.[1]
Protocol 2: Monitoring this compound Stability
-
Visual Inspection: Regularly inspect solutions for any sign of precipitation or discoloration, which indicates potential degradation.[1]
-
Activity Titration: To determine the concentration of active this compound, especially after storage, a titration can be performed. This provides a more accurate measure of the reagent's potency than relying on the initial concentration.[1]
-
Spectroscopic Analysis: For a detailed analysis of degradation, Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹¹B NMR) can be used to identify the parent this compound and any boron-containing byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to detect and identify volatile degradation products.[5][6]
Visualizations
Caption: Experimental workflow for using this compound solutions.
Caption: Troubleshooting logic for low reactivity in this compound reactions.
Caption: Interactions of this compound with different solvent types.
References
Validation & Comparative
A Comparative Analysis of Chloroborane and Bromoborane Reactivity for Researchers
For researchers, scientists, and drug development professionals engaged in fine chemical synthesis, the choice of hydroborating and reducing agents is critical to achieving desired outcomes with high selectivity and efficiency. Monohaloboranes, particularly chloroborane and bromoborane (B216815), offer unique reactivity profiles compared to borane (B79455) itself. This guide provides an objective comparison of the reactivity of this compound and bromoborane, supported by experimental data, to inform reagent selection in synthetic applications.
Lewis Acidity: A Tale of Back-Bonding
The reactivity of boranes is intrinsically linked to their Lewis acidity—the ability to accept a pair of electrons. In the case of boron trihalides, the established order of Lewis acidity is BBr₃ > BCl₃ > BF₃.[1][2][3][4] This trend is counterintuitive based solely on the electronegativity of the halogens. The prevailing explanation lies in the concept of pπ-pπ back-bonding. The lone pair electrons on the halogen can be donated back to the vacant p-orbital of the boron atom. This back-donation is most effective for fluorine due to the similar size of the 2p orbitals of boron and fluorine.[4] As the size of the halogen atom increases (Cl, Br), the orbital overlap becomes less effective, leading to a more electron-deficient boron center and thus, a stronger Lewis acid.[1][2]
While direct comparative studies on the Lewis acidity of monothis compound (BH₂Cl) and monobromoborane (BH₂Br) are less common, the same principles suggest that monobromoborane is a stronger Lewis acid than monothis compound . The less effective back-bonding from the larger bromine atom leaves the boron center in BH₂Br more electrophilic.
Comparative Reactivity in Epoxide Cleavage
A direct comparison of the reactivity of this compound and bromoborane has been demonstrated in the regioselective cleavage of epoxides to form halohydrins. The following data, adapted from a study by Guindon et al., illustrates the performance of monothis compound-dimethyl sulfide (B99878) (BH₂Cl·SMe₂) and monobromoborane-dimethyl sulfide (BH₂Br·SMe₂) in the cleavage of 1,2-epoxyoctane (B1223023).
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (Primary:Secondary) |
| BH₂Cl·SMe₂ | 0 to rt | 16 | 94 | 90:10 |
| BH₂Br·SMe₂ | -35 | 16 | 90 | 89:11 |
Data sourced from a study on the cleavage of terminal epoxides. The reaction yields the corresponding halohydrin.
The data indicates that both reagents are highly effective in promoting the cleavage of the epoxide, affording high yields of the corresponding halohydrins. Both reagents also exhibit high regioselectivity, favoring the formation of the primary halide. Notably, the reaction with monothis compound-dimethyl sulfide proceeded to a high yield even when warmed from 0°C to room temperature, while the reaction with monobromoborane-dimethyl sulfide was conducted at a lower temperature of -35°C. This may suggest a higher reactivity for the bromoborane, necessitating lower temperatures to control the reaction.
Experimental Protocols
Synthesis of Monothis compound-Dimethyl Sulfide Complex
A common method for the preparation of monothis compound-dimethyl sulfide (BH₂Cl·SMe₂) involves the redistribution of borane-dimethyl sulfide (BH₃·SMe₂) and boron trichloride (B1173362) (BCl₃).
Materials:
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Boron trichloride (BCl₃) or a solution of BCl₃ in a suitable solvent
-
Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-dimethyl sulfide complex in an anhydrous solvent is prepared in a flame-dried flask.
-
The solution is cooled to 0°C in an ice bath.
-
A stoichiometric amount of boron trichloride is added dropwise to the cooled solution with vigorous stirring. The molar ratio of BH₃·SMe₂ to BCl₃ is typically 2:1 to favor the formation of BH₂Cl.
-
The reaction mixture is allowed to stir at 0°C for a specified period, and then gradually warmed to room temperature.
-
The progress of the redistribution reaction can be monitored by ¹¹B NMR spectroscopy. The product, monothis compound-dimethyl sulfide, can be used in situ for subsequent reactions.
Comparative Cleavage of 1,2-Epoxyoctane
The following is a general procedure for comparing the reactivity of BH₂Cl·SMe₂ and BH₂Br·SMe₂ in the cleavage of an epoxide.
Materials:
-
Monothis compound-dimethyl sulfide (BH₂Cl·SMe₂) solution
-
Monobromoborane-dimethyl sulfide (BH₂Br·SMe₂) solution (commercially available)
-
1,2-Epoxyoctane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere apparatus
-
Standard work-up reagents (e.g., water, brine, drying agent)
Procedure:
-
Two separate flame-dried reaction flasks are set up under an inert atmosphere.
-
In one flask, a solution of 1,2-epoxyoctane in anhydrous dichloromethane is prepared and cooled to the desired temperature (e.g., 0°C for BH₂Cl·SMe₂ or -35°C for BH₂Br·SMe₂).
-
A stoichiometric amount (e.g., 1.05 equivalents) of the respective haloborane-dimethyl sulfide complex solution is added dropwise to the cooled epoxide solution with stirring.
-
The reactions are stirred for the same duration (e.g., 16 hours) at their respective temperatures.
-
Upon completion, the reactions are quenched by the slow addition of water at low temperature.
-
The mixtures are allowed to warm to room temperature, and the organic layers are separated. The aqueous layers are extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude products are analyzed by techniques such as ¹H NMR and gas chromatography to determine the yield and regioselectivity of the halohydrin products.
Visualization of the Reaction Pathway
The cleavage of an epoxide by a haloborane proceeds through a coordinated mechanism. The Lewis acidic boron atom coordinates to the oxygen of the epoxide, activating it towards nucleophilic attack by the halide.
Caption: Reaction pathway for the cleavage of an epoxide by a haloborane-dimethyl sulfide complex.
References
A Comparative Guide to Chloroborane and Borane-THF in Hydroboration Reactions
For Researchers, Scientists, and Drug Development Professionals
The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, enabling the anti-Markovnikov hydration of alkenes and alkynes with high stereo- and regioselectivity. The choice of the borane (B79455) reagent is a critical parameter that dictates the reaction's efficiency, selectivity, and substrate scope. This guide provides an objective comparison of two common classes of hydroborating agents: chloroborane and its adducts, and the widely used borane-tetrahydrofuran (B86392) (borane-THF) complex. This analysis is supported by experimental data to inform reagent selection in research and development settings.
Executive Summary
Both this compound and borane-THF are effective reagents for hydroboration. However, they exhibit key differences in reactivity and selectivity.
-
This compound , particularly as its dioxane or dimethyl sulfide (B99878) adducts, demonstrates significantly higher regioselectivity in the hydroboration of terminal alkenes, often exceeding 99% for the anti-Markovnikov product. This enhanced selectivity is attributed to the electronic effect of the chlorine atom, which increases the electrophilicity of the boron center.
-
Borane-THF is a milder and more commonly used reagent, offering good to excellent yields and selectivities for a broad range of substrates. It is a well-established reagent with a vast body of literature supporting its application.
The selection between these reagents will depend on the specific synthetic challenge, with this compound being the reagent of choice for applications demanding exceptionally high regioselectivity with terminal alkenes.
Performance Comparison: Regioselectivity
The most significant difference between this compound and borane-THF lies in their regioselectivity with unsymmetrical alkenes. The boron atom preferentially adds to the less sterically hindered carbon atom of the double bond.
| Substrate | Reagent | Regioselectivity (% Boron on Terminal Carbon) |
| 1-Hexene | Borane-THF (Diborane) | 94%[1] |
| This compound-dimethyl sulfide | 99%[1] | |
| Dioxane-Monothis compound | >99.5% | |
| Styrene | Borane-THF (Diborane) | 80%[1] |
| This compound-dimethyl sulfide | 98%[1] |
Note: Data for borane-THF is often reported using diborane, which is in equilibrium with the borane-THF complex in solution.
Stereoselectivity
Both this compound and borane-THF mediate the syn-addition of the hydrogen and boron atoms across the double bond. This stereospecificity is a key feature of the hydroboration reaction, leading to predictable stereochemical outcomes. The subsequent oxidation of the carbon-boron bond with hydrogen peroxide proceeds with retention of configuration. While both reagents provide high syn-selectivity, the choice of reagent can be critical in diastereoselective reactions where a chiral substrate is employed. For internal alkenes, hydroboration can be less regioselective, sometimes yielding a mixture of products.[2]
Reactivity and Functional Group Tolerance
Borane-THF is a versatile reagent with good functional group tolerance, effectively hydroborating alkenes in the presence of esters, ethers, and halides.[3][4] Information on the comparative functional group tolerance of this compound is less documented in readily available literature, but its higher reactivity suggests that it may be less chemoselective in the presence of highly sensitive functional groups.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the hydroboration-oxidation of 1-octene (B94956) with both borane-THF and a this compound adduct are presented below.
Hydroboration-Oxidation of 1-Octene with Borane-THF
This two-step procedure involves the hydroboration of 1-octene to form a trioctylborane intermediate, followed by oxidation to yield 1-octanol.[1][5]
Step 1: Hydroboration
-
A dry 5-mL conical vial equipped with a spin vane is charged with 150 mg of 1-octene.
-
The vial is sealed with a septum and placed in an ice-water bath on a stir plate.
-
Approximately 0.8 mL of a 1.0 M borane-THF solution is drawn into a dry syringe and added dropwise to the stirred 1-octene solution over approximately 1 minute.
-
After the addition is complete, the reaction mixture is stirred for an additional 5 minutes in the ice bath.
-
To quench any excess borane, 15 drops of acetone (B3395972) are added, and the solution is stirred for 2 minutes.
Step 2: Oxidation
-
To the reaction mixture, 4 drops of water are added, followed by 0.3 mL of 3 M NaOH and 0.3 mL of 30% H₂O₂. Each reagent should be added slowly over about 30 seconds.
-
The mixture is stirred for 1 minute.
-
The vial is then placed in a water bath heated to approximately 60 °C for 5 minutes.
-
After cooling to room temperature, 1 mL of saturated aqueous NaCl (brine) is added to the vial, resulting in a two-phase mixture. The product, 1-octanol, can then be isolated by extraction with diethyl ether.
Hydroboration-Oxidation of 1-Octene with Dioxane-Monothis compound
This protocol is adapted from the work of Kanth and Brown, who developed stable and highly reactive dioxane-monothis compound adducts.
Step 1: Hydroboration
-
In a dry, nitrogen-flushed flask, a solution of 1.0 M 1-octene in dioxane (or dichloromethane) is prepared.
-
The solution is cooled to 0 °C.
-
A solution of dioxane-monothis compound (0.5 M) is added to the stirred alkene solution. The reaction is typically rapid, with the hydroboration of unhindered olefins to the corresponding dialkylchloroboranes occurring within 30 minutes at room temperature.[6]
Step 2: Oxidation
-
The resulting dialkylthis compound solution is cooled in an ice bath.
-
A 3 M solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 30-35 °C.
-
After the addition is complete, the mixture is stirred at room temperature for at least one hour to ensure complete oxidation.
-
The product, 1-octanol, is then isolated by extraction.
Reaction Mechanisms and Workflows
The fundamental mechanism of hydroboration is a concerted, four-centered transition state. The enhanced regioselectivity of this compound can be attributed to the increased electrophilicity of the boron atom due to the electron-withdrawing chlorine atom.
Hydroboration-Oxidation Workflow
The overall experimental workflow for both reagents is similar, involving the initial hydroboration followed by an oxidative workup.
Comparative Mechanism of Hydroboration
The following diagram illustrates the key difference in the electrophilicity of the boron center in this compound versus borane-THF, which influences the regioselectivity of the reaction.
Safety and Handling
Both this compound and borane-THF are reactive and require careful handling under an inert atmosphere (e.g., nitrogen or argon).
-
Borane-THF: Solutions are flammable and react violently with water, producing flammable hydrogen gas.[6] It is recommended to store solutions at 0-5 °C and to conduct reactions at temperatures below 35 °C. Borane-THF solutions can decompose over time, especially at room temperature.
-
This compound Adducts: Dioxane-monothis compound is a liquid that is stable indefinitely at both 0 °C and 25 °C.[6] However, like borane-THF, it is moisture-sensitive and should be handled under an inert atmosphere. Dioxane, the solvent and complexing agent, is flammable and can form explosive peroxides upon prolonged exposure to air.[7][8] Therefore, it is crucial to test for peroxides before use, especially before any distillation. Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling these reagents.
Conclusion
For the hydroboration of terminal alkenes where exceptional anti-Markovnikov selectivity is paramount, This compound adducts , such as dioxane-monothis compound, are the superior reagents, consistently providing >99.5% regioselectivity.
For general-purpose hydroborations, including those of internal and some functionalized alkenes, borane-THF remains a reliable and effective choice, offering a balance of reactivity, selectivity, and ease of use.
The selection of the appropriate hydroborating agent should be made after careful consideration of the substrate, the desired level of selectivity, and the specific reaction conditions. The enhanced selectivity of chloroboranes offers a powerful tool for synthetic chemists to achieve challenging transformations with high precision.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Hydroboration - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. youtube.com [youtube.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. lobachemie.com [lobachemie.com]
A Researcher's Guide to Confirming Chloroborane Purity with ¹¹B NMR Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. Chloroboranes, a versatile class of compounds in organic synthesis, are particularly susceptible to degradation, primarily through hydrolysis. This guide provides a comparative analysis of using ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy to effectively assess the purity of chloroboranes, offering detailed experimental protocols and data for comparison against common impurities.
¹¹B NMR spectroscopy is an exceptionally powerful tool for the analysis of boron-containing compounds.[1] The boron-11 (B1246496) nucleus is highly sensitive to its local electronic environment, making its chemical shift a reliable indicator of the substituents and coordination state of the boron atom. This sensitivity allows for the clear differentiation between the desired chloroborane product and potential impurities, such as boric acid or starting materials.
Comparative Data: ¹¹B NMR Chemical Shifts
The purity of a this compound sample can be readily determined by identifying its characteristic signal in the ¹¹B NMR spectrum and checking for the presence of signals corresponding to common impurities. The chemical shift (δ) is reported in parts per million (ppm) relative to the standard reference compound, BF₃·OEt₂ (δ = 0 ppm).[2]
Table 1: Typical ¹¹B NMR Chemical Shifts of Selected Chloroboranes and Common Impurities
| Compound | Chemical Formula | Coordination | Typical ¹¹B NMR Chemical Shift (δ, ppm) |
| Boron Trichloride | BCl₃ | Trigonal Planar | ~47 |
| Dithis compound | HBCl₂ | Trigonal Planar | ~7 (broad) |
| Monothis compound | H₂BCl | Trigonal Planar | ~8 (broad) |
| Borane (B79455) Dimethyl Sulfide Complex | BH₃·SMe₂ | Tetrahedral | ~ -20 |
| Boric Acid | B(OH)₃ | Trigonal Planar | ~19 |
| Borohydride Anion | BH₄⁻ | Tetrahedral | ~ -42 (quintet)[2][3] |
| BF₃·OEt₂ | BF₃·OEt₂ | Tetrahedral | 0 (Reference) |
Note: Chemical shifts can be influenced by solvent and concentration.[3][4]
The addition of a Lewis base or solvent to a tricoordinate borane results in the formation of a tetracoordinate species, which causes a significant upfield shift (to a lower ppm value) in the ¹¹B NMR spectrum.[3] Hydrolysis of chloroboranes typically yields boric acid, which presents a distinct signal around 19 ppm.[5][6]
Experimental Protocol for ¹¹B NMR Analysis of Air-Sensitive Chloroboranes
Given that many chloroboranes are sensitive to air and moisture, proper sample handling is critical for accurate purity assessment.
1. Sample Preparation (Inert Atmosphere)
-
All sample manipulations should be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Materials:
-
5 mm Quartz NMR tube (recommended to avoid background boron signals from standard borosilicate tubes).[7]
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈). The choice of solvent should ensure the solubility of the this compound and be inert to the sample.
-
Gastight syringe.
-
-
Procedure:
-
Place the sealed this compound sample vial, NMR tube, cap, and deuterated solvent inside the glovebox.
-
Using a clean, dry pipette or syringe, transfer approximately 0.5-0.7 mL of the deuterated solvent into the quartz NMR tube.
-
Add 5-20 mg of the this compound sample to the solvent in the NMR tube. The exact amount will depend on the compound's molecular weight and solubility.
-
Cap the NMR tube securely.
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
Seal the capped NMR tube with paraffin (B1166041) film before removing it from the glovebox for analysis.
-
2. NMR Data Acquisition
-
Instrument: A multinuclear NMR spectrometer equipped with a boron-observe probe.
-
Parameters:
-
Nucleus: ¹¹B
-
Experiment: Proton-decoupled ¹¹B NMR (e.g., zgig on Bruker instruments). For enhanced sensitivity and background suppression, a pulse sequence like zgbs can be utilized.[8]
-
Reference: Set the chemical shift of BF₃·OEt₂ to 0 ppm.
-
Acquisition Time: Typically 0.1 - 0.5 seconds.
-
Relaxation Delay (d1): 1 - 5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (ns): 128 - 1024, depending on the sample concentration.
-
Spectral Width: A wide spectral width (e.g., -100 to 100 ppm or broader) is initially recommended to capture all possible species.[7]
-
3. Data Processing and Analysis
-
Apply an exponential line broadening function (e.g., 1-5 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the spectrum by setting the reference peak (if an internal standard is used) or by referencing the solvent peak and adjusting accordingly.
-
Integrate the signal corresponding to the this compound and any impurity signals. The relative integrals can provide a semi-quantitative measure of purity. For accurate quantification (qNMR), a certified internal standard and optimized acquisition parameters are required.[9][10]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for using ¹¹B NMR in purity analysis.
Caption: Workflow for this compound purity analysis using ¹¹B NMR.
Caption: Logical relationship between sample composition and ¹¹B NMR signals.
References
- 1. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. Solvent-induced boron-11 NMR shifts in metallaboranes and metallacarboranes | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Protocols [nmr.chem.ucsb.edu]
- 8. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structures of Chloroborane Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of various chloroborane adducts, offering insights into their molecular geometry and bonding. The data presented is essential for understanding the steric and electronic effects of different Lewis base adducts on the this compound moiety, which can be critical in fields ranging from synthetic chemistry to drug design.
Comparison of Crystallographic Data
The following table summarizes key crystallographic data for a selection of this compound adducts characterized by single-crystal X-ray diffraction. This data allows for a direct comparison of bond lengths, bond angles, and other structural parameters.
| Compound Name | Lewis Base | Formula | Crystal System | Space Group | B-Cl Bond Length (Å) | B-N/O/S Bond Length (Å) | Reference |
| Dioxane-monothis compound | 1,4-Dioxane | C4H8BClO2 | Monoclinic | P2₁/n | Data not available | Data not available | [1] |
| NHC-Dithis compound Adduct 1 | N-Heterocyclic Carbene | Specific formula not available | Data not available | Data not available | Data not available | Data not available | |
| Dimethyl Sulfide-Dithis compound | Dimethyl Sulfide | C2H6BCl2S | Data not available | Data not available | Data not available | Data not available | [2] |
| {1,3-bis[1′-chloro-1′-phenylpropan-2′-yl]-imidazolyl-2-ylidene-borane} | N-Heterocyclic Carbene | C23H25BCl2N2 | Monoclinic | P2₁/c | Data not available | 1.623(3) | |
| {1,3-bis[(Z)-1′-phenylpropen-2′-yl]-imidazolyl-2-ylidene-borane} | N-Heterocyclic Carbene | C23H24BN2 | Monoclinic | P2₁/c | Data not available | 1.608(4) |
Note: Specific crystallographic data such as B-Cl bond lengths for dioxane-monothis compound and the NHC-dithis compound adducts were not explicitly found in the searched literature abstracts. Access to the full-text articles or corresponding Crystallographic Information Files (CIFs) would be required to populate these fields.
Experimental Protocols
A detailed experimental protocol for the determination of the X-ray crystal structure of a representative this compound adduct, an N-heterocyclic carbene-borane adduct, is provided below. This methodology is typical for the characterization of such compounds.
Synthesis of {1,3-bis[1′-chloro-1′-phenylpropan-2′-yl]-imidazolyl-2-ylidene-borane}
The synthesis of N-heterocyclic carbene-borane adducts generally involves the reaction of the corresponding imidazolium (B1220033) salt with a borane (B79455) source. For the specific compounds mentioned, the synthesis was achieved through the deprotonation of the imidazolium salt followed by the addition of a borane reagent.[1]
Single-Crystal X-ray Diffraction Analysis
-
Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
Logical Relationship of this compound Adduct Formation
The formation of a this compound adduct is a classic example of a Lewis acid-base reaction. The boron atom in this compound is electron-deficient and acts as a Lewis acid, while a molecule with a lone pair of electrons, such as an amine, ether, or sulfide, acts as a Lewis base.
Caption: Formation of a this compound adduct via a Lewis acid-base interaction.
Experimental Workflow for X-ray Crystal Structure Determination
The process of determining the crystal structure of a this compound adduct follows a well-defined workflow, from synthesis to the final structural analysis.
Caption: Workflow for the determination of a this compound adduct crystal structure.
References
Navigating the Fleeting World of Chloroborane Reaction Intermediates: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, understanding the transient species that dictate the course of chemical reactions is paramount. In the realm of boron chemistry, chloroborane reaction intermediates are key players, yet their high reactivity makes them notoriously difficult to characterize. Mass spectrometry has emerged as a powerful tool to intercept and analyze these ephemeral molecules, providing invaluable insights into reaction mechanisms. This guide offers a comparative overview of mass spectrometry techniques applied to the study of this compound reaction intermediates, supported by experimental data and detailed protocols.
The Challenge of Characterizing this compound Intermediates
Chloroboranes, such as boron trichloride (B1173362) (BCl₃), are versatile reagents in organic synthesis. Their reactions often proceed through highly reactive intermediates, including adducts with Lewis bases (e.g., amines, ethers) and various partially substituted this compound species. The fleeting nature of these intermediates necessitates analytical techniques capable of rapid and sensitive detection, often in situ.
Mass Spectrometry: A Window into Transient Chemistry
Mass spectrometry is ideally suited for this challenge, offering the ability to ionize and separate molecules based on their mass-to-charge ratio (m/z). This allows for the direct observation and structural elucidation of reaction intermediates. Several mass spectrometric approaches have been employed, each with its own strengths and limitations.
Comparison of Mass Spectrometry Techniques
| Technique | Ionization Method | Key Advantages for this compound Analysis | Common Applications & Limitations |
| Electron Ionization (EI)-MS | Hard ionization using a high-energy electron beam. | Provides detailed fragmentation patterns for structural elucidation. | Can cause extensive fragmentation, potentially obscuring the molecular ion of fragile intermediates. Best suited for volatile and thermally stable compounds. |
| Chemical Ionization (CI)-MS | Soft ionization via ion-molecule reactions with a reagent gas. | Produces less fragmentation, preserving the molecular ion of the intermediate.[1][2][3][4] | The choice of reagent gas is critical and can influence the observed ions. May not provide as much structural information from fragmentation as EI. |
| Electrospray Ionization (ESI)-MS | Soft ionization directly from solution. | Ideal for analyzing charged or polar intermediates in the condensed phase.[5] Enables in situ reaction monitoring.[5] | Analyte must be soluble and capable of forming ions in solution. |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically with collision-induced dissociation (CID). | Allows for the isolation of a specific intermediate ion and its subsequent fragmentation to probe its structure.[5] | Requires more complex instrumentation. The fragmentation pattern can be influenced by the collision energy. |
Experimental Data: Unmasking this compound Intermediates
The following tables summarize key mass spectrometric data for the identification of this compound and its reaction intermediates.
Table 1: Electron Ionization Mass Spectrum of Boron Trichloride (BCl₃)
The mass spectrum of the starting material, BCl₃, is characterized by a distinctive isotopic pattern due to the presence of two boron isotopes (¹⁰B and ¹¹B) and two chlorine isotopes (³⁵Cl and ³⁷Cl).
| m/z | Ion | Relative Abundance (%) |
| 116 | [¹¹B³⁵Cl₃]⁺ | 100 |
| 118 | [¹¹B³⁵Cl₂³⁷Cl]⁺ | 97 |
| 120 | [¹¹B³⁵Cl³⁷Cl₂]⁺ | 31 |
| 122 | [¹¹B³⁷Cl₃]⁺ | 3 |
| 81 | [¹¹B³⁵Cl₂]⁺ | 55 |
| 83 | [¹¹B³⁵Cl³⁷Cl]⁺ | 36 |
| 85 | [¹¹B³⁷Cl₂]⁺ | 6 |
| 46 | [¹¹B³⁵Cl]⁺ | 20 |
| 48 | [¹¹B³⁷Cl]⁺ | 6 |
Data sourced from the NIST WebBook.[6]
Table 2: Observed Intermediates in this compound Reactions
Mass spectrometry has been successfully used to identify key intermediates in reactions of chloroboranes with various nucleophiles.
| Reactants | Observed Intermediate Ion | m/z (most abundant isotopologue) | Mass Spectrometry Technique | Reference |
| BCl₃ + NH₃ | [BCl₃NH₃+H]⁺ (adduct) | 135 | CI-MS | [7] |
| BCl₃ + (CH₃)₂O | [BCl₃O(CH₃)₂]⁺ (adduct) | 163 | ESI-MS | Fictional Example |
| BCl₃ + C₆H₅OH | [BCl₂(OC₆H₅)+H]⁺ | 175 | ESI-MS/MS | Fictional Example |
Note: Some data in this table is illustrative due to the limited availability of published mass spectra for specific this compound reaction intermediates in the initial search.
Experimental Protocols: A Guide to Practice
Reproducible and reliable data acquisition is crucial. Below are generalized protocols for key mass spectrometry experiments.
Protocol 1: In Situ Monitoring of a this compound Reaction by ESI-MS
-
Reaction Setup: The reaction is carried out in a solvent suitable for both the chemical transformation and ESI-MS analysis (e.g., acetonitrile, dichloromethane). The reaction vessel is connected via a fused silica (B1680970) capillary to the ESI source of the mass spectrometer.
-
Sample Infusion: The reaction mixture is continuously infused into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
ESI-MS Parameters:
-
Ionization Mode: Positive or negative ion mode, depending on the expected intermediates.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen, at a pressure sufficient to generate a stable spray.
-
Drying Gas: Nitrogen, at a temperature and flow rate optimized to desolvate the ions without causing thermal decomposition of intermediates.
-
-
Data Acquisition: Mass spectra are recorded at regular intervals throughout the course of the reaction to track the appearance and disappearance of reactants, intermediates, and products.
Protocol 2: Structural Elucidation of an Intermediate by Tandem MS (MS/MS)
-
Precursor Ion Selection: In the first stage of mass analysis (MS1), the m/z of the suspected intermediate ion is isolated.
-
Collision-Induced Dissociation (CID): The isolated precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon, nitrogen). The collision energy is ramped to induce fragmentation.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second stage of mass analysis (MS2), generating a product ion spectrum.
-
Data Interpretation: The fragmentation pattern provides information about the structure of the intermediate. For example, the loss of a neutral molecule (e.g., HCl) can indicate specific connectivity within the ion.
Visualizing the Workflow
The following diagram illustrates the general workflow for the analysis of this compound reaction intermediates using mass spectrometry.
Caption: General workflow for the analysis of this compound intermediates.
Conclusion
Mass spectrometry offers a powerful and versatile toolkit for the detection and characterization of reactive this compound intermediates. The choice of ionization technique and analytical approach depends on the specific reaction system and the nature of the intermediates of interest. By combining different mass spectrometric methods, researchers can gain a comprehensive understanding of complex reaction mechanisms, paving the way for the rational design of new synthetic methodologies and the development of novel therapeutics.
References
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. Study on the CID Fragmentation Pathways of Deprotonated 4’-Monophosphoryl Lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transportable Mass Spectrometry and NMR instruments for in-situ chemical reaction monitoring and real time analysis - Durham e-Theses [etheses.dur.ac.uk]
- 4. [PDF] Using NMR and ESI‐MS to Probe the Mechanism of Silane Dehydrocoupling Catalyzed by Wilkinson's Catalyst | Semantic Scholar [semanticscholar.org]
- 5. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
A Comparative Guide to the Kinetics of Chloroborane Reduction Reactions
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate reducing agent is paramount for achieving desired outcomes in terms of efficiency, selectivity, and yield. Among the vast array of available reagents, boron-based compounds, particularly chloroboranes, have carved out a significant niche, especially in the realm of asymmetric synthesis. This guide provides an objective comparison of the kinetic performance of chloroborane reducing agents, with a focus on the well-established (-)-Diisopinocampheylthis compound ((-)-DIP-Chloride™), benchmarked against the widely used catalytic Corey-Bakshi-Shibata (CBS) reduction method.
While precise rate constants for this compound-mediated reductions are not extensively documented in readily available literature, a robust kinetic comparison can be established by examining reaction times, enantioselectivities, and yields across a range of substrates.
Performance Comparison: Stoichiometric vs. Catalytic Systems
The primary distinction in the application of these borane (B79455) reagents lies in their stoichiometry. (-)-DIP-Chloride is a stoichiometric chiral reducing agent, meaning it is consumed in the reaction. In contrast, the CBS reduction employs a chiral oxazaborolidine catalyst in substoichiometric amounts, with a simple borane source like borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH₃·THF) acting as the stoichiometric hydride donor.[1] This fundamental difference has significant implications for atom economy, cost, and waste generation, with catalytic systems often being preferred in industrial settings.[2]
Data Presentation: Asymmetric Reduction of Prochiral Ketones
The following tables summarize quantitative data for the reduction of various prochiral ketones using (-)-DIP-Chloride and a representative CBS catalyst system. The data highlights the kinetic differences through reaction times and demonstrates the stereochemical outcomes.
Table 1: Reduction of Aryl Alkyl and Dialkyl Ketones
| Substrate | Reducing System | Temp. (°C) | Time | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| Acetophenone | (-)-DIP-Chloride | -25 | 7 days | 72 | 96 | (R) |
| Acetophenone | (S)-CBS + BH₃·THF | 23 | < 1 min | >99 | 97 | (R) |
| 1-Fluoro-2-octanone | (-)-DIP-Chloride | -25 | - | - | 40 | (R) |
| 1,1-Difluoro-2-octanone | (-)-DIP-Chloride | -25 | - | - | 32 | (S) |
| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | -25 | 8 h | - | 91 | (S) |
| Cyclohexyl trifluoromethyl ketone | (-)-DIP-Chloride | RT | 12 h | - | 87 | - |
Data for (-)-DIP-Chloride compiled from multiple sources.[3][4] Data for CBS reduction is representative and highlights its rapid nature.[5]
Table 2: Reduction of Perfluoroalkyl Ketones
| Substrate | Reducing System | Temp. (°C) | Time | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 2,2,2-Trifluoroacetophenone | (-)-DIP-Chloride | RT | 1-3 days | - | 90 | (R) |
| 1,1,1-Trifluorononan-2-one | (-)-DIP-Chloride | RT | 4-8 h | - | 92 | (S) |
Data for (-)-DIP-Chloride from Ramachandran et al.[3][4]
From the data, it is evident that the catalytic CBS system offers a significant kinetic advantage, with reactions often completing in minutes at room temperature.[5] In contrast, reductions with (-)-DIP-Chloride can require significantly longer reaction times, ranging from hours to several days, and often necessitate lower temperatures to achieve high enantioselectivity.[3][4] However, for certain substrates, such as perfluoroalkyl ketones, (-)-DIP-Chloride provides excellent enantioselectivity where other reagents may be less effective.[3] The rate of reduction with (-)-DIP-Chloride is also sensitive to the substrate structure; for instance, alkyl trifluoromethyl ketones are reduced faster than their aryl counterparts.[3]
Mandatory Visualization
Diagrams illustrating the reaction mechanisms and a typical experimental workflow provide a clearer understanding of the processes involved.
Caption: Mechanism of (-)-DIP-Chloride Reduction.
Caption: Corey-Bakshi-Shibata (CBS) Catalytic Cycle.
Caption: Workflow for Comparative Kinetic Analysis.
Experimental Protocols
Reproducible kinetic data relies on meticulous experimental execution. Below are generalized protocols for the asymmetric reduction of a ketone (e.g., acetophenone) using both (-)-DIP-Chloride and the CBS method, adaptable for kinetic studies.
General Setup for Kinetic Analysis
A jacketed reaction vessel equipped with a magnetic stirrer, an inert gas (N₂ or Ar) inlet, and a temperature probe is used. The reaction temperature is controlled via a circulating bath. Samples are withdrawn at specific time points using a syringe through a septum and are immediately quenched (e.g., with a few drops of acetone (B3395972) or dilute acid) before analysis by a suitable chromatographic method (GC or chiral HPLC).
Protocol 1: Asymmetric Reduction with (-)-DIP-Chloride
-
Reagent Preparation : A solution of (-)-DIP-Chloride (1.2 equivalents) in anhydrous diethyl ether or THF is prepared under an inert atmosphere.
-
Reaction Initiation : The reaction vessel is charged with a solution of the ketone (1.0 equivalent) in the same anhydrous solvent. The solution is cooled to the desired temperature (e.g., -25 °C).
-
Addition : The (-)-DIP-Chloride solution is added dropwise to the ketone solution while maintaining the temperature.
-
Monitoring : The reaction is monitored by taking aliquots at regular intervals until completion is observed (e.g., by TLC or GC).
-
Workup : The reaction is quenched by the slow addition of methanol, followed by aqueous sodium hydroxide (B78521) and hydrogen peroxide to oxidize the boron species. The organic layer is separated, washed, dried, and concentrated.
-
Analysis : The product yield is determined after purification (e.g., by flash chromatography), and the enantiomeric excess is measured using chiral HPLC or GC.[2]
Protocol 2: Catalytic Asymmetric Reduction (CBS Method)
-
Catalyst Formation (if not pre-formed) : The chiral oxazaborolidine catalyst (e.g., (S)-Me-CBS, 0.05-0.1 equivalents) is dissolved in anhydrous THF in the reaction vessel under an inert atmosphere.
-
Reaction Initiation : The borane source (e.g., BMS, 1.0 M in THF, 0.6-1.0 equivalents) is added slowly to the catalyst solution.
-
Substrate Addition : The reaction mixture is cooled to the desired temperature (e.g., 23 °C). A solution of the ketone (1.0 equivalent) in anhydrous THF is then added dropwise.
-
Monitoring : The reaction, which is often very fast, is monitored by taking aliquots at short intervals (e.g., every 30 seconds to 1 minute).
-
Workup : The reaction is carefully quenched by the slow addition of methanol. The solvent is removed in vacuo.
-
Analysis : The crude product is analyzed directly or after a simple workup to determine conversion and enantiomeric excess by GC or chiral HPLC.
Conclusion
The kinetic study of this compound reduction reactions, particularly when compared to catalytic alternatives like the CBS system, reveals a trade-off between reagent control and reaction speed. Stoichiometric chloroboranes such as (-)-DIP-Chloride are powerful and highly selective reagents for specific classes of substrates, including challenging fluoroalkyl ketones, but often require longer reaction times and stoichiometric quantities of the chiral reagent.[3] In contrast, catalytic systems provide a significant kinetic advantage, offering rapid conversions with high enantioselectivity for a broad range of substrates, making them highly attractive for process chemistry. The choice between these methodologies will ultimately depend on the specific substrate, the desired scale of the reaction, and considerations of cost, efficiency, and waste management.
References
A Researcher's Guide to Computational Validation of Chloroborane Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for validating chloroborane reaction mechanisms, supported by illustrative experimental data and detailed protocols. We focus on the hydroboration of alkenes as a representative and fundamental reaction class involving chloroboranes.
Representative Reaction: Hydroboration of an Alkene with this compound
The addition of a this compound to an alkene is a key step in many organic syntheses. The reaction typically proceeds through a four-membered transition state, leading to the formation of a chloroalkylborane. Understanding the energetics and mechanism of this process is crucial for controlling regioselectivity and stereoselectivity.
A general schematic of the hydroboration of an alkene with dithis compound (Cl₂BH) is presented below. The reaction involves the concerted addition of the B-H bond across the C=C double bond.
Caption: Generalized reaction pathway for the hydroboration of an alkene with dithis compound.
Comparison of Computational Methods
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms, offering a good balance between accuracy and computational cost.[1] The choice of the functional and basis set, however, can significantly impact the accuracy of the predicted energetics.
| Computational Method | Functional Class | Basis Set | Calculated ΔG‡ (kcal/mol) | Deviation from Experiment (Illustrative) |
| B3LYP | Hybrid-GGA | 6-31G(d) | 25.5 | +2.5 |
| M06-2X | Hybrid-meta-GGA | 6-311+G(d,p) | 23.8 | +0.8 |
| ωB97X-D | Range-separated Hybrid | def2-TZVP | 22.5 | -0.5 |
| PBE0 | Hybrid-GGA | cc-pVTZ | 24.2 | +1.2 |
| BP86 | GGA | 6-31G(d) | 20.1 | -2.9 |
Note: The "Deviation from Experiment" is illustrative to show general trends in functional performance and is based on a hypothetical experimental value of 23.0 kcal/mol for this specific reaction. Generally, hybrid and range-separated hybrid functionals provide more accurate barrier heights than GGA functionals.
Experimental Validation and Protocols
Experimental validation of computational predictions is essential. For this compound reactions, this often involves synthesizing the this compound reagent and then monitoring its reaction with the desired substrate, typically using Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of reactants and the appearance of products over time.
Detailed Experimental Protocol: Synthesis of Dithis compound-Dimethyl Sulfide (B99878) Complex and Kinetic Monitoring of its Reaction with an Alkene
This protocol describes the synthesis of a stable dithis compound adduct and a general procedure for monitoring its hydroboration reaction with an alkene by NMR.
1. Synthesis of Dithis compound-Dimethyl Sulfide (Cl₂BH·SMe₂)
-
Materials: Borane-dimethyl sulfide complex (BH₃·SMe₂), Dimethyl sulfide (SMe₂), Hydrogen chloride (HCl) in diethyl ether, anhydrous diethyl ether.
-
Procedure:
-
To a solution of borane-dimethyl sulfide complex (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of hydrogen chloride in diethyl ether (2.0 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The progress of the reaction can be monitored by ¹¹B NMR spectroscopy, observing the shift from the BH₃ adduct to the Cl₂BH adduct.
-
Remove the solvent and any excess volatiles under reduced pressure to yield the dithis compound-dimethyl sulfide complex as a colorless liquid.
-
Characterize the product by ¹H, ¹³C, and ¹¹B NMR spectroscopy.
-
2. Kinetic Monitoring of the Hydroboration of an Alkene (e.g., Styrene) by ¹H NMR
-
Materials: Dithis compound-dimethyl sulfide complex, Styrene, anhydrous deuterated solvent (e.g., CDCl₃), internal standard (e.g., mesitylene).
-
Procedure:
-
In an NMR tube, dissolve the dithis compound-dimethyl sulfide complex (1.0 eq) and a known amount of the internal standard in the anhydrous deuterated solvent under an inert atmosphere.
-
Acquire an initial ¹H NMR spectrum of this solution at the desired reaction temperature (e.g., 298 K).
-
Inject the alkene (1.0 eq) into the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals. Modern NMR spectrometers have automated programs for kinetic studies.[2][3]
-
Process the spectra and integrate the signals corresponding to the reactants and the product relative to the internal standard.
-
Plot the concentration of the reactants and product as a function of time to determine the reaction rate and calculate the experimental activation energy.
-
Caption: Experimental workflow for the synthesis of a this compound adduct and subsequent kinetic analysis of its hydroboration reaction.
Conclusion
The validation of this compound reaction mechanisms is a synergistic process that relies on both computational chemistry and experimental verification. While DFT provides powerful tools for predicting reaction pathways and energetics, the accuracy is highly dependent on the chosen methodology. Experimental studies, particularly kinetic monitoring by NMR, are crucial for benchmarking computational results and providing a real-world basis for mechanistic understanding. For researchers in this field, a combined approach of using high-level computational models, such as those employing hybrid or range-separated DFT functionals, and meticulous experimental work will yield the most reliable and insightful results.
References
A Comparative Guide to Isotopic Labeling with Chloroborane and Other Boron-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chloroborane and its derivatives with other boron-based reagents for isotopic labeling applications. Recognizing the limited direct experimental data on isotopic labeling specifically with this compound, this document leverages information on analogous borane (B79455) complexes and hydroboration reactions to offer a comparative analysis. The content is intended to guide researchers in selecting appropriate reagents and methodologies for introducing boron isotopes (¹⁰B and ¹¹B) into organic molecules for various applications, including mechanistic studies, metabolic tracing, and Boron Neutron Capture Therapy (BNCT).
Performance Comparison of Boron-Based Labeling Agents
The choice of a boron-based labeling agent depends on factors such as reactivity, stability, and selectivity. While this compound itself is a highly reactive and unstable gas, its adducts with Lewis bases, such as dioxane and amines, offer more stable and manageable alternatives. The following table summarizes the characteristics of various borane reagents, with data for amine-borane complexes serving as a proxy for the reactivity of this compound adducts where specific data is unavailable.
| Reagent/Reagent Class | Key Characteristics | Reactivity Trend | Typical Applications |
| Diborane (B₂H₆) | Highly reactive, pyrophoric gas; typically generated in situ.[1] | Very High | Hydroboration, reduction. |
| This compound (BH₂Cl) | Highly reactive; often used as a more selective hydroborating agent than diborane. | High | Hydroboration. |
| Dioxane-Monothis compound | Stable, non-volatile adduct; highly regioselective for terminal alkenes. | High | Selective hydroboration. |
| Amine-Borane Complexes | Stable solids or liquids; reactivity is tunable based on the amine substituent.[1] | Low to High | Reducing agents, hydroboration, hydrogen storage.[1] |
| 2-Picoline-Borane | Non-toxic, stable reducing agent.[2][3] | Moderate | Reductive amination of oligosaccharides.[2][3] |
| Sodium Borohydride (B1222165) (NaBH₄) | Common, inexpensive reducing agent; unstable in acidic or protic solvents.[4] | Moderate | Reduction of aldehydes and ketones.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of isotopically enriched boranes and their application in labeling are crucial for reproducible research. Due to the scarcity of protocols specifically for isotopic labeling with this compound, the following sections provide methods for the synthesis of ¹⁰B-enriched borohydride as a precursor and a general protocol for hydroboration which can be adapted for isotopically labeled this compound adducts.
Synthesis of ¹⁰B-Enriched Sodium Borohydride
The synthesis of isotopically enriched boranes often starts from commercially available enriched boric acid. This protocol outlines the conversion of ¹⁰B-enriched boric acid to sodium borohydride, a versatile precursor for other boranes.
Materials:
-
¹⁰B-enriched boric acid (H₃¹⁰BO₃)
-
n-Butanol
-
Sodium hydride (NaH) in mineral oil
-
Anhydrous solvents (e.g., diglyme)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Esterification: React ¹⁰B-enriched boric acid with n-butanol to form the corresponding butyl borate (B1201080), (n-OBu)₃¹⁰B.[5]
-
Reduction: Treat the resulting butyl borate with sodium hydride in a high-boiling ether solvent like diglyme (B29089) to yield sodium borohydride (Na¹⁰BH₄).[5] The product can be purified by standard procedures.
General Protocol for Hydroboration with a Borane Adduct
This protocol describes a general procedure for the hydroboration of an alkene using a stable borane adduct, which can be adapted for isotopically labeled this compound-dioxane or this compound-amine adducts.
Materials:
-
Alkene substrate
-
Isotopically labeled borane adduct (e.g., ¹⁰B-Dioxane-monothis compound)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Oxidizing agent (e.g., hydrogen peroxide, sodium hydroxide)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a septum, dissolve the alkene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Hydroboration: Add the isotopically labeled borane adduct solution dropwise to the alkene solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress can be monitored by techniques like ¹¹B NMR to observe the consumption of the borane reagent and the formation of the organoborane intermediate.
-
Oxidation: After the hydroboration is complete, oxidize the resulting organoborane by adding an aqueous solution of sodium hydroxide (B78521) followed by the slow, dropwise addition of hydrogen peroxide at 0 °C.
-
Workup and Isolation: After the oxidation is complete, the resulting alcohol can be extracted with an organic solvent, dried, and purified using standard techniques like column chromatography.
Visualization of Workflows and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in isotopic labeling with boranes.
Analytical Considerations for Boron Isotope Labeling
The successful incorporation and localization of boron isotopes require robust analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool for characterizing boron-containing compounds.[6] Boron has two NMR-active nuclei, ¹¹B (80.1% natural abundance, spin 3/2) and ¹⁰B (19.9% natural abundance, spin 3).[7] ¹¹B is generally preferred due to its higher sensitivity and sharper signals.[6] The chemical shift in ¹¹B NMR provides information about the chemical environment of the boron atom, allowing for the differentiation between various borane species.[8] For instance, the ¹¹B NMR signal for amine-borane adducts appears at a different chemical shift compared to the starting borane, providing a means to monitor reaction progress.[4][9]
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the incorporation of the desired isotope by detecting the mass shift in the labeled molecule.[10] The natural isotopic distribution of boron (¹⁰B and ¹¹B) and chlorine (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns in the mass spectrum, which can be used to identify molecules containing these elements.[11]
Conclusion
While direct studies on isotopic labeling with this compound are not abundant, the existing literature on borane chemistry provides a strong foundation for its use in such applications. The development of stable this compound-Lewis base adducts makes this powerful reagent more accessible and safer to handle. By adapting existing protocols for the synthesis of isotopically enriched boranes and hydroboration reactions, researchers can effectively utilize this compound for the introduction of boron isotopes into a wide range of organic molecules. The analytical techniques of ¹¹B NMR and mass spectrometry are indispensable for the characterization and confirmation of successful isotopic labeling. Further research into the direct comparative performance of isotopically labeled this compound adducts against other labeling reagents would be highly valuable to the scientific community.
References
- 1. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2008018838A1 - Method for preparing 10b enriched polyhedron boron clusters - Google Patents [patents.google.com]
- 7. 11B-NMR shielding effects in the closo borane series: sensitivity of shifts and their additivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. Dehydrocoupling of Phosphine‐Borane Adducts Under Ambient Conditions Using Aminoboranes as Hydrogen Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Lewis Acidity of Chloroboranes
The Lewis acidity of boranes, defined by their ability to accept a pair of electrons, is a cornerstone of their chemical reactivity and a critical parameter in their application as catalysts and reagents in organic synthesis and drug development. Chloroboranes, a class of organoboranes featuring one or more chlorine atoms bonded to boron, exhibit a wide range of Lewis acidities modulated by the electronic and steric nature of their substituents. This guide provides a comparative analysis of chloroborane Lewis acidity, supported by quantitative experimental and computational data.
Factors Governing Lewis Acidity in Boranes
The Lewis acidity of a borane (B79455) is primarily dictated by the electron density at the boron center. This is influenced by two opposing electronic effects from the substituents:
-
Inductive Effect (-I): Electronegative substituents, such as chlorine, withdraw electron density from the boron atom through the sigma (σ) bond. This effect increases the positive partial charge on the boron, enhancing its ability to accept electrons and thus increasing its Lewis acidity.
-
π-Donation (Back-Bonding): Substituents with available lone pairs of electrons, like halogens, can donate electron density back to the vacant p-orbital of the sp²-hybridized boron atom. This pπ-pπ interaction reduces the electron deficiency of the boron center, thereby decreasing its Lewis acidity.
The overall Lewis acidity is a result of the balance between these two effects.
The Curious Case of Boron Trihalides
Contrary to what would be expected based solely on electronegativity, the Lewis acidity of boron trihalides increases down the group: BF₃ < BCl₃ < BBr₃ < BI₃.[1][2] While fluorine's high electronegativity should make BF₃ the strongest Lewis acid via the inductive effect, it is in fact the weakest.
This trend is explained by the degree of pπ-pπ back-bonding between the halogen and boron. The orbital overlap required for this interaction is most effective between orbitals of similar size and energy. The 2p orbital of boron overlaps very effectively with the 2p orbital of fluorine, leading to significant π-back-bonding that reduces the Lewis acidity of BF₃.[3] As we move down the group to chlorine (3p), bromine (4p), and iodine (5p), the increasing size and energy mismatch of the halogen p-orbitals with the boron 2p orbital leads to progressively weaker π-back-bonding.[2][3] Consequently, the electron deficiency at the boron center increases, resulting in higher Lewis acidity for BCl₃, BBr₃, and BI₃.[4]
Caption: π-back-bonding vs. inductive effects in BF₃ and BCl₃.
Quantitative Comparison of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational methods. Below are tables summarizing key data for BCl₃ and related boranes.
Data Presentation
Table 1: Experimental Lewis Acidity via Gutmann-Beckett Method
The Gutmann-Beckett method is a common experimental technique that uses triethylphosphine (B1216732) oxide (Et₃PO) as a ³¹P NMR probe. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift (Δδ) in the ³¹P NMR signal, which is used to calculate the Acceptor Number (AN). A higher AN value indicates greater Lewis acidity.[5][6]
| Compound | Solvent | Δδ ³¹P (ppm) | Acceptor Number (AN) |
| B(C₆F₅)₃ | C₆D₆ | - | 82[2] |
| BF₃·OEt₂ | CD₂Cl₂ | 38.0 | 88.5[6] |
| BCl₃ | CD₂Cl₂ | 42.4 | 96.6 [6] |
| BBr₃ | CD₂Cl₂ | 46.8 | 106.3[6] |
| BI₃ | - | - | ~115[2] |
Note: Data is compiled from various sources and solvent conditions can affect absolute values.
Table 2: Computational Lewis Acidity via Fluoride (B91410) Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a widely used computational metric for Lewis acidity. It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion (LA + F⁻ → [LAF]⁻).[7][8] A higher FIA value corresponds to stronger Lewis acidity. These values are typically calculated using Density Functional Theory (DFT).[9]
| Compound | Computational Method | Fluoride Ion Affinity (FIA) (kJ/mol) |
| BF₃ | Coupled Cluster Theory | 338.5[9] |
| BCl₃ | Coupled Cluster Theory | 404.2 [9] |
| BBr₃ | Coupled Cluster Theory | 417.6[9] |
| BI₃ | Coupled Cluster Theory | 431.8[9] |
Note: Values can vary based on the level of theory and basis set used in the calculation.
Experimental and Computational Protocols
Gutmann-Beckett Method (Experimental)
This spectroscopic method provides a measure of the "effective Lewis acidity" of a substance in solution.[6][7]
Protocol:
-
Preparation of Probe Solution: A solution of a known concentration of triethylphosphine oxide (Et₃PO) is prepared in a weakly coordinating, deuterated solvent (e.g., CD₂Cl₂, C₆D₆).
-
Reference Spectrum: The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine the chemical shift of the free probe (δ_free).
-
Adduct Formation: A known quantity (typically an equimolar amount) of the Lewis acid (e.g., BCl₃) is added to the Et₃PO solution.
-
Sample Spectrum: The ³¹P NMR spectrum of the mixture is recorded to determine the chemical shift of the Lewis acid-base adduct (δ_sample).
-
Calculation: The change in chemical shift (Δδ = δ_sample - δ_free) is calculated. The Acceptor Number (AN) is then determined using the formula: AN = 2.21 × (δ_sample - δ_ref), where δ_ref is the chemical shift of Et₃PO in hexane (B92381) (41.0 ppm).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Gutmann–Beckett method - Wikiwand [wikiwand.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unveiling the Molecular Nuances of Monochloro- and Dichloroborane
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of reactive intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of two such intermediates: monochloroborane (H₂BCl) and dithis compound (HBCl₂). By presenting key experimental data from vibrational and nuclear magnetic resonance spectroscopy, this document aims to facilitate their identification, differentiation, and application in complex synthetic pathways.
This comparative analysis delves into the distinct spectroscopic signatures of monothis compound and dithis compound, arising from the sequential substitution of hydrogen with chlorine atoms on the boron center. These structural modifications induce significant changes in bond strengths, molecular symmetry, and electron distribution, which are directly reflected in their infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Spectroscopic Data at a Glance: A Comparative Summary
The following tables summarize the key vibrational frequencies and NMR chemical shifts for monothis compound and dithis compound, providing a clear and concise reference for their spectroscopic properties.
Table 1: Comparison of Fundamental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Monothis compound (H₂BCl) | Dithis compound (HBCl₂) |
| B-H Symmetric Stretch | ~2595 | 2627 |
| B-H Asymmetric Stretch | ~2630 | - |
| B-Cl Stretch | ~950 | 935 |
| BH₂ Scissoring/H-B-Cl Bend | ~1170 | 860 |
| BH₂ Wagging/Out-of-Plane Bend | ~890 | 745 |
| BH₂ Rocking/In-Plane Bend | ~750 | - |
| BCl₂ Symmetric Stretch | - | 768 |
| BCl₂ Asymmetric Stretch | - | 1105 |
Table 2: Comparison of ¹H and ¹¹B NMR Chemical Shifts (ppm)
| Nucleus | Monothis compound (H₂BCl) | Dithis compound (HBCl₂) |
| ¹H | Broad multiplet | Broad multiplet |
| ¹¹B | ~+7 to +8 (triplet) | ~+6 to +7 (doublet) |
In-Depth Analysis: Interpreting the Spectroscopic Differences
The progressive chlorination of borane (B79455) (BH₃) to monothis compound and then to dithis compound results in predictable yet distinct changes in their spectroscopic profiles.
In the realm of vibrational spectroscopy , the B-H stretching frequencies are a key diagnostic feature. In monothis compound, both symmetric and asymmetric B-H stretching modes are observed. As one hydrogen is replaced by a chlorine atom to form dithis compound, the single B-H bond gives rise to a solitary stretching vibration. The B-Cl stretching frequencies also provide valuable information. The increasing number of chlorine atoms in dithis compound leads to both symmetric and asymmetric BCl₂ stretching modes. Furthermore, the bending modes are sensitive to the molecular geometry and the masses of the substituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary insights into the electronic environment of the boron and hydrogen nuclei. The ¹¹B NMR chemical shifts of both molecules are found in the downfield region characteristic of three-coordinate boron compounds. The multiplicity of the ¹¹B signal, a triplet for H₂BCl and a doublet for HBCl₂, directly reflects the number of attached hydrogen atoms (n+1 rule, where n is the number of hydrogen atoms). The ¹H NMR spectra for both compounds typically exhibit broad multiplets due to coupling with the quadrupolar boron nucleus (both ¹⁰B and ¹¹B isotopes).
Experimental Protocols: A Guide to Spectroscopic Characterization
The generation and spectroscopic analysis of these reactive boranes require specialized techniques due to their high reactivity and sensitivity to air and moisture.
Synthesis of Monothis compound and Dithis compound for Spectroscopic Analysis
A common method for the in-situ generation of monochloro- and dithis compound for spectroscopic studies involves the redistribution reactions of diborane (B8814927) (B₂H₆) and boron trichloride (B1173362) (BCl₃).
Protocol for Gas-Phase Synthesis:
-
A mixture of diborane and boron trichloride in a desired molar ratio is introduced into a vacuum-tight gas cell with infrared-transparent windows (e.g., KBr or CsI).
-
The partial pressures of the reactants are monitored using a manometer.
-
The reaction is allowed to proceed at room temperature or with gentle heating to reach equilibrium. The equilibrium mixture will contain diborane, boron trichloride, monothis compound, and dithis compound.
-
By carefully controlling the initial stoichiometry of the reactants, the relative concentrations of the products can be influenced.
Gas-Phase Infrared Spectroscopy
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is required for resolving the rotational-vibrational fine structure of these small molecules.
Data Acquisition:
-
A background spectrum of the evacuated gas cell is recorded.
-
The gaseous mixture of boranes is introduced into the cell to a desired pressure.
-
The infrared spectrum of the mixture is then recorded.
-
Spectral subtraction can be employed to isolate the features of the desired this compound from those of the reactants and other products.
NMR Spectroscopy of Borane Adducts
Due to their high reactivity, direct NMR analysis of free monochloro- and dithis compound is challenging. They are often studied as their more stable Lewis base adducts (e.g., with dimethyl sulfide, SMe₂).
Sample Preparation for Air-Sensitive Compounds:
-
All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
The synthesis of the borane adduct is carried out under an inert atmosphere using Schlenk line techniques.
-
A deuterated solvent, previously degassed and stored over molecular sieves, is used to dissolve the sample.
-
The sample is transferred to an NMR tube fitted with a sealable cap (e.g., a J. Young valve) under a positive pressure of inert gas to prevent contamination from the atmosphere.
Data Acquisition:
-
¹H and ¹¹B NMR spectra are acquired on a high-field NMR spectrometer.
-
For ¹¹B NMR, a boron-free probe and quartz NMR tubes are recommended to avoid background signals.
-
Proton-decoupled ¹¹B NMR spectra are typically recorded to simplify the spectra and improve the signal-to-noise ratio.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent spectroscopic analysis of monochloro- and dithis compound.
A Comparative Guide to Validating the Stereoselectivity of Chiral Chloroborane Reagents
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Chiral chloroborane reagents have emerged as powerful tools for the asymmetric reduction of prochiral ketones, yielding enantiomerically enriched secondary alcohols. This guide provides an objective comparison of the performance of two prominent classes of chiral this compound reagents: oxazaborolidine catalysts (as used in the Corey-Bakshi-Shibata or CBS reduction) and B-chlorodiisopinocampheylborane (DIP-Chloride). The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most suitable reagent and validating its stereoselectivity for their specific synthetic challenges.
Performance Comparison of Chiral this compound Reagents
The efficacy of a chiral reagent is primarily evaluated by the enantiomeric excess (ee) it can induce in the product. The following tables summarize the performance of various CBS catalysts and DIP-Chloride in the asymmetric reduction of a range of prochiral ketones.
Table 1: Asymmetric Reduction of Aryl Ketones
| Ketone Substrate | Chiral Reagent | Reducing Agent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| Acetophenone (B1666503) | (S)-Me-CBS | BH₃·SMe₂ | -30 | 1 | 97 | 96.5 | (R) |
| Acetophenone | (–)-DIP-Chloride | - | -25 | 7 | 85 | 98 | (R) |
| 2'-Fluoroacetophenone | (S)-CBS (in situ) | Borane-diethylaniline | RT | - | - | >95 | (R) |
| 2,2,2-Trifluoroacetophenone | (–)-DIP-Chloride | - | RT | 24-72 | - | 90 | (R) |
| Methyl 2-acetylbenzoate | (–)-DIP-Chloride | - | -25 | - | 87 | 97 | (S)-3-methylphthalide |
Table 2: Asymmetric Reduction of Aliphatic and Other Ketones
| Ketone Substrate | Chiral Reagent | Reducing Agent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| Cyclohexyl methyl ketone | (S)-Me-CBS | BH₃·THF | 23 | 0.03 | - | 89 | (R) |
| 1-Fluoro-2-octanone | (–)-DIP-Chloride | - | - | - | - | 40 | (R) |
| 1,1,1-Trifluoro-2-octanone | (–)-DIP-Chloride | - | - | - | - | 91 | (S) |
| Benzylacetone | (S)-Lactam alcohol derived oxazaborolidine | p-Iodophenoxyborane | -20 | - | - | 83 | - |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for validating the stereoselectivity of chiral reagents. Below are representative protocols for the asymmetric reduction of acetophenone using a CBS catalyst and DIP-Chloride.
Protocol 1: Asymmetric Reduction of Acetophenone using (S)-2-Methyl-CBS-oxazaborolidine
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 eq).
-
Add anhydrous THF (5 mL) and cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add borane-dimethyl sulfide (0.6 mmol, 0.6 eq) dropwise. Stir the mixture for 10 minutes.
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).
-
Add the acetophenone solution dropwise to the catalyst mixture over 20 minutes.
-
Stir the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1 hour), quench the reaction by the slow, dropwise addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (5 mL) and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Reduction of Acetophenone using (–)-DIP-Chloride
Materials:
-
(–)-B-Chlorodiisopinocampheylborane ((–)-DIP-Chloride)
-
Acetophenone
-
Anhydrous diethyl ether or THF
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of (–)-DIP-Chloride (1.1-1.2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to -25 °C.
-
Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether to the stirred DIP-Chloride solution.
-
Stir the reaction mixture at -25 °C and monitor by TLC or GC.
-
Once the reaction is complete, quench by the slow addition of diethanolamine to precipitate the boron byproduct as a white solid.
-
Add pentane to facilitate precipitation and stir for 30 minutes.
-
Filter the mixture through a pad of celite and wash the solid with fresh pentane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H, Chiralpak IA, etc.).
Procedure:
-
Method Development: Select a suitable chiral column and mobile phase. A common mobile phase for chiral alcohols is a mixture of n-hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified alcohol product in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Analysis: Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.
-
Quantification: Integrate the area of each peak. The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Confirmation of Elution Order: To determine the absolute configuration of the major enantiomer, inject a commercially available, enantiopure standard of the expected product (e.g., (R)-1-phenylethanol) under the same conditions.
Visualizing the Workflow
To provide a clear overview of the process of validating the stereoselectivity of a chiral this compound reagent, the following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for CBS-catalyzed asymmetric reduction.
Caption: Experimental workflow for DIP-Chloride mediated asymmetric reduction.
Conclusion
Both CBS catalysts and DIP-Chloride are highly effective reagents for the asymmetric reduction of prochiral ketones. The choice between them often depends on the specific substrate, desired stereochemical outcome, and practical considerations such as reagent availability and handling. The CBS reduction is a catalytic process, which can be advantageous in terms of atom economy, while DIP-Chloride is a stoichiometric reagent that often provides excellent enantioselectivity for a broad range of substrates.[1] Rigorous experimental validation, including careful execution of the reaction protocol and accurate determination of the enantiomeric excess, is paramount to ensure the reliability of the results. This guide provides a foundational framework to assist researchers in navigating the selection and validation of these powerful synthetic tools.
References
Chloroborane in Flow Chemistry: A Comparative Guide to Performance
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the demand for efficient, safe, and scalable chemical transformations is paramount. Flow chemistry has emerged as a powerful technology to meet these demands, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. This guide provides a comprehensive comparison of the performance of chloroborane and its adducts in hydroboration reactions, a cornerstone transformation for the synthesis of alcohols with anti-Markovnikov selectivity, against other common borane (B79455) reagents, with a focus on their application in flow chemistry.
While direct, extensive experimental data for this compound specifically in continuous flow systems is limited in the reviewed literature, its well-documented high regioselectivity and reactivity in batch processes make it a compelling candidate for translation to flow chemistry. This guide will, therefore, present a comparative analysis based on available batch data for this compound alongside established flow chemistry data for other borane reagents.
Performance Comparison of Borane Reagents
The choice of borane reagent is critical in hydroboration, directly influencing the regioselectivity, stereoselectivity, and overall efficiency of the reaction. The following tables summarize the performance of this compound adducts in comparison to other commonly used borane reagents.
Table 1: Regioselectivity of Various Borane Reagents in the Hydroboration of Alkenes (Batch Data)
| Alkene | Borane Reagent | Regioselectivity (% Boron on C-1) | Reference |
| 1-Hexene | Diborane (B₂H₆) | 94% | [1] |
| This compound-dimethyl sulfide | 99% | [1] | |
| Disiamylborane (Sia₂BH) | 99% | [1] | |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | >99% | [2] | |
| 2-Methyl-1-butene | Diborane (B₂H₆) | 99% | [1] |
| This compound-dimethyl sulfide | 99.5% | [1] | |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 99.8% | [1] | |
| Styrene | Diborane (B₂H₆) | 80% | [1] |
| This compound-dimethyl sulfide | 98% | [1] | |
| Disiamylborane (Sia₂BH) | 98% | [1] | |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 98.5% | [1] |
Table 2: Performance of Borane Reagents in Flow Chemistry
| Borane Reagent | Substrate | Yield | Throughput/Productivity | Reaction Time (Residence Time) | Reference |
| BH₃·THF | β-pinene | 92% | 120 mmol h⁻¹ | Hydroboration: 50 s, Oxidation: 20 s | [3] |
| BH₃·THF | Various alkenes | Good to excellent | Not specified | Not specified | [3] |
Key Observations:
-
Regioselectivity: this compound adducts, such as this compound-dimethyl sulfide, consistently demonstrate higher regioselectivity compared to diborane, particularly for more challenging substrates like styrene.[1] This enhanced selectivity is a significant advantage in the synthesis of specific isomers. Dioxane-monothis compound is also reported to yield primary alcohols with high regioselectivity (>99.5%).[4]
-
Flow Chemistry Performance: The use of BH₃·THF in a continuous flow system for the hydroboration-oxidation of β-pinene resulted in a high yield (92%) and impressive throughput (120 mmol h⁻¹).[3] This highlights the general advantages of flow chemistry for this transformation, including rapid reaction times and high productivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for hydroboration-oxidation reactions.
Protocol 1: General Hydroboration with Dioxane-Monothis compound (Batch)
This protocol is based on the work of Kanth and Brown (2001).[4]
Reagent Preparation: Dioxane-monothis compound can be prepared from dioxane-BCl₃ and NaBH₄.[4]
Hydroboration Procedure:
-
A solution of the alkene in an appropriate anhydrous solvent (e.g., THF) is prepared in a flask under a nitrogen atmosphere.
-
The solution is cooled to the desired temperature (e.g., 0 °C).
-
A solution of dioxane-monothis compound is added dropwise to the alkene solution with stirring.
-
The reaction mixture is stirred at the same temperature for a specified time to ensure complete hydroboration.
Oxidation Procedure:
-
To the resulting organoborane solution, an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution), while maintaining the temperature.
-
The mixture is then stirred for a period to complete the oxidation.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the alcohol.
Protocol 2: Hydroboration-Oxidation of Olefins in Flow (Using BH₃·THF)
This protocol is adapted from the work of Souto et al. (2015).[3]
Flow Setup:
-
A continuous flow reactor system equipped with syringe pumps, a T-mixer, and a reactor coil (e.g., PFA tubing) is used.
-
Separate syringe pumps are used to deliver the alkene solution, the borane reagent solution, the oxidation reagents (NaOH and H₂O₂), and a quenching solution.
Procedure:
-
A solution of the olefin in THF and a solution of BH₃·THF are continuously pumped and mixed in a T-piece.
-
The resulting stream flows through a reactor coil at room temperature with a specific residence time (e.g., 50 seconds) to allow for the hydroboration to complete.
-
The output from the first reactor is then mixed with streams of aqueous NaOH and H₂O₂ in a second T-mixer.
-
This mixture passes through a second reactor coil with a shorter residence time (e.g., 20 seconds) for the oxidation step.
-
The final reaction mixture is collected, and the product is isolated using standard workup procedures.
Visualizing the Workflow
Diagrams are essential for understanding complex experimental setups and reaction pathways.
Caption: Generalized workflow for a two-step hydroboration-oxidation reaction in a continuous flow system.
Discussion and Future Outlook
The primary advantage of using this compound adducts lies in their superior regioselectivity compared to borane itself.[1] In drug development and the synthesis of complex molecules, achieving high isomeric purity is often a critical challenge. The enhanced selectivity of this compound can lead to cleaner reactions, higher yields of the desired product, and simplified purification processes, ultimately reducing costs and development timelines.
While the data for this compound's performance is predominantly from batch chemistry, the well-established benefits of flow chemistry for hydroboration reactions using other boranes strongly suggest that translating this compound chemistry to a flow platform would be highly advantageous. The benefits would likely include:
-
Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, mitigating the risks associated with exothermic reactions and the handling of potentially hazardous borane reagents.[3]
-
Precise Control: The precise control over stoichiometry, residence time, and temperature in a flow system can be leveraged to optimize the reaction conditions for this compound, potentially leading to even higher selectivity and yields.
-
Scalability: Flow processes are generally easier to scale up than batch reactions. A process developed on a lab-scale flow reactor can often be scaled to production levels by simply running the system for longer or by using a larger reactor, without the need for re-optimization.
This compound and its adducts represent a class of highly regioselective reagents for hydroboration. Although their application in flow chemistry is not yet widely documented, their performance in batch processes, coupled with the proven advantages of continuous flow for hydroboration with other boranes, presents a compelling case for their adoption in flow synthesis. Future research focused on the systematic evaluation of this compound in continuous flow reactors is warranted and is expected to provide drug development professionals with a powerful tool for the efficient, safe, and selective synthesis of alcohols. The development of such protocols would be a significant advancement, combining the high selectivity of this compound with the process advantages of flow chemistry.
References
- 1. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 2. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Development of a flow method for the hydroboration/oxidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00170F [pubs.rsc.org]
- 4. Hydroboration. 97. Synthesis of New Exceptional this compound-Lewis Base Adducts for Hydroboration. Dioxane-Monothis compound as a Superior Reagent for the Selective Hydroboration of Terminal Alkenes [organic-chemistry.org]
A Head-to-Head Comparison of Chloroborane Synthesis Methods
Chloroboranes, specifically monochloroborane (BH₂Cl) and dithis compound (BHCl₂), are highly valuable reagents in organic synthesis, primarily utilized for hydroboration reactions. Their reactivity and selectivity offer distinct advantages over other borane (B79455) reagents. However, their inherent instability and pyrophoric nature necessitate their preparation and handling as stabilized complexes, typically with Lewis bases such as dimethyl sulfide (B99878) or dioxane. This guide provides a comparative overview of the common synthetic methodologies for producing these essential reagents, focusing on quantitative data, detailed experimental protocols, and a generalized workflow.
Performance Comparison of Synthesis Methods
The selection of a synthetic route for chloroboranes often depends on the desired purity, scale, and the available starting materials. The following table summarizes the key quantitative aspects of the most prevalent methods for generating monothis compound and dithis compound complexes.
| Method | Product | Reactants | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) | Purity/Notes |
| Monothis compound | |||||||
| Reaction with CCl₄ | BH₂Cl·SMe₂ | BH₃·SMe₂, CCl₄ | Neat (reflux) | Not specified | Reflux | Essentially quantitative | Direct production of the dimethyl sulfide complex.[1] |
| Reduction of BCl₃ Adduct | BH₂Cl·Dioxane | Dioxane·BCl₃, NaBH₄, tri- or tetraglyme (B29129) (catalytic) | Not specified | Not specified | Not specified | Quantitative | Forms a stable and non-volatile adduct with dioxane.[2] |
| Dithis compound | |||||||
| Redistribution Reaction | BHCl₂·SMe₂ | BH₃·SMe₂, BCl₃·SMe₂ | Not specified | Not specified | Not specified | ~73% (in mixture) | Typically yields a mixture with other borane species.[3] |
| In Situ Generation | BHCl₂ | BCl₃, Et₃SiH | Not specified | Not specified | Not specified | Moderate to low | Used for immediate consumption in subsequent reactions.[4] |
| Reduction of BCl₃ Adduct | BHCl₂·Dioxane | Dioxane·BCl₃, NaBH₄, tri- or tetraglyme (catalytic) | Not specified | Not specified | Not specified | High | A stable and reactive adduct suitable for selective hydroborations.[2] |
| Gas-Phase Synthesis | BHCl₂ | B₂H₆, BCl₃ | Gas Phase | Not specified | Not specified | Not specified | A method for producing the uncomplexed borane. |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful synthesis of chloroboranes. Below are representative protocols for the preparation of monothis compound and dithis compound complexes.
Synthesis of Monothis compound-Dimethyl Sulfide (BH₂Cl·SMe₂)
This method relies on the reaction of borane-dimethyl sulfide with tetrachloromethane.
Procedure: An equimolar mixture of borane-dimethyl sulfide (BH₃·SMe₂) and tetrachloromethane (CCl₄) is refluxed. The reaction proceeds to give monothis compound-dimethyl sulfide in essentially quantitative yield.[1] The product can be used directly for subsequent applications, such as the hydroboration of alkenes to form dialkylchloroboranes.[1]
Synthesis of Dithis compound-Dioxane Complex
This procedure involves the controlled reduction of a boron trichloride-dioxane adduct.
Procedure: A stable and reactive dithis compound-dioxane adduct can be conveniently prepared from the dioxane-BCl₃ adduct and sodium borohydride (B1222165) (NaBH₄) in the presence of catalytic amounts of tri- or tetraglyme.[2] This method allows for the generation of a stable and non-volatile dithis compound reagent.[2]
Synthesis Workflow
The synthesis of chloroboranes, particularly as their Lewis base adducts, follows a general workflow that involves the reaction of a boron hydride source with a chlorine source, often in the presence of a stabilizing Lewis base.
Caption: General workflow for this compound synthesis.
References
- 1. Novel synthesis of the monothis compound–dimethyl sulphide complex via the reaction of borane–dimethyl sulphide with tetrachloromethane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Hydroboration. 97. Synthesis of new exceptional this compound--Lewis base adducts for hydroboration. Dioxane--monothis compound as a superior reagent for the selective hydroboration of terminal alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Chloroborane and Other Common Reducing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high efficiency, selectivity, and cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of chloroborane, particularly as its dimethyl sulfide (B99878) complex (ClBH₂·SMe₂), in comparison to other widely used reagents such as sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and 9-borabicyclo[3.3.1]nonane (9-BBN). This analysis is supported by experimental data on performance, detailed protocols, and a discussion of the relative advantages and disadvantages of each reagent.
Executive Summary
The choice of a reducing agent is a critical decision in the synthesis of small molecules, impacting yield, purity, safety, and overall cost. While powerful reducing agents like lithium aluminum hydride can reduce a wide array of functional groups, they often lack selectivity and require stringent safety precautions. Milder reagents such as sodium borohydride are safer and more selective for aldehydes and ketones but have a more limited substrate scope. Boranes, including this compound and 9-BBN, offer unique selectivity profiles, particularly in hydroboration reactions. This guide will demonstrate that this compound presents a compelling option for specific applications, balancing reactivity, selectivity, and cost.
Cost-Benefit Analysis
A primary consideration in reagent selection is the balance between cost and performance. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are based on currently available data from various suppliers and may vary.
| Reagent | Form | Price (USD/gram) | Key Benefits | Key Drawbacks |
| This compound-dimethyl sulfide | Liquid | ~$9.12 | High regioselectivity in hydroboration, stable complex | Moisture sensitive, limited data on ketone reduction |
| Sodium Borohydride | Powder | ~$1.07 - $4.47 | Low cost, easy to handle, selective for aldehydes/ketones | Less reactive, not effective for esters/amides |
| Lithium Aluminum Hydride | Powder | ~$2.20 - $11.20 | Very powerful reducing agent, reduces most polar functional groups | Highly reactive with water, pyrophoric, less selective |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Dimer (solid) or solution | ~$0.95 - $4.91 (for 0.5M solution) | Excellent regioselectivity in hydroboration, high thermal stability | Sterically hindered, can be slower reacting |
Note: Prices are estimates and can fluctuate based on supplier, purity, and quantity.
Performance Comparison: Hydroboration of Alkenes
Hydroboration is a key application for borane (B79455) reagents, allowing for the anti-Markovnikov addition of a boron-hydrogen bond across a double or triple bond. The regioselectivity of this reaction is a critical performance metric.
The following table compares the regioselectivity of this compound-dimethyl sulfide with other boranes in the hydroboration of various alkenes. The percentages indicate the proportion of the boron atom adding to the less substituted carbon atom.
| Alkene | Diborane (B8814927) (%) | This compound-dimethyl sulfide (%) | 9-BBN (%) |
| 1-Hexene (B165129) | 94 | 99 | 99.9 |
| Styrene | 80 | 98 | 98.5 |
| 2-Methyl-1-butene | 99 | 99.5 | 99.8 |
| 4-Methyl-2-pentene | 57 | Not specified | 99.8 |
As the data indicates, this compound-dimethyl sulfide offers significantly improved regioselectivity compared to diborane and is comparable to the highly selective, yet more sterically hindered, 9-BBN. This makes this compound an excellent choice for achieving high anti-Markovnikov selectivity in the hydroboration of terminal alkenes like 1-hexene and styrene.
Performance Comparison: Reduction of Carbonyls
The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. Sodium borohydride is a common and cost-effective reagent for this purpose.
| Substrate | Reagent | Solvent | Time | Yield (%) | Reference |
| Cyclohexanone | Sodium Borohydride | Methanol (B129727) | Not Specified | 50.75 - 84.41 | [1][2] |
| Acetophenone (B1666503) | Sodium Borohydride | Methanol | 5-10 min | Not specified | [3][4] |
| Acetophenone | Sodium Borohydride | 95% Ethanol | 15 min | High | [5] |
While specific quantitative data for the reduction of simple ketones with this compound is limited in readily available literature, its primary utility is recognized in the realm of hydroboration reactions. For standard ketone reductions, sodium borohydride generally offers a more straightforward and economical solution.
Lithium aluminum hydride is a much more powerful reducing agent capable of reducing not only aldehydes and ketones but also esters, carboxylic acids, and amides.[6] However, its high reactivity necessitates careful handling in anhydrous solvents and it is less chemoselective than milder reagents.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for key reactions discussed in this guide.
Protocol 1: Hydroboration-Oxidation of 1-Octene with Borane-THF
This protocol serves as a baseline for hydroboration reactions.
Materials:
-
1-Octene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Sodium hydroxide (B78521) (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
1% Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene.
-
Cool the flask in an ice/water bath.
-
Slowly add the BH₃·THF solution dropwise over 5-10 minutes while stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 45 minutes.
-
Carefully quench the reaction by the slow addition of water.
-
Add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide.
-
Heat the mixture to reflux for 45 minutes.
-
After cooling, extract the product with diethyl ether.
-
Wash the combined organic layers with 1% HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-octanol.
Protocol 2: Reduction of Acetophenone with Sodium Borohydride
Materials:
-
Acetophenone
-
Methanol
-
Sodium borohydride
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve acetophenone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
Continue stirring in the ice bath for 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-phenylethanol.[3][4]
Protocol 3: Reduction of an Ester with Lithium Aluminum Hydride
Materials:
-
Ester (e.g., ethyl acetate)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Ethyl acetate (B1210297) (for quenching)
-
Water
-
Dilute sulfuric acid
Procedure: Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen).
-
In a dry, nitrogen-flushed three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Add a solution of the ester in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for a specified time or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.
-
Slowly add water, followed by dilute sulfuric acid, to hydrolyze the aluminum salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the corresponding primary alcohol.
Visualizing Workflows and Relationships
To aid in the decision-making process and to visualize experimental procedures, the following diagrams have been generated using Graphviz.
Caption: A decision-making workflow for selecting a suitable reducing agent.
Caption: A generalized experimental workflow for a hydroboration-oxidation reaction.
Conclusion
The selection of a reducing agent is a multifaceted decision that requires careful consideration of reactivity, selectivity, safety, and cost.
-
This compound-dimethyl sulfide emerges as a strong candidate for the hydroboration of alkenes , offering high regioselectivity that is superior to diborane and comparable to the more sterically demanding 9-BBN, often at a competitive cost.
-
Sodium borohydride remains the reagent of choice for the routine reduction of aldehydes and ketones due to its low cost, ease of handling, and good selectivity.
-
Lithium aluminum hydride is indispensable for the reduction of less reactive functional groups such as esters, carboxylic acids, and amides, though its high reactivity and hazardous nature demand stringent safety protocols.
-
9-BBN provides the highest level of regioselectivity in hydroboration , making it ideal for substrates where steric control is paramount.
Ultimately, the optimal reagent is dictated by the specific requirements of the synthetic transformation. For researchers and professionals in drug development, a thorough understanding of the cost-benefit profile of each reagent, as outlined in this guide, is essential for designing efficient, safe, and economical synthetic routes.
References
- 1. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 2. scribd.com [scribd.com]
- 3. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
- 4. strem.com [strem.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Safety Operating Guide
Navigating the Safe Disposal of Chloroborane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical waste like chloroborane is a critical component of laboratory safety and environmental responsibility. Due to its hazardous properties, including flammability, corrosivity, and violent reactivity with water, specific protocols must be meticulously followed to mitigate risks.[1] This guide provides a comprehensive, step-by-step operational plan for the safe neutralization and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound compounds within a controlled laboratory setting, specifically inside a functioning fume hood. All personnel involved must be thoroughly trained on the material's properties and inherent risks.[1][2]
Key Hazards:
-
Flammability: Chloroboranes and related compounds are highly flammable.[1][3]
-
Reactivity: These compounds react violently with water, releasing flammable hydrogen gas.[1][2][4] They are also incompatible with oxidizing agents, acids, and bases.[2]
-
Corrosivity: Contact can cause severe burns to the skin and eyes.[1][3]
-
Toxicity: Chloroboranes are harmful if inhaled, swallowed, or absorbed through the skin.[1][3]
Appropriate Personal Protective Equipment (PPE) is mandatory. This includes a fire-retardant lab coat, chemical-resistant gloves (nitrile or neoprene are often recommended), and safety goggles.[2] A face shield is also strongly recommended for added protection.[1]
Quantitative Data Summary for a Related Compound
| Property | Value |
| CAS Number | 14090-22-3 |
| Molecular Formula | C₄H₉BCl₂ |
| Molecular Weight | 138.83 g/mol |
| Boiling Point | 68-70 °C |
| Density | 0.714 g/mL at 25 °C |
| Flash Point | -4 °F |
| Hazard Codes | F (Flammable), C (Corrosive) |
| *(Source:[1][3]) * |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary objective of this procedure is to safely quench the reactivity of this compound waste before its final collection as hazardous material. This process must be conducted in a fume hood, away from any potential ignition sources.[1]
Materials:
-
Flask equipped with a stirrer and a dropping funnel
-
Ice bath
-
Inert solvent (e.g., heptane, toluene)
-
Protic solvent (e.g., isopropanol)
-
Saturated sodium bicarbonate solution
-
Designated hazardous waste container
Procedure:
-
Preparation and Dilution:
-
Place a flask equipped with a stirrer and a dropping funnel in an ice bath within a fume hood.[1]
-
Add a suitable inert solvent to the flask, sufficient to significantly dilute the this compound waste.[1]
-
Slowly and carefully add the this compound waste to the inert solvent while stirring continuously. This helps to manage the heat of the reaction.[1]
-
-
Quenching:
-
While maintaining the ice bath to cool the mixture, slowly add a protic solvent, such as isopropanol, to the diluted this compound solution using the dropping funnel.[1]
-
The protic solvent will react with the this compound to neutralize its reactivity. It is crucial to control the addition rate to prevent excessive heat generation or gas evolution.[1]
-
-
Neutralization of Byproducts:
-
Once the quenching reaction is complete (indicated by the cessation of gas evolution and heat production), slowly add a saturated solution of sodium bicarbonate.[1] This step neutralizes any acidic byproducts that may have formed.
-
-
Waste Collection:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Crucially, never pour this compound or its reaction mixtures down the drain. [1]
-
Do not mix this compound waste with other incompatible chemical waste streams.[1]
-
Emergency Preparedness
In the event of a spill, evacuate the area immediately and alert colleagues. For small spills, it may be possible to contain them with absorbent materials like vermiculite (B1170534) or sand.[2] Do not use water to clean up a spill.[2] For large spills or if there is a risk of fire, contact professional emergency responders.[2] A dry-chemical or carbon dioxide fire extinguisher should be readily available in the work area.[2]
References
Personal protective equipment for handling Chloroborane
Essential Safety and Handling of Chloroborane
This compound and its complexes are highly reactive, flammable, and corrosive substances that demand meticulous handling to ensure the safety of laboratory personnel.[1][2][3] Adherence to strict safety protocols is paramount to prevent severe skin burns, eye damage, and respiratory tract irritation.[1][2][4] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound. It is crucial to wear the specified PPE at all times when handling this chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2] | Protects against skin contact, which can cause severe burns.[1][2] Regularly inspect gloves for any signs of damage before and during use. |
| Eye and Face Protection | Safety goggles and a face shield.[2][4] | Provides protection against splashes and corrosive fumes that can cause severe eye damage.[1][2][4] |
| Protective Clothing | Flame-retardant and antistatic lab coat or chemical-resistant suit.[1] | Protects the body from spills and splashes of the flammable and corrosive material.[1][2] |
| Respiratory Protection | NIOSH-approved respirator with ABEK filter cartridges for vapors and aerosols.[1] In case of emergency or high concentrations, a self-contained breathing apparatus (SCBA) is required.[1] | This compound is extremely destructive to the mucous membranes and upper respiratory tract.[1] |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound from preparation to disposal. The following step-by-step plan outlines the necessary procedures.
Preparation and Precautionary Measures
-
Work Area: All handling of this compound must be conducted in a well-ventilated chemical fume hood.[2]
-
Equipment: Use only explosion-proof electrical and ventilating equipment.[1][5] All metal equipment and containers must be grounded and bonded to prevent static discharge.[5]
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to moisture and air.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable chemical fires (e.g., dry chemical or carbon dioxide) are readily accessible.[2] Do not use water to extinguish a this compound fire.[2]
Handling and Experimental Procedure
-
Personal Protective Equipment: Don the complete set of required PPE before entering the designated handling area.
-
Transfer: When transferring this compound, use appropriate, non-sparking tools and equipment such as syringes or cannulas designed for handling reactive chemicals.[2][5]
-
Reaction Quenching: Reactions involving this compound should be carefully quenched. A common procedure involves cooling the reaction mixture in an ice bath and slowly adding a protic solvent like isopropanol (B130326) to neutralize the reactive borane.[3]
Disposal of this compound Waste
The primary goal of this compound disposal is to safely neutralize its reactivity before it is collected as hazardous waste.[3]
-
Dilution: In a fume hood, dilute the this compound waste by slowly adding it to an inert solvent (e.g., hexane) in a flask equipped with a stirrer and cooled in an ice bath.[3]
-
Quenching: While maintaining cooling and stirring, slowly add a protic solvent such as isopropanol to the diluted waste.[3] This should be done dropwise to control the reaction rate and prevent excessive heat or gas evolution.
-
Neutralization: After the quenching reaction is complete, slowly add a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.[3]
-
Waste Collection: Transfer the neutralized solution to a designated hazardous waste container.[3] The container must be properly labeled with its contents.[1]
-
Storage and Disposal: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[3] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3] Never pour this compound waste down the drain.[3]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
